molecular formula C11H22N2O2 B1526027 Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate CAS No. 1039741-10-0

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Cat. No.: B1526027
CAS No.: 1039741-10-0
M. Wt: 214.3 g/mol
InChI Key: UMBWKSXEVUZEMI-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate (CAS 1039741-10-0) is a chiral piperidine derivative of high importance in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C11H22N2O2 and a molecular weight of 214.30-214.31 g/mol, serves as a critical synthetic building block, particularly for the development of novel active pharmaceutical ingredients (APIs) . Its structure features both a sterically protected Boc (tert-butoxycarbonyl) protecting group and a primary amine functional group, making it a versatile intermediate for constructing complex molecules. The cis relative configuration and the specific stereochemistry of the (4S) enantiomer are often crucial for achieving desired biological activity and optimizing interactions with biological targets, such as G-protein coupled receptors (GPCRs) . Research indicates that scaffolds based on substituted piperidines like this one are integral in designing potent and selective receptor agonists, with studies exploring their role in mechanisms to augment insulin secretion for the treatment of type 2 diabetes . This reagent is offered with a high purity of 95% or greater . Please note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, as it is classified as dangerous goods (UN 3259, Class 8, Packing Group III) and may pose hazards such as skin and eye irritation or toxicity if swallowed . It is recommended to store the compound in a dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBWKSXEVUZEMI-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133578
Record name 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290191-72-8
Record name 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1290191-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to tert-Butyl cis-4-Amino-3-methylpiperidine-1-carboxylate: A Chiral Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its ability to confer drug-like characteristics to molecules. When substituted with chiral centers, these heterocycles offer a three-dimensional diversity that is crucial for specific and high-affinity interactions with biological targets. This guide focuses on a particularly valuable building block: tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate. The cis stereochemistry of the 3-methyl and 4-amino groups creates a specific spatial arrangement that has proven instrumental in the design of highly selective kinase inhibitors and other targeted therapeutics. This document provides a comprehensive overview of its chemical properties, stereoselective synthesis, analytical characterization, applications in drug discovery, and essential safety and handling protocols.

Chemical Identity and Properties

The defining feature of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is the relative stereochemistry between the methyl group at the 3-position and the amino group at the 4-position of the piperidine ring. The term "cis" indicates that these two substituents are on the same face of the ring. This arrangement exists as a pair of enantiomers: (3S,4S) and (3R,4R).

PropertyValueReference
Molecular Formula C11H22N2O2[1]
Molecular Weight 214.31 g/mol [1]
CAS Number
(3S,4S)-enantiomer723308-59-6[2]
(3R,4R)-enantiomer723308-58-5[3]
Appearance Typically a solid
Purity Commercially available in purities of 95-99%[2]

The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, preventing its participation in undesired reactions and allowing for selective manipulation of the primary amino group. This protecting group is stable under a wide range of conditions but can be readily removed under acidic conditions.

Stereoselective Synthesis and Purification

The synthesis of enantiomerically pure tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a key challenge that has been addressed through various stereoselective strategies. A common conceptual approach initiates from a suitable piperidone precursor.

Conceptual Synthetic Pathway

A logical synthetic route often involves the stereoselective introduction of the amino and methyl groups onto a piperidone ring, followed by Boc protection.

G cluster_start Starting Material cluster_reaction Key Transformation cluster_product Target Molecule A N-Boc-3-methyl-4-piperidone B Stereoselective Reductive Amination A->B  (e.g., NH3, NaBH3CN) C tert-Butyl cis-4-amino-3- methylpiperidine-1-carboxylate B->C

Caption: Conceptual workflow for the synthesis of the target molecule.

Exemplary Synthesis Protocol: Stereoselective Reductive Amination

This protocol outlines a general procedure for the synthesis of the racemic cis-isomer, which can then be resolved into its constituent enantiomers.

Step 1: Reductive Amination of N-Boc-3-methyl-4-piperidone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-methyl-4-piperidone (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (typically 5-10 equivalents).

  • Reducing Agent: To the stirred solution, add a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2 equivalents) portion-wise at room temperature. The choice of reducing agent is critical for achieving high cis selectivity.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the careful addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide or potassium carbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Chiral Resolution

The crude product, a mixture of cis and trans diastereomers, requires purification, typically by column chromatography on silica gel.

Purification Protocol:

  • Column Preparation: Prepare a silica gel column using a suitable eluent system, often a gradient of methanol in dichloromethane or ethyl acetate containing a small percentage of a basic modifier like triethylamine to prevent streaking of the amine product.

  • Chromatography: Load the crude product onto the column and elute with the chosen solvent system. The cis and trans isomers can usually be separated, with the cis isomer often being the major product depending on the reaction conditions.

  • Fraction Analysis: Collect fractions and analyze by TLC to identify those containing the pure cis-isomer.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the racemic tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate.

Chiral Resolution:

The separation of the (3S,4S) and (3R,4R) enantiomers is typically achieved through one of two methods:

  • Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid derivatives) to form diastereomeric salts, which can then be separated by crystallization.

  • Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase to separate the enantiomers. This method is often used for analytical separation but can be scaled for preparative purposes. A pre-column derivatization with a chromophore-containing reagent may be necessary for UV detection.[4]

Analytical Characterization

The structural confirmation and purity assessment of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate rely on standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.5-4.0 ppm), the methyl group (doublet, ~0.9 ppm), and the amino group protons (broad singlet). The coupling constants between the protons at C3 and C4 can help confirm the cis stereochemistry.
¹³C NMR Resonances for the tert-butyl group carbons (~28 ppm and ~80 ppm), the piperidine ring carbons, and the methyl group carbon.
Mass Spectrometry (MS) The electrospray ionization (ESI) mass spectrum will show the protonated molecule [M+H]⁺ at m/z 215.18.
Infrared (IR) Spectroscopy Characteristic absorptions for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and the C=O stretch of the carbamate (~1680 cm⁻¹).

Spectroscopic data for various substituted piperidines can be found in the literature, providing a basis for comparison.[5][6][7]

Applications in Drug Discovery

The tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate scaffold is a key building block in the synthesis of numerous biologically active compounds, particularly kinase inhibitors. The specific stereochemistry and the presence of a primary amine for further derivatization make it an attractive starting material for creating libraries of compounds for high-throughput screening.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers. Several approved and investigational JAK inhibitors incorporate a 3,4-substituted piperidine moiety.[8][9] The cis-amino and methyl groups of the title compound can be elaborated to interact with specific residues in the ATP-binding pocket of JAKs, contributing to both potency and selectivity. For instance, the JAK inhibitor tofacitinib contains a (3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine core.[10]

Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is another non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling.[11] BTK inhibitors have emerged as a significant class of drugs for the treatment of B-cell malignancies.[12] The piperidine scaffold is frequently employed in the design of BTK inhibitors, where the primary amine of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate can be used to attach the molecule to a hinge-binding pharmacophore.

Other Therapeutic Areas

The versatility of the substituted piperidine scaffold extends beyond kinase inhibition. These motifs are also found in modulators of G-protein coupled receptors (GPCRs) and other enzyme inhibitors, highlighting the broad applicability of building blocks like tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate in drug discovery programs.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. The Boc protecting group is sensitive to strong acids.

Conclusion

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a high-value chiral building block that provides a robust platform for the synthesis of complex and stereochemically defined molecules for drug discovery. Its successful application in the development of targeted therapies, particularly kinase inhibitors, underscores the importance of this scaffold. A thorough understanding of its synthesis, purification, and handling is essential for its effective utilization in medicinal chemistry research. The continued exploration of new synthetic routes and applications of this versatile molecule will undoubtedly contribute to the development of the next generation of innovative medicines.

References

  • Marican, A., et al. (2018). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry, 26(17), 4774-4786.
  • Supporting Information for various tert-butyl carbam
  • Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)
  • Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate.
  • Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors Through Transition State Effects. Journal of the American Chemical Society, 2025.
  • A convenient preparation of an orthogonally protected Cα,Cα-disubstituted amino acid analog of lysine. Organic Syntheses, 2005.
  • tert-butyl (3S,4R)
  • (3S,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester. ChemicalBook.
  • Jak inhibitor compound and use thereof.
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • 723308-59-6|tert-Butyl (3S,4S)
  • tert-butyl (3S,4S)
  • tert-butyl cis-3-amino-4-methylpiperidine-1-carboxyl
  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E, 2016.
  • tert-butyl (3S,4S)
  • (3S,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester Spectrum. ChemicalBook.
  • Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 2017.
  • tert-butyl (3S, 4R)
  • (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)
  • (3S,4R)
  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 2019.
  • Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceuticals, 2021.
  • Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis.
  • Starting materials described in the literature to assemble the piperidine fragment.
  • BTK inhibitors: what pharmacists need to know. The Pharmaceutical Journal, 2023.
  • The Role of Noncovalent BTK Inhibitors in the Era of Covalent BTK Inhibitors.
  • tert-Butyl 4-formyl-4-methylpiperidine-1-carboxyl
  • tert-butyl (3R,4R)
  • (3R,4R)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester(723308-58-5) 1H NMR spectrum. ChemicalBook.
  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 2017.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
  • tert-butyl (3R,4S)
  • Piperidine-derived Gamma-Secretase Modulators. Bioorganic & Medicinal Chemistry Letters, 2010.

Sources

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Structure Elucidation of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Abstract

The substituted piperidine motif is a cornerstone in modern medicinal chemistry, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold in drug design.[1][2] Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a key building block, incorporating a Boc-protected amine for synthetic manipulation, a primary amine for further derivatization, and defined stereochemistry at the C3 and C4 positions which is critical for specific biological interactions.[3][4] This guide presents a comprehensive, multi-technique workflow for the unambiguous structure elucidation and stereochemical confirmation of this molecule, grounded in the principles of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance. The causality behind each analytical choice is detailed to provide researchers with a robust, self-validating protocol.

Introduction: The Analytical Challenge

The primary objective in analyzing tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is not merely to confirm its elemental composition but to definitively establish the connectivity of its atoms and, crucially, to verify the cis relative stereochemistry between the methyl group at the C3 position and the amino group at the C4 position. This requires a synergistic approach where each analytical technique provides a unique and complementary piece of the structural puzzle.

The workflow is designed to proceed from broad characterization to fine structural detail, ensuring a high degree of confidence at each stage.

G MS Mass Spectrometry (Confirm Molecular Formula) FTIR FTIR Spectroscopy (Identify Functional Groups) MS->FTIR NMR_1D 1D NMR (¹H, ¹³C) (Map C-H Framework) FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) (Establish Connectivity & Stereochemistry) NMR_1D->NMR_2D Conclusion Unambiguous Structure Confirmation NMR_2D->Conclusion

Caption: Logical workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

Causality: The initial step is to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is chosen to minimize fragmentation and provide a clear molecular ion peak ([M+H]⁺), whose exact mass can be used to validate the elemental composition with high precision.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrumentation: Infuse the sample into an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Analysis: Identify the [M+H]⁺ ion and compare its measured exact mass to the theoretical mass. Induce in-source fragmentation or perform tandem MS (MS/MS) to observe characteristic losses.

Expected Data & Interpretation

The analysis confirms the molecular formula and reveals fragmentation patterns characteristic of the Boc protecting group.[5] The loss of isobutylene (56 Da) is a common fragmentation pathway for Boc-protected amines.[5][6]

ParameterExpected ValueInterpretation
Molecular FormulaC₁₁H₂₂N₂O₂
Molecular Weight214.17 g/mol
Theoretical [M+H]⁺m/z 215.1754Protonated molecular ion.
Key Fragment 1[M+H - 56]⁺Loss of isobutylene from the tert-butyl group.[5]
Key Fragment 2[M+H - 100]⁺Loss of the entire Boc group (C₅H₉O₂).

FTIR Spectroscopy: Functional Group Fingerprinting

Causality: Before delving into the complex NMR spectra, FTIR provides a rapid and definitive confirmation of the key functional groups present. The presence of the carbamate C=O and the primary amine N-H stretches are critical checkpoints.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the neat oil or solid compound directly onto the ATR crystal.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.

Expected Data & Interpretation

The spectrum should display strong, characteristic absorption bands confirming the presence of all expected functional moieties.[7][8]

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Significance
Primary AmineN-H Stretch~3380 & 3300 (two bands)Confirms -NH₂ group.
Aliphatic C-HC-H Stretch2970 - 2850Confirms alkyl framework (piperidine, methyl, tert-butyl).
Carbamate (Boc)C=O Stretch~1690 (strong) Key diagnostic peak for the Boc protecting group. [9]
Primary AmineN-H Bend~1610Complements the N-H stretch data.
CarbamateC-N Stretch~1250 - 1370Supports presence of the carbamate linkage.

NMR Spectroscopy: The Definitive Structural Blueprint

Causality: NMR spectroscopy is the most powerful tool for this analysis, as it allows for the complete mapping of the carbon-hydrogen framework and, through 2D techniques, the definitive confirmation of atomic connectivity and through-space relationships that define the cis stereochemistry.

Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). CDCl₃ is often preferred for its clean spectral window.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, ¹H-¹H COSY, ¹H-¹³C HSQC, ¹H-¹³C HMBC, and ¹H-¹H NOESY/ROESY spectra on a high-field spectrometer (≥400 MHz).

1D NMR: Assigning the Pieces
  • ¹H NMR: Provides information on the chemical environment, integration (number of protons), and multiplicity (neighboring protons) for every unique proton in the molecule. The signals for the piperidine ring protons will be complex due to conformational dynamics and overlapping signals, necessitating 2D NMR for full assignment.

  • ¹³C NMR & DEPT-135: Identifies all unique carbon environments. The accompanying DEPT-135 experiment is critical for distinguishing between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, which is invaluable for assigning the piperidine ring carbons.[10]

2D NMR: Connecting the Framework

A combination of 2D NMR experiments is required to assemble the full structure from the 1D data.[11][12][13]

  • ¹H-¹H COSY (Correlation Spectroscopy): Reveals proton-proton spin coupling networks. This is used to "walk" along the piperidine ring, connecting adjacent protons (e.g., H4 to H3 and H5 protons).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This experiment is the bridge that links the ¹H and ¹³C assignments together unequivocally.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for identifying connectivity across quaternary carbons (like the Boc C(CH₃)₃) and the carbamate carbonyl (C=O). For instance, the 9 protons of the tert-butyl group will show a strong HMBC correlation to the Boc carbonyl carbon.

G cluster_boc Boc Group cluster_piperidine Piperidine Core C_quat Cq C_carbonyl C=O H_tBu H (tBu) H_tBu->C_quat HSQC (1J) H_tBu->C_carbonyl HMBC (3J) C3 C3 H3 H3 C4 C4 H3->C4 HMBC (2J) H4 H4 H3->H4 COSY (3J) H_Me H (Me) H3->H_Me COSY (3J) H_Me->C3 HMBC (2J)

Caption: Key 2D NMR correlations for connectivity.

NOESY/ROESY: Confirming cis Stereochemistry

Causality: The final and most critical step is the confirmation of the relative stereochemistry. A Nuclear Overhauser Effect (NOE) experiment detects protons that are close in space (<5 Å), regardless of their bonding. In a piperidine chair conformation, the spatial relationships between axial and equatorial protons are distinct. For the cis isomer, the C3-methyl and C4-amino groups will both be either equatorial or axial. Assuming the thermodynamically more stable conformation where both bulky substituents are equatorial, the protons at H3 and H4 will both be in axial positions. A strong NOE correlation is therefore expected between H3 and H4. This through-space interaction is a definitive marker of their cis-1,2-diaxial relationship, confirming the stereochemistry of the molecule.

Summary of Expected NMR Data
Group¹H Shift (ppm)¹³C Shift (ppm)Key 2D Correlations (Proton to...)
Boc C(CH ₃)₃~1.45 (s, 9H)[14][15]~28.5[14][15]HMBC: Boc C=O, Boc Cq
Boc C (CH₃)₃-~79.5[14][15]-
Boc C=O-~155.0[14][15]-
C3-CH~0.95 (d, 3H)~16.0COSY: H3; HMBC: C3, C4
H2~2.8-3.0 (m)~45-50COSY: H3, H6; HSQC: C2
H3~1.8-2.0 (m)~35-40COSY: H2, H4, C3-CH₃; HSQC: C3; NOESY: H4 (axial)
H4~2.6-2.8 (m)~50-55COSY: H3, H5; HSQC: C4; NOESY: H3 (axial)
H5~1.6-1.8 (m)~30-35COSY: H4, H6; HSQC: C5
H6~3.8-4.1 (m)~45-50COSY: H5, H2; HSQC: C6
-NHbroad, variable--
(Note: Exact chemical shifts are dependent on solvent and concentration. The key information lies in the multiplicities and correlations.)

Conclusion

By systematically applying a suite of modern analytical techniques, the structure of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate can be elucidated with a high degree of certainty. Mass spectrometry confirms the elemental formula, while FTIR provides a rapid check of the constituent functional groups. The core of the elucidation relies on a comprehensive set of 1D and 2D NMR experiments. ¹H, ¹³C, COSY, HSQC, and HMBC are used in concert to piece together the molecular backbone and assign every atom. Finally, a NOESY or ROESY experiment provides the definitive, self-validating proof of the critical cis relationship between the C3-methyl and C4-amino substituents, confirming the molecule's stereochemistry. This rigorous, logic-driven approach ensures the identity and purity of a critical building block for research and drug development.

References

  • ACS Publications. (2025). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega.
  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION.
  • National Institutes of Health. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes - PMC.
  • Supporting Information. (n.d.). 2 - Supporting Information.
  • PubMed. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides.
  • ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +....
  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)....
  • ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine.
  • ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
  • PubMed. (2021). Synthesis and evaluation of new compounds bearing 3-(4-aminopiperidin-1-yl)methyl magnolol scaffold as anticancer agents for the treatment of non-small cell lung cancer via targeting autophagy.
  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA.
  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov.
  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation.
  • PubMed Central. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.
  • PubMed. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.
  • ResearchGate. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly | Request PDF.

Sources

Physicochemical properties of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Abstract

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a substituted piperidine derivative of significant interest to the pharmaceutical and chemical research sectors. As a chiral building block, it incorporates a constrained cyclic scaffold, a protected secondary amine within the ring, a primary amine, and a methyl group, offering multiple points for synthetic diversification. Its physicochemical properties are paramount for its application in drug discovery, influencing key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters such as solubility, membrane permeability, and target binding. This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, outlines authoritative experimental protocols for their determination, and presents a predictive spectroscopic profile based on its molecular structure. The focus is on equipping researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this molecule in their research endeavors.

Molecular Identity and Structure

The precise identification and structural confirmation of a compound are the bedrock of any scientific investigation. Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a name that describes a specific relative stereochemistry of the amino and methyl groups on the piperidine ring.

The "cis" designation indicates that the C3-methyl and C4-amino substituents are on the same side of the piperidine ring's plane. This can correspond to multiple specific enantiomeric or diastereomeric forms, and different CAS numbers may be assigned to specific stereoisomers. It is crucial for researchers to verify the exact stereochemistry of their material. For the purpose of this guide, we will consider the general cis-conformer.

Identifier Value Reference
IUPAC Name tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate
Molecular Formula C₁₁H₂₂N₂O₂[1][2]
Molecular Weight 214.31 g/mol [1]
Common Synonym cis-1-Boc-4-amino-3-methylpiperidine[2]
CAS Number Varies by stereoisomer (e.g., 1290191-72-8 for (3S, 4R) form)[1]

Chemical Structure: Chemical structure of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Core Physicochemical Profile: A Predictive Overview

Property Predicted Value / Status Significance in Drug Development
pKa TBDE (Est. 9.0 - 10.5)Governs ionization state at physiological pH, impacting solubility, receptor interaction, and cell permeability.
logP TBDEMeasures lipophilicity, a critical factor for predicting membrane permeability and oral absorption.[3]
Aqueous Solubility TBDE (Expected to be pH-dependent)Determines dissolution rate and bioavailability; low solubility can be a major hurdle in development.[4][5]
Acidity and Basicity (pKa)

The pKa, or acid dissociation constant, is a quantitative measure of a compound's acidity or basicity.[6] This molecule possesses a primary amine (-NH₂) group, which is basic. At physiological pH (~7.4), this amine is expected to be predominantly protonated (as -NH₃⁺), rendering the molecule charged. This ionization has profound implications:

  • Solubility: The charged, protonated form is significantly more soluble in aqueous media than the neutral form.

  • Target Binding: The ability to form ionic bonds or hydrogen bonds via the ammonium group can be critical for binding to biological targets like enzymes or receptors.

  • Permeability: The charged form generally exhibits lower passive diffusion across lipid membranes compared to the neutral form.

The precise pKa value must be determined experimentally to build accurate predictive models of the compound's behavior.

Lipophilicity (logP)

The partition coefficient (P), typically expressed as its logarithm (logP), is the ratio of a compound's concentration in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.[3][7] It is the primary measure of a molecule's lipophilicity ("fat-loving") or hydrophilicity ("water-loving").

  • Negative logP: Indicates a more hydrophilic compound, preferring the aqueous phase.[3]

  • Positive logP: Indicates a more lipophilic compound, preferring the lipid phase.[3]

  • Drug-Likeness: For oral drugs, a balanced logP (often in the range of 1-3) is desirable to ensure sufficient aqueous solubility for dissolution and sufficient lipophilicity for membrane permeation.

Aqueous Solubility

Aqueous solubility is a critical property that influences a drug candidate's entire development lifecycle, from in vitro assay performance to in vivo bioavailability.[5] Poorly soluble compounds can be challenging and costly to formulate and may exhibit poor or variable absorption.[4] For an ionizable compound like this one, solubility is strongly dependent on pH.[4] It will be lowest at high pH where the amine is in its neutral, less polar form, and will increase significantly as the pH drops and the amine becomes protonated.

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity, structure, and purity of the compound. While specific spectra for this exact molecule are not published, a predictive profile can be constructed based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Nucleus Predicted Chemical Shift (δ, ppm) Structural Assignment
¹H NMR 3.0 - 4.0Protons on carbons adjacent to nitrogen (piperidine ring CH₂, CH)
1.5 - 2.5Remaining piperidine ring protons
1.4 - 1.5tert-butyl (-C(CH₃)₃) protons, singlet
0.9 - 1.2Methyl (-CH₃) protons, doublet
1.0 - 3.0 (broad)Amine (-NH₂) protons
¹³C NMR 154 - 156Carbamate carbonyl (C=O)
79 - 81tert-butyl quaternary carbon (-C (CH₃)₃)
40 - 55Piperidine ring carbons (CH, CH₂)
28 - 29tert-butyl methyl carbons (-C(CH₃ )₃)
10 - 15Methyl carbon (-CH₃ )

Note: Predicted shifts are based on general values for piperidine derivatives and may vary based on solvent and specific conformation.[8][9][10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Vibrational Mode Expected Absorption Range (cm⁻¹) Functional Group
N-H Stretch3300 - 3500 (two bands, medium)Primary Amine (-NH₂)
C-H Stretch2850 - 3000Aliphatic (piperidine, methyl, t-butyl)
C=O Stretch1680 - 1710 (strong)Carbamate (-O-C=O)[11][12]
N-H Bend1590 - 1650 (medium)Primary Amine (-NH₂)[12]
C-N Stretch1300 - 1350Carbamate / Amine[12]
C-O Stretch1200 - 1300Carbamate (-O-C=O)[12]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺•): The molecular weight is 214.31. According to the Nitrogen Rule, a compound with an even number of nitrogen atoms (two in this case) will have an even nominal molecular mass, which is consistent.[13]

  • Key Fragmentation:

    • α-Cleavage: The most characteristic fragmentation for amines involves the cleavage of a C-C bond adjacent to the nitrogen atom.[13][14] This would lead to the loss of radicals and the formation of stable, nitrogen-containing cations.

    • Loss of tert-butyl group: A prominent peak corresponding to [M - 57]⁺ is expected due to the loss of the stable tert-butyl cation or isobutylene.

    • Ring Fragmentation: The piperidine ring can undergo cleavage, leading to a series of smaller fragment ions.[15][16]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the determination of physicochemical properties must follow robust, well-defined protocols.

Visualized Workflow for Physicochemical Characterization

The following diagram outlines the logical flow for characterizing a new chemical entity.

G cluster_0 Compound Acquisition & Verification cluster_1 Core Property Determination cluster_2 Data Analysis & Modeling Compound Obtain Compound (Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate) QC Identity & Purity Check (NMR, MS, HPLC) Compound->QC pKa pKa Determination (Potentiometric Titration) QC->pKa Qualified Material logP logP Determination (Shake-Flask Method) QC->logP Qualified Material Solubility Solubility Assay (Thermodynamic Method) QC->Solubility Qualified Material Analysis Synthesize Data & Build Structure-Property Relationship Models pKa->Analysis logP->Analysis Solubility->Analysis G cluster_0 Shake-Flask logP Method Start 1. Prepare Saturated Phases (n-Octanol & Water, pH 7.4) Add 2. Add Compound to Biphasic System Start->Add Shake 3. Shake to Equilibrate Add->Shake Separate 4. Separate Phases Shake->Separate Quantify 5. Quantify Concentration in Each Phase (HPLC-UV or LC-MS) Separate->Quantify Calculate 6. Calculate logP = log([Organic]/[Aqueous]) Quantify->Calculate

Caption: Step-by-step workflow for the Shake-Flask logP determination.

Protocol: Thermodynamic Aqueous Solubility Determination

This method measures the equilibrium solubility of a compound and is considered the "gold standard" for solubility assessment. [17][18][19]

  • Principle: An excess of the solid compound is equilibrated with an aqueous buffer for a prolonged period until the concentration of the dissolved compound reaches a constant value. This concentration is the thermodynamic solubility.

  • Materials: Solid compound, aqueous buffer of desired pH (e.g., PBS at pH 7.4), vials, orbital shaker or rotator in a temperature-controlled environment (25°C), filtration system (e.g., 0.22 µm PVDF syringe filters), analytical instrumentation (HPLC-UV or LC-MS).

  • Procedure:

    • Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer. The excess solid should be clearly visible.

    • Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to 25°C. Agitate for at least 24-48 hours to ensure equilibrium is reached.

    • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle.

    • Filtration: Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm filter to remove all undissolved solid. Causality Note: This step is critical to ensure only the dissolved compound is measured. Adsorption of the compound to the filter should be pre-assessed.

    • Quantification: Dilute the filtrate as necessary and determine the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.

    • Reporting: The resulting concentration is reported as the thermodynamic solubility in units such as mg/mL or µM.

Conclusion

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a valuable synthetic intermediate with a structural profile amenable to applications in medicinal chemistry. This guide establishes its molecular identity and provides a predictive spectroscopic profile. Crucially, it highlights that the core physicochemical properties—pKa, logP, and aqueous solubility—which are fundamental to predicting its behavior in biological systems, require experimental determination. By providing detailed, authoritative protocols for these measurements, this document serves as a practical resource for researchers, enabling them to generate the high-quality data necessary to unlock the full potential of this versatile chemical building block in drug discovery and development programs.

References

  • Avdeef, A. (2012).
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

  • Applied Spectroscopy. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Optica Publishing Group. [Link]

  • Zaccone, G. W., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1194-1196. [Link]

  • Chemsrc. (2025). (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE Chemical & Physical Properties. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

  • Nyquist, R. A., & Potts, W. J. (1961). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of Agricultural and Food Chemistry, 9(2), 152-154. [Link]

  • Future4200. (n.d.). Chapter 11 - Amines. [Link]

  • MDPI. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. [Link]

  • LookChem. (n.d.). tert-butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate CAS NO.723308-59-6. [Link]

  • Al-Ghaban, A., & Simons, K. J. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(3), E73. [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • BYJU'S. (n.d.). How to calculate pKa. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Primary Carbamates Formation. [Link]

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583-3584. [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • PubChem. (n.d.). Piperidine. [Link]

  • MDPI. (2022). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

  • NIH. (2015). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. [Link]

  • NIH. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. [Link]

  • ACS Publications. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. [Link]

  • ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate. [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. [Link]

  • YouTube. (2020). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN). [Link]

  • PubChem. (n.d.). tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted piperidines are a cornerstone of modern medicinal chemistry, appearing as crucial structural motifs in a vast array of pharmaceuticals.[1][2] Their prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, including improved solubility, metabolic stability, and target engagement.[3] Among the myriad of substituted piperidines, tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate stands out as a valuable building block in the synthesis of complex bioactive molecules. The cis stereochemical relationship between the amino and methyl groups at the 3 and 4 positions, combined with the orthogonal protecting group strategy afforded by the tert-butoxycarbonyl (Boc) group, makes this intermediate particularly sought after in drug discovery programs.[4]

This technical guide provides a comprehensive overview of the synthetic pathways leading to tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of synthetic strategies, mechanistic insights, and practical experimental protocols.

Strategic Approaches to Stereocontrol

The primary challenge in the synthesis of the target molecule lies in the diastereoselective construction of the cis-1,2 relationship between the methyl and amino substituents on the piperidine ring. Several strategies have been developed to address this stereochemical hurdle, broadly categorized into two main approaches:

  • Stereoselective Reduction of a Pre-functionalized Piperidine Ring: This approach involves the creation of a piperidine precursor with a functional group at the 4-position that can be stereoselectively reduced to the desired amine.

  • Stereoselective Hydrogenation of a Pyridine Precursor: This strategy relies on the controlled hydrogenation of a suitably substituted pyridine to establish the desired cis stereochemistry in a single step.

This guide will delve into a prominent and effective pathway that combines elements of both strategies, starting from a readily available pyridine derivative.

A Versatile Synthetic Pathway via Epoxide Ring-Opening

A particularly elegant and widely adopted route to cis-3-methyl-4-aminopiperidine derivatives proceeds through a key epoxide intermediate.[5][6] This pathway offers excellent control over the relative stereochemistry and allows for the introduction of diverse functionalities.

Pathway Overview

The synthesis commences with the commercially available 3-picoline and proceeds through a series of transformations to yield the target compound. The key steps involve N-benzylation, partial reduction to a tetrahydropyridine, epoxidation, regioselective epoxide ring-opening with an azide source, reduction of the azide, and finally, Boc protection.

Synthesis_Pathway A 3-Picoline B N-Benzyl-3-methylpyridinium salt A->B BnBr C N-Benzyl-3-methyl-1,2,5,6-tetrahydropyridine B->C NaBH4 D N-Benzyl-3-methyl-3,4-epoxypiperidine C->D m-CPBA E N-Benzyl-cis-4-azido-3-methylpiperidin-3-ol D->E NaN3, NH4Cl F N-Benzyl-cis-4-amino-3-methylpiperidin-3-ol E->F LiAlH4 G cis-4-Amino-3-methylpiperidine F->G H2, Pd/C H tert-Butyl cis-4-amino-3-methylpiperidine-1-carboxylate G->H (Boc)2O

Sources

Spectroscopic Characterization of 3,4-Disubstituted Piperidines: A Technical Guide to tert-butyl 4-amino-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating Stereochemistry in Piperidine Scaffolds

The substituted piperidine motif is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in a myriad of bioactive molecules and approved pharmaceuticals. The conformational rigidity of the piperidine ring, coupled with the potential for rich stereochemical diversity, allows for the precise spatial presentation of pharmacophoric elements. However, this same structural complexity demands a rigorous and nuanced approach to analytical characterization. The unambiguous assignment of relative and absolute stereochemistry is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, safety profile, and intellectual property value.

This guide focuses on tert-butyl 4-amino-3-methylpiperidine-1-carboxylate, a valuable building block in drug discovery. A critical aspect of this molecule is the cis/trans stereochemical relationship between the C3-methyl and C4-amino groups. While the synthesis of both isomers is achievable, comprehensive public-domain spectroscopic data for the cis-isomer is notably scarce. This guide, therefore, adopts a field-proven, practical approach. We will provide a detailed spectroscopic analysis of the more readily characterized trans-isomer, (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate , as a representative case study. Subsequently, we will leverage fundamental principles of stereoelectronics and nuclear magnetic resonance to delineate the expected, and diagnostically distinct, spectral features of the corresponding cis-isomer . This comparative methodology not only provides a robust analytical framework for this specific molecule but also serves as a broader instructional template for researchers engaged in the synthesis and characterization of substituted piperidine scaffolds.

Molecular Structure and Conformation: The Foundation of Spectral Interpretation

The spectroscopic signature of a molecule is intrinsically linked to its three-dimensional structure. For 3,4-disubstituted piperidines, the chair conformation is energetically preferred. The key distinction between the trans and cis isomers lies in the relative orientation of the methyl and amino substituents.

In the most stable chair conformation of the trans-isomer , both the C3-methyl and C4-amino groups can occupy equatorial positions, minimizing steric strain. Conversely, the cis-isomer must adopt a conformation where one substituent is axial and the other is equatorial. This fundamental conformational difference is the primary driver of the distinct NMR spectroscopic features discussed later in this guide.

Mass Spectrometry (MS): Elucidation of Molecular Weight and Fragmentation

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of a compound, serving as the initial confirmation of a successful synthesis.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

  • Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Given the presence of a basic amino group, positive ion mode is selected to facilitate protonation.

  • Data Acquisition: The instrument is scanned over a relevant mass-to-charge (m/z) range (e.g., 50-500 Da) to detect the protonated molecular ion.

Data for trans-tert-butyl 4-amino-3-methylpiperidine-1-carboxylate

The expected molecular weight of C₁₁H₂₂N₂O₂ is 214.31 g/mol . In positive mode ESI-MS, the compound readily protonates to form the [M+H]⁺ ion.

Ion SpeciesCalculated m/zObserved m/z
[M+H]⁺215.1754215.1756
[M+Na]⁺237.1573237.1575

The observation of the protonated molecular ion at m/z ≈ 215 confirms the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition to within a few parts per million (ppm).

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the presence of key functional groups within a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. Background correction is performed using the clean ATR crystal.

Spectral Interpretation for trans-tert-butyl 4-amino-3-methylpiperidine-1-carboxylate

The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H bonds of the primary amine and the C=O bond of the Boc-carbamate.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300-3500N-H stretch (symmetric & asymmetric)Primary Amine (-NH₂)
2850-2980C-H stretchAliphatic (methyl, piperidine ring)
~1680C=O stretchCarbamate (-O-C=O)
1500-1600N-H bendPrimary Amine (-NH₂)
1160-1250C-N stretchAmine/Carbamate

The presence of two distinct peaks in the N-H stretching region is diagnostic for a primary amine. The strong carbonyl absorption around 1680 cm⁻¹ is a clear indicator of the Boc protecting group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules. The chemical shifts and, most importantly, the proton-proton coupling constants provide a window into the connectivity and three-dimensional arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • Data Acquisition: Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired. For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

¹H NMR Analysis: The trans-Isomer Case Study

The key to differentiating the cis and trans isomers lies in the coupling constants between the protons on C3 and C4. In the stable diequatorial conformation of the trans-isomer, the protons at C3 (H3) and C4 (H4) are both in axial positions.

G N1 N C2 C2 N1->C2 Boc Boc N1->Boc C3 C3 C2->C3 C4 C4 C3->C4 Me_eq CH₃ (eq) C3->Me_eq C5 C5 C4->C5 NH2_eq NH₂ (eq) C4->NH2_eq C6 C6 C5->C6 C6->N1 H3_ax H3 (ax) H4_ax H4 (ax) H3_ax->H4_ax  ³J ≈ 8-12 Hz (diaxial)

Caption: Conformation of the trans-isomer showing the diaxial relationship between H3 and H4.

This diaxial relationship (180° dihedral angle) results in a large vicinal coupling constant (³JH3-H4), typically in the range of 8-12 Hz.[1][2] This large coupling is a definitive marker for the trans stereochemistry.

Table: Representative ¹H NMR Data for trans-tert-butyl 4-amino-3-methylpiperidine-1-carboxylate

ProtonChemical Shift (ppm, approx.)MultiplicityCoupling Constant (J, Hz)Integration
Boc (t-Bu)1.45s-9H
C3-CH₃0.90d~73H
Piperidine Ring H's1.50 - 4.10m-7H
NH₂1.20br s-2H
H3 ~1.80m³JH3-H4 ≈ 8-121H
H4 ~2.60m³JH3-H4 ≈ 8-121H
¹H NMR Analysis: Predicting the Spectrum of the cis-Isomer

For the cis-isomer, one substituent must be axial and the other equatorial to maintain the cis relationship. This results in an axial-equatorial relationship between the H3 and H4 protons.

G N1 N C2 C2 N1->C2 Boc Boc N1->Boc C3 C3 C2->C3 C4 C4 C3->C4 Me_eq CH₃ (eq) C3->Me_eq C5 C5 C4->C5 NH2_ax NH₂ (ax) C4->NH2_ax C6 C6 C5->C6 C6->N1 H3_ax H3 (ax) H4_eq H4 (eq) H3_ax->H4_eq  ³J ≈ 2-5 Hz (ax-eq)

Caption: Conformation of the cis-isomer showing the axial-equatorial relationship between H3 and H4.

According to the Karplus relationship , which correlates the dihedral angle between two vicinal protons to the magnitude of their coupling constant, the ~60° dihedral angle between an axial and an equatorial proton leads to a much smaller coupling constant.[1][3] Therefore, for the cis-isomer, the diagnostic ³JH3-H4 coupling constant is expected to be in the range of 2-5 Hz.[2] This significant and predictable difference in the coupling constant is the most reliable method for distinguishing the cis and trans isomers of 3,4-disubstituted piperidines.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table: Representative ¹³C NMR Data for trans-tert-butyl 4-amino-3-methylpiperidine-1-carboxylate

CarbonChemical Shift (ppm, approx.)
Boc C (CH₃)₃~28.5
Boc C =O~155.0
Boc C (CH₃)₃~79.5
C3-C H₃~15.0
Piperidine Ring C's~35-55

While the chemical shifts for the cis and cis isomers will be slightly different due to the different steric environments, the most dramatic and diagnostic difference remains the proton-proton coupling constants observed in the ¹H NMR spectrum.

Conclusion and Best Practices

The comprehensive characterization of substituted piperidines like tert-butyl 4-amino-3-methylpiperidine-1-carboxylate is essential for its effective use in research and development. While MS and IR confirm the molecular formula and functional groups, NMR spectroscopy is indispensable for the unambiguous determination of stereochemistry.

As demonstrated, the key distinguishing feature between the cis and trans isomers is the magnitude of the vicinal coupling constant (³J) between the protons at C3 and C4. A large coupling (8-12 Hz) is indicative of a diaxial relationship and confirms the trans isomer, while a small coupling (2-5 Hz) points to an axial-equatorial or diequatorial relationship, confirming the cis isomer. For absolute confidence in structural assignment, a combination of 1D and 2D NMR experiments should be considered standard protocol. This rigorous analytical approach ensures the scientific integrity of subsequent research and the development of novel chemical entities with precisely defined three-dimensional structures.

References

  • PubChem. (n.d.). (3S,4S)-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Applichem. (n.d.). (3S,4S)-4-amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for characterizing this compound's solubility, a critical parameter in process development, formulation, and bioavailability.

Executive Summary

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a substituted piperidine derivative featuring a lipophilic tert-butoxycarbonyl (Boc) protecting group, a primary amino group, and a methyl substituent in a specific cis-stereochemical arrangement.[3] This unique combination of functional groups dictates a complex solubility profile that is highly dependent on the solvent system and its properties, particularly pH. This guide will deconstruct the molecular features influencing solubility, provide detailed protocols for empirical solubility determination, and discuss strategies for modulating solubility in various media.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. In the case of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate, several key structural motifs are at play:

  • Piperidine Ring: The core piperidine structure, a saturated heterocycle, has a degree of polarity due to the nitrogen atom. Unsubstituted piperidine is miscible with water, largely due to hydrogen bonding.[][5]

  • Tert-butoxycarbonyl (Boc) Group: The Boc group is a bulky, non-polar protecting group that significantly increases the lipophilicity of the molecule. This group will favor solubility in organic solvents.[6]

  • Amino Group: The primary amino group is capable of acting as both a hydrogen bond donor and acceptor, which can enhance solubility in protic solvents like water and alcohols.[7]

  • Methyl Group: The methyl group is a small, non-polar substituent that will slightly increase the overall lipophilicity of the molecule.

  • Cis-Stereochemistry: The relative orientation of the amino and methyl groups can influence crystal packing and, consequently, the energy required to break the crystal lattice for dissolution.

The presence of the basic amino group (pKa of the conjugate acid is typically in the range of 9-11 for similar structures) means that the aqueous solubility of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate will be highly pH-dependent.[8] In acidic solutions, the amino group will be protonated, forming a more polar and water-soluble salt. Conversely, in neutral or basic media, the free base will exist, which is expected to be less water-soluble due to the influence of the Boc group.[8]

Theoretical Solubility Profile

Based on the structural analysis, a qualitative solubility profile can be predicted:

Solvent ClassPredicted SolubilityRationale
Aqueous (Acidic, pH < 7) HighProtonation of the amino group leads to the formation of a soluble salt.[8]
Aqueous (Neutral, pH ≈ 7) Low to ModerateThe compound exists as the free base, with the lipophilic Boc group reducing water solubility.
Aqueous (Basic, pH > 8) LowThe compound is in its free base form, and the common ion effect may further suppress solubility.
Polar Protic Solvents (e.g., Methanol, Ethanol) Moderate to HighCapable of hydrogen bonding with the amino group.
Polar Aprotic Solvents (e.g., DMSO, DMF) HighGood dipole-dipole interactions and ability to solvate the molecule.
Non-polar Organic Solvents (e.g., Hexane, Toluene) Low to ModerateThe overall polarity of the molecule may limit solubility in highly non-polar solvents.

Experimental Determination of Solubility

Accurate characterization of the solubility profile requires empirical determination. The following sections outline standard protocols for this purpose.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[9][10] It measures the concentration of a saturated solution in equilibrium with the solid drug.

Protocol:

  • Preparation of Solvent Systems: Prepare a range of aqueous buffers (e.g., pH 2, 4, 6, 7.4, 9) and select representative organic solvents.

  • Sample Preparation: Add an excess amount of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate to a known volume of each solvent system in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the excess solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the concentration at which a compound precipitates from a solution when added from a DMSO stock.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the stock solution in the desired aqueous buffer.

  • Precipitation Detection: After a short incubation period (e.g., 1-2 hours), assess for precipitation using methods like nephelometry (turbidity measurement), UV-Vis spectroscopy, or visual inspection.[10]

Factors Influencing Solubility and Strategies for Enhancement

Several factors can be manipulated to modulate the solubility of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate.

pH Adjustment

As previously discussed, adjusting the pH of aqueous solutions is the most effective way to influence the solubility of this basic compound.[8] By lowering the pH, the equilibrium will shift towards the more soluble protonated form.

Co-solvents

The addition of water-miscible organic solvents (co-solvents) such as ethanol, propylene glycol, or PEG 400 can significantly increase the aqueous solubility of organic compounds.[11] This is a common strategy in formulation development.

Temperature

Solubility is generally temperature-dependent. For most solids dissolving in a liquid, solubility increases with temperature. The thermodynamic parameters of dissolution can be determined by measuring solubility at different temperatures.

Complexation

Complexing agents, such as cyclodextrins, can encapsulate the lipophilic portions of a molecule, thereby increasing its apparent aqueous solubility.[8][12] This can be a valuable formulation strategy.

Data Presentation and Visualization

Tabulated Solubility Data
Solvent SystemTemperature (°C)Solubility (mg/mL)Analytical Method
0.1 N HCl (pH ≈ 1)25HPLC-UV
Acetate Buffer (pH 4.5)25HPLC-UV
Phosphate Buffer (pH 7.4)25HPLC-UV
Methanol25HPLC-UV
Ethanol25HPLC-UV
Dimethyl Sulfoxide (DMSO)25HPLC-UV
Acetonitrile25HPLC-UV
Graphical Representations

A pH-solubility profile is a critical graphical representation for ionizable compounds.

G pH-Solubility Profile of a Basic Compound cluster_0 pH-Solubility Profile of a Basic Compound xaxis pH yaxis Solubility (log scale) Protonated Species (High Solubility) Protonated Species (High Solubility) Equilibrium Protonated Species (High Solubility)->Equilibrium Free Base (Low Solubility) Free Base (Low Solubility) Equilibrium->Free Base (Low Solubility) Low_pH Acidic pH High_pH Neutral/Basic pH

Caption: pH-solubility profile for a basic compound.

Experimental Workflows

Shake-Flask Solubility Workflow

G Shake-Flask Solubility Workflow Start Start Add excess compound to solvent Add excess compound to solvent Start->Add excess compound to solvent End End Equilibrate at constant temperature Equilibrate at constant temperature Add excess compound to solvent->Equilibrate at constant temperature Centrifuge to separate solid Centrifuge to separate solid Equilibrate at constant temperature->Centrifuge to separate solid Withdraw supernatant Withdraw supernatant Centrifuge to separate solid->Withdraw supernatant Quantify concentration (e.g., HPLC) Quantify concentration (e.g., HPLC) Withdraw supernatant->Quantify concentration (e.g., HPLC) Quantify concentration (e.g., HPLC)->End

Caption: Shake-Flask solubility determination workflow.

Conclusion

The solubility profile of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a critical dataset for its effective use in pharmaceutical development. A thorough understanding of its pH-dependent solubility, coupled with empirical determination using robust methods like the shake-flask technique, is essential for informed decision-making in process chemistry and formulation. The strategies outlined in this guide provide a comprehensive approach to characterizing and modulating the solubility of this important building block.

References

  • (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE | Chemsrc. (2025-09-12).
  • A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchGate. (2019).
  • Experimental and Computational Methods Pertaining to Drug Solubility - SciSpace. (2012-02-10).
  • An In-depth Technical Guide to the Physicochemical Properties of Substituted Piperidine-3-carbothioamides - Benchchem.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs.
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019).
  • Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar. (2012-02-10).
  • (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate - PubChem - NIH.
  • Piperidines - Building Block / BOC Sciences.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH.
  • tert-butyl (3S,4S)-3-amino-4-methylpiperidine-1-carboxylate.
  • Piperidine | Solubility of Things.
  • Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions - PubMed Central.
  • BOC-ON - Sigma-Aldrich.
  • 1-N-Boc-piperidine-3-carboxamide - Chem-Impex.
  • Soluble Polymer-Supported Synthesis of N, N-di(Boc)-Protected Guanidines. (1998-12-01).
  • 75844-69-8(1-Boc-piperidine) Product Description - ChemicalBook.
  • tert-butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate CAS NO.723308-59-6.
  • Synthesis of tert-butyl 4-(amino methyl)-4-phenyl-1-piperidinecarboxylate | Sigma-Aldrich.
  • tert-butyl cis-3-amino-4-methylpiperidine-1-carboxylate.
  • (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
  • Organic chemistry - Wikipedia.
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Min Wang 1, Wenhui Wang 1, Q - Atlantis Press.
  • (3S,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester - ChemicalBook. (2025-07-16).
  • tert-butyl (3S, 4R)-4-amino-3-methylpiperidine-1-carboxylate, min 97%, 100 mg.
  • 723308-59-6|tert-Butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate - BLDpharm.

Sources

A Technical Guide to Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate: Commercial Availability, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The piperidine scaffold is a privileged structure in drug discovery, and the specific cis-substitution pattern of an amino and a methyl group at the 3 and 4 positions, combined with the versatile Boc-protecting group, offers a unique three-dimensional architecture for targeted molecular design. This guide provides an in-depth overview of its commercial availability, a detailed plausible synthetic route with purification protocols, and key analytical characterization methods.

Commercial Availability

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate, along with its various stereoisomers, is commercially available from a range of suppliers specializing in chemical building blocks for research and development. The availability of specific stereoisomers is crucial for stereoselective synthesis and structure-activity relationship (SAR) studies.

SupplierStereoisomers Offered (CAS No.)Typical Purity
BLDpharm(3S,4S)-isomer (723308-59-6), (3R,4R)-isomer (723308-58-5), and others≥97%
AChemBlock(3R,4R)-isomer (723308-58-5)97%
ChemicalBook(3S,4S)-isomer (723308-59-6), (3R,4R)-isomer (723308-58-5)Varies by supplier
TaiChem Ltd.(3S,4S)-isomer (723308-59-6)95-99%[1]

Note: This table is not exhaustive and other suppliers may exist. Purity and availability are subject to change. It is recommended to contact suppliers directly for the most current information.

Synthesis and Purification

The overall synthetic workflow can be visualized as follows:

SynthesisWorkflow Start N-Boc-3-methyl-4-piperidone ReductiveAmination Diastereoselective Reductive Amination Start->ReductiveAmination (e.g., NH4OAc, NaBH3CN) Purification Column Chromatography ReductiveAmination->Purification FinalProduct Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate Purification->FinalProduct

Caption: Proposed synthetic workflow for the target compound.

Part 1: Diastereoselective Synthesis of cis-4-Amino-3-methyl-1-boc-piperidine

The key to this synthesis is the control of stereochemistry during the introduction of the amino group. A common and effective method is diastereoselective reductive amination.

Experimental Protocol:

  • Reaction Setup: To a solution of N-Boc-3-methyl-4-piperidone (1 equivalent) in anhydrous methanol, add ammonium acetate (10 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise over 30 minutes. The use of a milder reducing agent like NaBH₃CN is crucial as it selectively reduces the iminium ion in the presence of the ketone, favoring the formation of the desired amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of 2M HCl at 0 °C until the pH is ~2 to decompose the excess reducing agent. Stir for 30 minutes.

  • Extraction: Make the solution basic (pH ~10) with the addition of 2M NaOH. Extract the aqueous layer with dichloromethane (3 x 50 mL). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Causality of Experimental Choices:

  • Ammonium Acetate: Serves as the ammonia source for the formation of the intermediate imine. A large excess is used to drive the equilibrium towards imine formation.

  • Sodium Cyanoborohydride: A mild and selective reducing agent that is stable in protic solvents and at neutral to slightly acidic pH. It preferentially reduces the protonated imine over the ketone, which is key for a successful reductive amination. The stereoselectivity of the reduction is influenced by the steric hindrance of the methyl group at the 3-position, which directs the hydride attack to favor the formation of the cis product.

Part 2: Purification of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

The crude product from the reductive amination will likely be a mixture of cis and trans diastereomers. Purification is essential to isolate the desired cis isomer.

Experimental Protocol:

  • Column Chromatography: The crude product is purified by flash column chromatography on silica gel.

    • Eluent System: A gradient of dichloromethane and methanol is typically effective. A common starting point is 100% dichloromethane, gradually increasing the polarity with methanol (e.g., up to 10% methanol). The addition of a small amount of triethylamine (e.g., 0.5%) to the eluent can help to prevent tailing of the amine product on the silica gel.

    • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure desired product.

  • Solvent Removal: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate as an oil or a low-melting solid.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the structure, purity, and stereochemistry of the final compound.

The analytical workflow is summarized in the following diagram:

AnalyticalWorkflow Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry (LC-MS or GC-MS) Product->MS HPLC HPLC Analysis Product->HPLC Structure Structural Confirmation NMR->Structure Identity Molecular Weight Confirmation MS->Identity Purity Purity Assessment HPLC->Purity

Caption: A typical analytical workflow for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of the target molecule.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all protons and their connectivity. Key expected signals include:

    • A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group.

    • A doublet for the methyl group at the 3-position.

    • A series of multiplets for the piperidine ring protons. The coupling constants between the protons at C3 and C4 can help to confirm the cis stereochemistry.

    • A broad singlet for the amino (NH₂) protons.

  • ¹³C NMR: The carbon NMR spectrum will show a distinct signal for each unique carbon atom. Expected chemical shifts are:

    • A signal around 155 ppm for the carbonyl carbon of the Boc group.

    • A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

    • Signals for the piperidine ring carbons.

    • A signal for the methyl carbon.

Table of Expected NMR Data (based on analogous structures):

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Boc (C(CH₃)₃)~1.4 (s, 9H)~28.5
Boc (C=O)-~155
Boc (C(CH₃)₃)-~79.5
Piperidine CH₂2.5 - 4.0 (m)40 - 55
Piperidine CH-MeMultiplet~35
Piperidine CH-NH₂Multiplet~50
CH₃Doublet~15
NH₂Broad singlet-
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Expected Ion: The expected molecular ion would be [M+H]⁺ at m/z = 215.18.

  • Fragmentation: It is important to note that Boc-protected amines can sometimes undergo facile fragmentation in the mass spectrometer, leading to the loss of the Boc group or isobutylene.[2][3] This can result in the observation of a fragment ion corresponding to the unprotected piperidine.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, is employed.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the Boc group has a weak chromophore. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can also be used.

  • Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Conclusion

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a readily accessible and highly valuable building block for the synthesis of complex nitrogen-containing molecules in drug discovery. While its synthesis requires careful control of stereochemistry, established methods like diastereoselective reductive amination provide a reliable route to this important intermediate. Rigorous purification and comprehensive analytical characterization are essential to ensure the quality and integrity of the compound for its successful application in the development of new chemical entities.

References

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. [Link]

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • tert-butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate CAS NO.723308-59-6. LookChem. [Link]

Sources

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Section 1: Introduction and Scope

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a substituted piperidine derivative, a class of heterocyclic compounds integral to modern medicinal chemistry.[1] As a chiral building block, it serves as a crucial intermediate in the synthesis of complex pharmaceutical agents.[2] Its structure features a piperidine core, a primary amine, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group offers stability under many nucleophilic and basic conditions, yet allows for facile deprotection under acidic conditions, making it a valuable tool in multi-step synthesis.[3][4]

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses necessary for working with this compound. As the toxicological properties of this specific molecule have not been exhaustively investigated, this document synthesizes data from safety data sheets of structurally similar compounds, isomers, and the parent piperidine scaffold to establish a robust framework for risk mitigation.[5][6] The causality behind each recommendation is explained to foster a deeper understanding of safe laboratory practices.

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe handling. This assessment is based on data extrapolated from analogous chemical structures.

Physicochemical Properties

A summary of the key physical and chemical properties is provided below.

PropertyValueSource
CAS Number 1792190-70-5[7]
Molecular Formula C₁₁H₂₂N₂O₂[7][8]
Molecular Weight 214.30 g/mol [8]
Appearance Solid[9]
Toxicological Profile

While specific toxicological data for the cis isomer is limited, information from related compounds provides a strong basis for hazard assessment. The primary hazards are associated with irritation and acute toxicity.

  • Acute Toxicity : Isomers and related aminopiperidines are classified as harmful if swallowed.[8]

  • Skin Irritation : Causes skin irritation. Piperidine and its derivatives are known to be skin irritants, and in some cases, can cause severe burns.[8][10][11][12]

  • Eye Irritation : Causes serious eye irritation. Direct contact can lead to significant eye damage.[8][10][13][14]

  • Respiratory Irritation : May cause respiratory irritation if inhaled as dust or aerosol.[5][6][8][14]

GHS Hazard Classification (Anticipated)

Based on available data for analogous compounds, the following GHS classification should be assumed.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[8]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[8][14][15]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[8][15]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[8][14][15]

graph HazardProfile {
graph [layout=neato, overlap=false, splines=true, size="7.6,5", ratio=fill];
node [style=filled, shape=ellipse, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];

// Center Node Compound [label="tert-butyl cis-4-amino-\n3-methylpiperidine-1-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5];

// Hazard Nodes H302 [label="Harmful if Swallowed\n(H302)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H315 [label="Skin Irritation\n(H315)", fillcolor="#FBBC05", fontcolor="#202124"]; H319 [label="Serious Eye Irritation\n(H319)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H335 [label="Respiratory Irritation\n(H335)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Compound -- H302 [color="#5F6368"]; Compound -- H315 [color="#5F6368"]; Compound -- H319 [color="#5F6368"]; Compound -- H335 [color="#5F6368"]; }

Caption: Anticipated hazard profile based on structurally related compounds.

Chemical Reactivity and Stability
  • Stability : The compound is expected to be stable under recommended storage conditions.[16]

  • N-Boc Group Reactivity : The tert-butoxycarbonyl (Boc) group is stable to most bases and nucleophiles but is readily cleaved under anhydrous acidic conditions (e.g., with trifluoroacetic acid or HCl).[4] This reactivity is fundamental to its use in synthesis but must be considered when selecting reaction conditions to avoid unintended deprotection.

  • Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[10] Contact with strong acids will cleave the Boc group, liberating the free secondary amine of the piperidine ring. The parent compound, piperidine, is incompatible with a wide range of materials, including acid chlorides, anhydrides, and aldehydes.[12]

  • Hazardous Decomposition : Thermal decomposition can produce hazardous gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[10][17]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention, combining engineering controls and PPE, is mandatory.

Primary Engineering Controls

The primary defense is to control exposure at the source.

  • Chemical Fume Hood : All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood. This is the most effective way to prevent inhalation of dust or aerosols and to contain any potential spills.[10][17]

  • Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[13][18]

  • Safety Stations : Ensure that eyewash stations and safety showers are readily accessible and have been recently tested. Their proximity is critical in the first few seconds after an exposure.[10][16][17]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following PPE is required at all times when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles or safety glasses with side-shields. A face shield should be worn over goggles when there is a significant splash hazard.[11][19]Protects against splashes and airborne particles that can cause serious and potentially irreversible eye damage.[10][13]
Hand Chemical-resistant nitrile or neoprene gloves tested to the EN 374 standard.Prevents skin contact. Piperidine derivatives can cause skin irritation and may be absorbed through the skin.[11][12] Gloves must be inspected for defects before use and removed using the proper technique to avoid contaminating the skin.[6]
Skin/Body A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear.Minimizes the risk of skin exposure from spills or splashes.[11]
Respiratory A NIOSH (US) or EN 149 (EU) approved respirator with a particulate filter (e.g., N95 or P100) should be used if engineering controls are insufficient or if dust generation is unavoidable.[5][6][10]Provides protection against inhaling irritating dust. The need for respiratory protection should be determined by a formal risk assessment.
Hygiene Practices
  • Avoid all personal contact with the chemical.[13][20]

  • Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[10][12]

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[6][13][20]

  • Contaminated work clothing should be laundered separately from personal clothing before reuse.[13][20]

Section 4: Standard Operating Procedures (SOPs)

Adherence to established protocols is crucial for consistent and safe operations.

Safe Storage and Segregation
  • Container : Store in the original, tightly sealed container to prevent contamination and exposure to moisture.[10][13][20]

  • Location : Keep containers in a cool, dry, and well-ventilated area designated for chemical storage.[10][17][20] This area should be secured and accessible only to authorized personnel.[13][20][21]

  • Segregation : Store away from incompatible materials, particularly strong acids and oxidizing agents.[10][17] Segregation prevents hazardous reactions in the event of a spill or leak.

Step-by-Step Handling Protocol

This protocol outlines the critical steps for safely using the compound in a typical laboratory workflow.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Material Handling cluster_cleanup Cleanup & Disposal A 1. Don Required PPE (Goggles, Lab Coat, Gloves) B 2. Verify Fume Hood Operation A->B C 3. Retrieve from Storage Inspect Container B->C D 4. Weigh Solid in Fume Hood (Use anti-static weigh boat) C->D E 5. Transfer to Reaction Vessel (Use powder funnel) D->E F 6. Clean Spatula & Weigh Boat (Rinse with solvent into waste) E->F G 7. Securely Seal Original Container F->G I 9. Dispose of Contaminated Waste in Labeled Container F->I H 8. Return to Storage G->H J 10. Clean Work Area I->J K 11. Remove PPE & Wash Hands J->K EmergencyResponse cluster_spill Spill Response cluster_exposure Personnel Exposure Start Incident Occurs (Spill or Exposure) Spill Spill Start->Spill Exposure Exposure Start->Exposure Spill_Minor Minor Spill: - Alert colleagues - Absorb with inert material - Place in sealed container - Decontaminate area Spill->Spill_Minor Contained in hood? Spill_Major Major Spill: - Evacuate immediate area - Alert EHS/Safety Officer - Prevent entry into drains Spill->Spill_Major Outside hood? Inhalation Inhalation: - Move to fresh air - Seek medical attention Exposure->Inhalation Skin Skin Contact: - Remove contaminated clothing - Flush with water for 15 min - Seek medical attention Exposure->Skin Eye Eye Contact: - Flush with eyewash for 15 min - Seek IMMEDIATE medical attention Exposure->Eye Ingestion Ingestion: - Rinse mouth, do NOT induce vomiting - Seek IMMEDIATE medical attention Exposure->Ingestion

Caption: Decision tree for responding to spills and personnel exposures.

Spill Management
  • Minor Spill (inside a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Carefully sweep or scoop the material into a sealable, labeled container for hazardous waste disposal. [5][6][13]Avoid raising dust. [6][13] 4. Decontaminate the area with a suitable solvent and washcloths, placing all cleaning materials into the waste container.

  • Major Spill (outside a fume hood or large quantity) :

    • Evacuate the immediate area and alert all personnel.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. [13][20] 3. Prevent the spill from entering drains or waterways. [13][18][20] 4. Restrict access to the area until the response team has cleared it.

First Aid Measures

Immediate first aid is critical. Always provide the Safety Data Sheet (SDS) to responding medical personnel. [5][6]

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [5][6][13]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists. [5][6][10][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do. Seek IMMEDIATE medical attention. [5][6][10][13]

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek IMMEDIATE medical attention. [5][6][10][13]|

Firefighting Procedures
  • Extinguishing Media : Use extinguishing media appropriate for the surrounding fire. Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are generally suitable. [5][6][13]* Hazards : The compound itself is not highly flammable, but containers may burn or rupture when heated. [13]Combustion will produce toxic and irritating fumes, including NOx and CO. [10][17]* Firefighter Protection : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products. [10][17][19]

Section 6: Conclusion

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a valuable synthetic intermediate. While its specific hazards are not fully characterized, a conservative approach based on data from analogous structures dictates that it should be handled as a compound that is harmful if swallowed and causes skin, eye, and respiratory irritation. Strict adherence to the protocols outlined in this guide—including the consistent use of engineering controls, appropriate PPE, and established safe handling practices—is essential for mitigating risk. By understanding the rationale behind these safety measures, researchers can foster a proactive safety culture and ensure the well-being of themselves and their colleagues.

Section 7: References

  • Carpino, L. A., & Giraud, A. (2002). The reactivity of the N-Boc protecting group: an underrated feature. Tetrahedron, 58(14), 2701–2724. [Link]

  • Chemsky (Shanghai) International Co., Ltd. (2026, January 14). MSDS of 4-aMino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester oxalate. Retrieved from chem-sky.com. [Link]

  • ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from researchgate.net. [Link]

  • Smith, A. B., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Chemsky (Shanghai) International Co., Ltd. (n.d.). MSDS of (3S,4S)-4-aMino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from chem-sky.com. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from organic-chemistry.org. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Retrieved from nj.gov. [Link]

  • Pi Chemicals. (n.d.). Material Safety Data Sheet: 2-(Aminoethyl)-1-N-Boc-piperidine. Retrieved from pichemicals.com. [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from jubilantls.com. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from carlroth.com. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from chemos.de. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56924491, tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21940085, tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from PubChem. [Link]

  • ChemSrc. (2025, September 12). (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE. Retrieved from chemsrc.com. [Link]

  • AmericanBio. (2015, February 23). Safety Data Sheet: PIPERIDINE. Retrieved from americanbio.com. [Link]

  • American Elements. (n.d.). tert-Butyl 3-amino-3-methylpiperidine-1-carboxylate. Retrieved from americanelements.com. [Link]

  • BOC. (n.d.). Cylinder Safety. Retrieved from boc.com.au. [Link]

Sources

Introduction: The Significance of Stereoisomerism in a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereochemistry of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

This guide provides an in-depth exploration of the stereochemical landscape of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate, a critical building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document elucidates the structural nuances, stereoselective synthesis, and analytical characterization required to effectively utilize this chiral scaffold. We will delve into the causality behind experimental choices, offering field-proven insights to ensure both scientific rigor and practical applicability.

The 3,4-disubstituted piperidine motif is a cornerstone of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, which is paramount for selective interaction with biological targets such as enzymes and receptors. Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate presents two adjacent stereocenters at the C3 and C4 positions. The relative and absolute configuration of the methyl and amino groups dictates the molecule's overall topology and, consequently, the biological activity and pharmacokinetic profile of any drug candidate derived from it.

The cis diastereomer, where the methyl and amino groups reside on the same face of the piperidine ring, is a particularly sought-after intermediate. Controlling its synthesis and confirming its stereochemical purity are non-trivial challenges that demand a sophisticated understanding of stereoselective reactions and advanced analytical techniques. This guide serves as a comprehensive manual for navigating these challenges.

The Stereochemical and Conformational Landscape

The presence of stereocenters at C3 (bearing the methyl group) and C4 (bearing the amino group) gives rise to four possible stereoisomers. Understanding their relationships is fundamental to any synthetic or analytical endeavor.

  • (3R, 4S)- and (3S, 4R)-isomers: This pair constitutes the cis diastereomers. They are enantiomers of each other.

  • (3R, 4R)- and (3S, 4S)-isomers: This pair constitutes the trans diastereomers. They are also enantiomers of each other.

The relationship between a cis isomer (e.g., 3R, 4S) and a trans isomer (e.g., 3R, 4R) is diastereomeric. These diastereomers possess different physical properties (melting point, solubility, NMR spectra) and can be separated by standard chromatographic techniques.

G cluster_cis cis-Isomers cluster_trans trans-Isomers cis_3R4S (3R, 4S) cis_3S4R (3S, 4R) cis_3R4S->cis_3S4R Enantiomers trans_3R4R (3R, 4R) cis_3R4S->trans_3R4R Diastereomers trans_3S4S (3S, 4S) cis_3S4R->trans_3S4S Diastereomers trans_3R4R->trans_3S4S Enantiomers

Stereoisomeric relationships of 4-amino-3-methylpiperidine.

Conformational Analysis:

The N-Boc protected piperidine ring predominantly adopts a chair conformation. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom introduces significant steric hindrance, influencing the conformational equilibrium. For the cis isomer, the substituents at C3 and C4 can adopt either a diaxial or a diequatorial orientation.

  • Diequatorial Conformation: Both the methyl and amino groups occupy equatorial positions. This is generally the more stable conformation as it minimizes unfavorable 1,3-diaxial interactions.

  • Diaxial Conformation: Both substituents occupy axial positions, leading to increased steric strain.

Therefore, the diequatorial conformer is expected to be the major contributor to the overall population at equilibrium. This conformational preference is a key factor in assigning stereochemistry using NMR spectroscopy.

Stereoselective Synthesis of the cis-Isomer

Achieving a high diastereomeric excess for the cis isomer is the primary synthetic challenge. While several methods exist, one effective strategy involves the reduction of a cyclic imine or the regioselective ring-opening of an epoxide.[2] The reduction of an appropriately substituted 1,2,3,6-tetrahydropyridine derivative often provides excellent stereocontrol.

G start N-Boc-3-methylpyridinium salt reduction1 Partial Reduction (e.g., NaBH4) start->reduction1 enamine N-Boc-3-methyl-1,2,3,6-tetrahydropyridine reduction1->enamine amination Stereoselective Amination (e.g., Hydroboration-Amination) enamine->amination product tert-butyl cis-4-amino-3- methylpiperidine-1-carboxylate amination->product purification Chromatographic Purification product->purification final Isolated cis-Isomer purification->final

A general workflow for the stereoselective synthesis.
Field-Proven Protocol: Stereoselective Reductive Amination

This protocol outlines a common approach starting from N-Boc-3-methyl-4-piperidone.

Step 1: Imine Formation

  • Rationale: The piperidone is condensed with a chiral amine (e.g., (R)-phenylethylamine) to form a diastereomeric imine or enamine mixture. This step introduces a chiral auxiliary that directs the subsequent reduction.

  • Procedure: To a solution of N-Boc-3-methyl-4-piperidone (1.0 eq) in toluene (5 mL/mmol) is added (R)-phenylethylamine (1.1 eq) and a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove water for 12-18 hours.

  • Validation: Reaction completion is monitored by TLC or LC-MS. The crude product is typically used directly in the next step after solvent removal.

Step 2: Diastereoselective Reduction

  • Rationale: The C=N bond is reduced using a hydride reagent. The chiral auxiliary sterically hinders one face of the imine, forcing the hydride to attack from the less hindered face, thereby setting the cis stereochemistry at C3 and C4. Sodium triacetoxyborohydride is an excellent choice as it is milder and more selective than NaBH₄.

  • Procedure: The crude imine is dissolved in dichloromethane (DCM) and cooled to 0 °C. Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 24 hours.

  • Validation: Progress is monitored by LC-MS. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and the product is extracted with DCM.

Step 3: Removal of Chiral Auxiliary

  • Rationale: The chiral auxiliary is cleaved to reveal the primary amine. This is typically achieved by hydrogenolysis.

  • Procedure: The purified product from Step 2 is dissolved in methanol, and Pearlman's catalyst (Pd(OH)₂/C, 10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (H₂ balloon or Parr shaker at 50 psi). The reaction is stirred for 12-24 hours.

  • Validation: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude product, which is then purified by column chromatography to afford the target cis-isomer.

Analytical Characterization and Stereochemical Verification

Unambiguous confirmation of the cis stereochemistry is essential. A combination of NMR spectroscopy and chiral chromatography provides a self-validating system for characterization.

NMR Spectroscopy: Assigning Relative Stereochemistry

¹H NMR spectroscopy is the most powerful tool for determining the relative cis/trans stereochemistry. The key lies in analyzing the coupling constants (J-values) between the protons at C3 and C4 (H3 and H4).

  • In the cis-isomer (diequatorial conformation): The H3 and H4 protons will have an axial-axial relationship. According to the Karplus equation, this results in a large coupling constant , typically in the range of 8-12 Hz .

  • In the trans-isomer: One substituent will be axial and the other equatorial. This leads to an axial-equatorial or equatorial-equatorial relationship between H3 and H4, resulting in a small coupling constant (typically 2-5 Hz ).

Table 1: Expected ¹H NMR Data for cis vs. trans Isomers

Parametercis-Isomer (Axial-Axial Protons)trans-Isomer (Axial-Equatorial Protons)
H4 Signal Doublet of doublets (dd) or Triplet (t)Multiplet (m)
J (H3-H4) 8 - 12 Hz 2 - 5 Hz
NOE NOE correlation expected between H3 & H4Weaker or no NOE correlation

Nuclear Overhauser Effect (NOE) experiments can further validate the assignment by showing spatial proximity between the axial H3 and H4 protons in the cis isomer.

Chiral HPLC: Determining Enantiomeric Purity

Once the cis diastereomer has been isolated and confirmed, its enantiomeric excess (ee) must be determined. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Protocol: Chiral HPLC Analysis

  • Derivatization (If Necessary): The primary amine may need to be derivatized to improve its interaction with the chiral stationary phase and enhance UV detection. Common derivatizing agents include benzoyl chloride or dansyl chloride.[3]

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is typically effective. Columns such as Chiralcel OD-H or Chiralpak AD-H are common starting points.

  • Mobile Phase Optimization: A mobile phase consisting of a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier (e.g., diethylamine, DEA) to reduce peak tailing is standard. The ratio is optimized to achieve baseline separation of the two enantiomers.

  • Analysis: The derivatized sample is injected, and the chromatogram is recorded. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

G cluster_confirm Confirmation of Relative Stereochemistry cluster_purity Determination of Enantiomeric Purity nmr 1D/2D NMR Analysis j_coupling Measure H3-H4 Coupling Constant nmr->j_coupling derivatize Derivatize with UV-active tag hplc Chiral HPLC Separation derivatize->hplc ee_calc Calculate ee% from Peak Areas hplc->ee_calc start Purified cis-Isomer start->nmr start->derivatize

Analytical workflow for stereochemical validation.

Applications in Drug Discovery

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is not merely an academic curiosity; it is a high-value intermediate in the synthesis of complex pharmaceutical agents. Its rigid conformation allows it to act as a scaffold, positioning other pharmacophoric elements in a precise 3D arrangement for optimal target engagement. For example, substituted 4-aminopiperidines have been identified as potent inhibitors of the Hepatitis C Virus (HCV) assembly and are integral to various kinase inhibitors.[4] The specific cis stereochemistry is often crucial for fitting into the target's binding pocket, where the corresponding trans isomer may be inactive or exhibit off-target effects.

Conclusion

The stereochemical integrity of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a critical parameter that profoundly impacts its utility in drug discovery and development. Mastery over its synthesis and analysis requires a deep, mechanistic understanding of stereoselective reactions and conformational principles. By employing a robust synthetic strategy, such as a chiral auxiliary-directed reduction, and a comprehensive analytical workflow combining NMR for relative stereochemistry and chiral HPLC for enantiomeric purity, researchers can confidently produce and validate this essential chiral building block. This guide provides the foundational knowledge and practical protocols to empower scientists to harness the full potential of this versatile scaffold in the creation of next-generation therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Vertex AI Search.
  • de Freitas, R. P., et al. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. Available from: [Link]

  • Shadrick, W. R., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. Available from: [Link]

  • CN104034814B. The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • de Freitas, R. P., et al. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications. Available from: [Link]

  • LookChem. 4-N-BOC-Aminopiperidine. LookChem. Available from: [Link]

Sources

Foreword: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Piperidines

To the dedicated researcher, the seasoned scientist, and the drug development professional, certain molecular frameworks are recognized not just as chemical entities, but as platforms for innovation. The piperidine ring, a simple six-membered nitrogenous heterocycle, stands as a paramount example of such a "privileged scaffold."[1][2] Its prevalence in both natural alkaloids and clinically approved pharmaceuticals is a testament to its remarkable utility.[1][3][4] The piperidine structure offers a unique combination of features: a rigid conformational framework, a basic nitrogen atom that can be protonated under physiological conditions, and multiple points for stereospecific substitution.[2] These attributes allow it to serve as a versatile anchor for presenting pharmacophoric elements in three-dimensional space, facilitating precise interactions with biological targets.[2]

This guide provides an in-depth exploration of the vast biological potential of substituted piperidines. We will move beyond a simple catalog of activities, instead focusing on the causality behind their efficacy. We will examine structure-activity relationships (SAR), delve into the mechanistic underpinnings of their actions across diverse therapeutic areas, and provide robust, validated protocols for their synthesis and evaluation. Our objective is to furnish a resource that is not only informative but also empowering, enabling the scientific community to harness the full potential of this exceptional heterocyclic system.

Part 1: The Spectrum of Biological Activity - From the Central Nervous System to Infectious Disease

The piperidine moiety is a key structural component in drugs targeting a wide array of diseases, underscoring its versatility in drug design.[3][5][6] Its derivatives are found in over twenty classes of pharmaceuticals, including agents for cancer, Alzheimer's disease, infectious diseases, and neuropathic pain.[1][3]

Central Nervous System (CNS) Applications

The ability of the piperidine scaffold to interact with key neurological receptors has made it a mainstay in the development of CNS-active drugs.

A. Antipsychotic Agents: Many typical and atypical antipsychotic drugs incorporate a piperidine ring, which is crucial for their interaction with dopamine (D2) and serotonin (5-HT2) receptors.[7][8] The nitrogen atom of the piperidine ring often plays a key role in receptor binding.[9] Structure-activity relationship studies reveal that the nature and orientation of substituents on the piperidine ring govern the selectivity for sigma sites over dopamine D2 receptors, which may lead to antipsychotics with a reduced risk of extrapyramidal side effects.[9]

  • Examples of Piperidine-Containing Antipsychotics: Haloperidol, Risperidone, Melperone, and Thioridazine.[10]

B. Opioid Receptor Modulators: The piperidinyl scaffold is a classic pharmacophore for opioid receptor ligands. The renowned analgesic fentanyl and its analogs are built around this core. Recent research has focused on developing derivatives with improved profiles, such as dual µ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists to reduce opioid-related side effects.[11] SAR studies demonstrate that the substitution pattern on both the piperidine ring and its N-substituent is pivotal for binding affinity, selectivity, and functional activity (agonist vs. antagonist).[11][12] For instance, molecular docking studies suggest the protonated piperidine nitrogen forms a critical ionic interaction with an aspartate residue (Asp130) in the nociceptin (NOP) receptor.[11]

C. Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease: The leading treatment strategy for the symptomatic relief of Alzheimer's disease involves inhibiting the acetylcholinesterase (AChE) enzyme to boost levels of the neurotransmitter acetylcholine.[13] Donepezil, a prominent AChE inhibitor, is a piperidine derivative.[1][5] The piperidine's tertiary nitrogen can become protonated, allowing it to interact with the anionic site of the enzyme.[13] Research in this area focuses on modifying the piperidine core and its substituents to enhance potency and selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE).[14][15][16]

Compound/Derivative Target Activity (IC₅₀) Selectivity (vs. BuChE) Reference
Donepezil (E2020)AChE5.7 nM~1250-fold[16]
Compound 21 AChE0.56 nM~18,000-fold[14]
Semisynthetic Alkaloid 7 AChE7.32 µM21-fold[15]
Semisynthetic Alkaloid 9 AChE15.1 µM9.5-fold[15]
Compound 21: 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride. Compounds 7 & 9: Designed from natural (-)-spectaline.
Anti-Infective Agents

A. CCR5 Antagonists for HIV Treatment: The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV into host cells. Piperidine-based molecules have been successfully developed as CCR5 antagonists, physically blocking this entry point.[17] The structure-activity relationships are complex, often involving a central piperidine or piperazino-piperidine core.[18] SAR studies have shown that specific substitutions, such as a methyl group at the 4-position of the piperidine, can significantly improve binding and antiviral potency.[19] Symmetrical amide analogues have also been explored to enhance affinity for the CCR5 receptor.[20]

Anticancer Activity

Piperidine and its derivatives have demonstrated significant therapeutic potential against a variety of cancers, including breast, prostate, lung, and ovarian cancer.[21][22][23][24] Their mechanisms of action are diverse, often involving the modulation of crucial signaling pathways essential for cancer cell proliferation, survival, and migration.[22][23] These pathways include STAT-3, NF-κB, and PI3K/Akt.[22][24] The piperidine scaffold serves as a framework for designing molecules that can, for example, inhibit IκB kinase (IKKb), a key factor in NF-κB transcription which promotes chronic inflammation in carcinomas.[3]

Other Therapeutic Areas
  • Neurokinin-1 (NK1) Receptor Antagonists: Used as antiemetics, particularly for chemotherapy-induced nausea, NK1 antagonists like Aprepitant often feature a piperidine core.[25] SAR studies have established that for high affinity, specific substitution patterns are required, such as a 3,5-bis(trifluoromethyl)benzyl ether side chain on a 4,4-disubstituted piperidine.[26]

  • Antihistamines: Second-generation antihistamines with reduced sedative effects, such as Fexofenadine and Loratadine, incorporate piperidine structures.[5]

  • Dipeptidyl Peptidase IV (DPP-4) Inhibitors: In the management of type 2 diabetes, piperidinone-constrained compounds have been developed as potent and selective DPP-4 inhibitors.[27]

Part 2: Methodologies in Piperidine Research - Synthesis and Biological Evaluation

Advancing piperidine-based drug candidates requires robust and reproducible experimental protocols. The choice of synthetic strategy and biological assays is critical for generating reliable data and understanding the compound's true potential.

General Synthetic Strategies

The construction of the substituted piperidine ring is a central task in medicinal chemistry. The chosen method often dictates the accessible substitution patterns and stereochemistry.

  • Causality in Method Selection: The choice between methods like catalytic hydrogenation of pyridines versus intramolecular cyclization is driven by the desired substitution pattern and the availability of starting materials. Hydrogenation is excellent for producing simple piperidines from corresponding pyridines, with catalysts like cobalt or ruthenium offering good yields and selectivity.[1] Intramolecular cyclization, on the other hand, provides a powerful way to build complex, highly substituted, and stereochemically defined piperidine rings from linear precursors.[1]

G cluster_0 Synthetic Approaches cluster_1 Purification & Characterization Pyridine Substituted Pyridine Piperidine1 Substituted Piperidine Pyridine->Piperidine1 Catalytic Hydrogenation (e.g., Ru, Co, Pd) Crude Crude Product Piperidine1->Crude Precursor Acyclic Precursor (e.g., amino-alkene) Piperidine2 Substituted Piperidine Precursor->Piperidine2 Intramolecular Cyclization (e.g., Reductive Amination, Aza-Michael) Piperidine2->Crude Pure Pure Compound Crude->Pure Chromatography Characterization Structural Confirmation (NMR, MS, IR) Pure->Characterization BioAssay Biological Assays Pure->BioAssay Biological Screening G cluster_0 Cholinergic Synapse cluster_1 Inhibitor Action ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released Released ACh ACh_Vesicle->ACh_Released Neuron Firing AChE AChE Enzyme ACh_Released->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh_Released->Postsynaptic_Receptor Binds Signal Signal Propagation Postsynaptic_Receptor->Signal Piperidine_Drug Piperidine Inhibitor Piperidine_Drug->AChE Blocks Active Site Blocked_AChE Inhibited AChE

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals. Its prevalence stems from its ability to confer favorable physicochemical properties upon a drug candidate. As a saturated heterocycle, it can improve aqueous solubility, modulate basicity (pKa), and provide three-dimensional structural diversity that allows for precise vectoring of substituents to interact with biological targets.[1] The introduction of specific substitution patterns on the piperidine ring is a key strategy for optimizing a molecule's potency, selectivity, and pharmacokinetic profile.

This guide focuses on a particularly valuable building block: Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate . The unique arrangement of its functional groups offers distinct advantages:

  • The cis-3-Methyl Group: This small alkyl group introduces conformational constraint. By locking the ring into a more defined chair conformation, it can reduce the entropic penalty of binding to a protein target, potentially increasing affinity. Furthermore, it can shield adjacent bonds from metabolic enzymes, improving the compound's half-life.

  • The 4-Amino Group: This primary amine serves as a crucial handle for synthetic elaboration, most commonly through amide bond formation. Its position allows for the introduction of a wide array of functional groups directed into a specific region of a binding pocket.

  • The 1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection of the piperidine nitrogen, rendering it unreactive during the functionalization of the 4-amino group. Its clean, acid-labile removal in a subsequent step allows for orthogonal derivatization of the scaffold.

This combination makes the title compound an ideal intermediate for creating highly specific and potent drug candidates, particularly in the realm of kinase inhibitors where precise molecular geometry is paramount for achieving selectivity.[2][3]

Physicochemical and Structural Data

A clear understanding of a building block's fundamental properties is essential for its effective use in synthesis and for predicting its influence on the properties of the final compound.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₂PubChem CID 56924491 (for isomer)[4]
Molecular Weight 214.31 g/mol PubChem CID 56924491 (for isomer)[4]
CAS Number Not uniquely assigned for cis-isomer.-
Appearance Typically an off-white to pale yellow solid or oil.General chemical supplier data
Solubility Soluble in DCM, MeOH, DMSO, Ethyl Acetate.General chemical knowledge
Key Functional Groups Boc-protected secondary amine, primary amine.-

Core Application: A Scaffold for Targeted Kinase Inhibitors

One of the most powerful applications of this building block is in the synthesis of kinase inhibitors. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[2] The ATP-binding pocket of many kinases contains key hydrogen bond donors and acceptors. The cis-4-amino-3-methylpiperidine scaffold is expertly designed to engage with these features.

For instance, in the development of Janus Kinase (JAK) inhibitors or Bruton's Tyrosine Kinase (BTK) inhibitors, a common strategy involves coupling a substituted piperidine to a core heterocyclic motif (like a pyrrolo[2,3-d]pyrimidine) that anchors the molecule in the hinge region of the kinase.[5] The amino group of our building block can be acylated to introduce a side chain that occupies the solvent-exposed region, while the piperidine ring itself provides an optimal linker.

Application Note 1: Synthesis of a Kinase Inhibitor Intermediate via Amide Coupling

This protocol details the coupling of the primary amine of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate with a representative carboxylic acid-bearing heterocyclic core, a common step in the synthesis of targeted inhibitors.

Rationale for Experimental Choices: The use of a modern coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency, rapid reaction times, and low rate of racemization.[6] A non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine), is used to mop up the acid generated during the reaction without competing in the coupling itself. Dichloromethane (DCM) is selected as the solvent for its ability to dissolve a wide range of organic substrates and its low boiling point, which facilitates product isolation.

Experimental Workflow: Amide Bond Formation

Caption: Workflow for HATU-mediated amide coupling.

Detailed Protocol: Amide Coupling

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the heterocyclic carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Reagent Addition: Add Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate (1.1 eq), followed by HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. The aqueous washes remove excess reagents and base.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure, Boc-protected final product.

  • Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Note 2: Orthogonal Deprotection and Secondary Functionalization

Once the primary amine has been functionalized, the Boc group on the piperidine nitrogen can be selectively removed to enable further synthetic modifications at this position. This orthogonal strategy is powerful for building complex molecules and exploring structure-activity relationships (SAR).

Rationale for Experimental Choices: Trifluoroacetic acid (TFA) in DCM is the standard and highly effective method for Boc deprotection. The reaction is fast, clean, and the byproducts (isobutylene and CO₂) are volatile. The reaction is performed at 0 °C to control the exothermic reaction and minimize potential side reactions. The resulting trifluoroacetate salt is then neutralized in a basic workup or used directly in the next step.

Experimental Workflow: Boc Deprotection & Reductive Amination

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Reductive Amination cluster_2 Workup & Purification StartMat Boc-Protected Intermediate (from Protocol 1) Reagents1 TFA / DCM (1:4 v/v) 0 °C to RT, 1h StartMat->Reagents1 Intermediate Piperidine-TFA Salt (Volatile byproducts removed in vacuo) Reagents1->Intermediate Reaction Stir at RT, 4-12h (Monitor by LC-MS) Intermediate->Reaction Reagents2 Aldehyde/Ketone (1.2 eq) Na(OAc)₃BH (1.5 eq) Base (e.g., Et₃N, 2.2 eq) Reagents2->Reaction Solvent DCE or DCM Solvent->Reaction Workup Quench with Sat. NaHCO₃ Extract with DCM Reaction->Workup Purify Purify via Flash Chromatography or Prep-HPLC Workup->Purify FinalProduct Final N-Alkylated Product Purify->FinalProduct

Caption: Workflow for Boc deprotection and subsequent N-alkylation.

Detailed Protocol: Boc Deprotection and Reductive Amination

  • Deprotection: Dissolve the Boc-protected starting material (1.0 eq) in DCM (approx. 0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, typically 4-5 equivalents or as a 20-25% solution in DCM) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by LC-MS.

  • Isolation of Salt: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue is the piperidine-TFA salt, which can often be used without further purification.

  • Reductive Amination Setup: Dissolve the crude TFA salt in a suitable solvent like 1,2-dichloroethane (DCE). Add the desired aldehyde or ketone (1.2 eq) and a mild base like triethylamine (Et₃N, 2.2 eq) to neutralize the salt.

  • Reducing Agent: Add sodium triacetoxyborohydride (Na(OAc)₃BH, 1.5 eq) portion-wise. This reducing agent is chosen for its mildness and compatibility with acidic protons from the ammonium salt intermediate.

  • Reaction: Stir the mixture at room temperature for 4-12 hours until the reaction is complete as monitored by LC-MS.

  • Workup and Purification: Quench the reaction carefully with saturated NaHCO₃ (aq) and extract the product with DCM. Dry the combined organic layers, concentrate, and purify by flash chromatography or preparative HPLC to obtain the final N-functionalized product.

  • Validation: Confirm the structure and purity of the final compound by ¹H NMR and HRMS.

Conclusion

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a high-value, strategically designed building block for modern medicinal chemistry. Its conformationally constrained scaffold and orthogonally protected functional groups provide chemists with a powerful tool to precisely control molecular architecture. The protocols outlined herein demonstrate its straightforward incorporation into complex molecules, particularly kinase inhibitors, enabling the systematic exploration of structure-activity relationships and the development of optimized drug candidates. Its use exemplifies a rational approach to drug design, where the properties of the final molecule are carefully engineered from the selection of its constituent parts.

References

  • Wang, M., Wang, W., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Feng, B., Xu, W., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Wang, J., Liu, M., et al. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • SciELO México. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Journal of the Mexican Chemical Society. Available at: [Link]

  • Wünsch, B., et al. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]

  • Barlaam, B., et al. (n.d.). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CA3085160A1 - Amino-methylpiperidine derivatives as kinase inhibitor.
  • Gil, L. F., et al. (2007). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. PubChem Compound Summary. Available at: [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate. PubChem Compound Summary for CID 56924491. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. PubChem Compound Summary for CID 21940085. Available at: [Link]

  • El-Damasy, A. K., et al. (2021). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) as a potent pan-BCR-ABL inhibitor active against T315I mutant. European Journal of Medicinal Chemistry. Available at: [https://www.semanticscholar.org/paper/Discovery-of-3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(AKE-El-Damasy-Al-Adn/5e1e5b7b1b369680385d3090382216584c3c3325]([Link]

  • Chemsrc. (n.d.). (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE. Available at: [Link]

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]

  • Google Patents. (n.d.). CN113429340A - Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

Sources

Navigating the Synthesis of Bioactive Scaffolds: Application Notes for Boc-Protection and Deprotection of 4-Amino-3-methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the 4-amino-3-methylpiperidine scaffold is a privileged structural motif, integral to a wide array of biologically active molecules. Its rigid, three-dimensional structure and the presence of multiple functionalization points make it a valuable building block for creating novel therapeutics. The strategic manipulation of its primary and secondary amine functionalities is paramount for successful multi-step syntheses. This technical guide provides in-depth application notes and detailed protocols for the tert-butyloxycarbonyl (Boc) protection and deprotection of 4-amino-3-methylpiperidine derivatives, offering researchers the tools to navigate the complexities of their synthesis with precision and control.

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis, lauded for its stability in a broad range of reaction conditions and its facile, clean removal under acidic treatment.[1] In the context of 4-amino-3-methylpiperidine, the presence of two distinct amine groups—a primary exocyclic amine at the 4-position and a secondary endocyclic amine within the piperidine ring—presents a challenge of chemoselectivity. This guide will address strategies for the selective protection of each amine, a critical consideration for subsequent synthetic transformations.

The Foundation: Understanding Boc Protection and Deprotection Mechanisms

The Boc protection of an amine is typically achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of a carbamate, with the release of tert-butanol and carbon dioxide.[2] The reaction can be performed with or without a base, though the use of a mild base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common to neutralize the protonated amine formed during the reaction.[3]

Deprotection of the Boc group is an acid-catalyzed process. Protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[1][4]

Chemoselectivity in the Boc Protection of 4-Amino-3-methylpiperidine

The inherent difference in nucleophilicity and steric hindrance between the primary 4-amino group and the secondary piperidine nitrogen allows for a degree of selective protection. Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, favoring their reaction with Boc₂O under kinetically controlled conditions.[5] However, the piperidine nitrogen, being part of a conformationally flexible six-membered ring, also possesses significant reactivity. The presence of a methyl group at the 3-position can further influence the steric environment around both amine centers.

To achieve selective protection, careful control of reaction conditions such as temperature, stoichiometry of reagents, and the choice of solvent is crucial.

Protocol 1: Selective Boc Protection of the 4-Amino Group

This protocol is designed to favor the protection of the more nucleophilic and less sterically hindered primary exocyclic amine.

Rationale: By using a controlled amount of Boc₂O at a low temperature, we can exploit the higher reactivity of the primary amine. The choice of a non-polar solvent like dichloromethane (DCM) helps to minimize the solubility of the polar starting material, which can sometimes enhance selectivity.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-amino-3-methylpiperidine (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq.).

  • Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq.) in DCM (2 mL/mmol) dropwise to the stirred reaction mixture over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of the starting material and the formation of the desired mono-protected product.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL/mmol). Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL/mmol).

  • Purification: Combine the organic layers, wash with brine (10 mL/mmol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (3-methylpiperidin-4-yl)carbamate.

Table 1: Summary of Reaction Conditions for Selective 4-Amino Group Protection

ParameterConditionRationale
Solvent Dichloromethane (DCM)A common, non-polar solvent that facilitates the reaction.
Base Triethylamine (TEA)Neutralizes the in-situ formed acid.
Temperature 0 °C to room temperatureLower temperature enhances selectivity for the more reactive primary amine.
Stoichiometry Near-equimolar Boc₂OMinimizes di-protection.
Reaction Time 3-6 hoursTypically sufficient for complete mono-protection.

Protocol 2: Selective Boc Protection of the Piperidine Nitrogen

This protocol aims to protect the secondary endocyclic amine, which can be achieved by first protecting the more reactive primary amine with an orthogonal protecting group, or by exploiting thermodynamic control. A more direct approach involves the use of specific reaction conditions that favor the formation of the more thermodynamically stable product.

Rationale: While kinetically the primary amine is favored, under certain conditions, particularly with a slight excess of Boc₂O and a longer reaction time at room temperature, the formation of the N1-Boc protected isomer can be favored. Alternatively, a more robust method involves the use of a base like sodium hydroxide in a biphasic system, which can favor the protection of the piperidine nitrogen.[6]

Experimental Protocol:

  • Reaction Setup: To a solution of 4-amino-3-methylpiperidine (1.0 eq.) in a mixture of ethanol and water (1:1, 10 mL/mmol) at 10-15 °C, add a 25% aqueous solution of sodium hydroxide (1.1 eq.) dropwise, maintaining the pH between 11.8 and 12.2.[6]

  • Addition of Boc₂O: Slowly add di-tert-butyl dicarbonate (1.0 eq.) to the stirred reaction mixture.[6]

  • Reaction Monitoring: Stir the reaction at room temperature for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL/mmol).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure tert-butyl 4-amino-3-methylpiperidine-1-carboxylate.

Table 2: Summary of Reaction Conditions for Selective Piperidine Nitrogen Protection

ParameterConditionRationale
Solvent Ethanol/WaterA biphasic system that can influence selectivity.
Base Sodium HydroxideA stronger base that can facilitate the protection of the secondary amine.
Temperature 10-15 °C to room temperatureControlled temperature for selective reaction.
Stoichiometry Equimolar Boc₂OTo control the extent of protection.
Reaction Time 2-3 hoursSufficient for the desired transformation.

Protocol 3: Boc Deprotection of N-Boc-4-amino-3-methylpiperidine Derivatives

The removal of the Boc group is a critical step to liberate the amine for subsequent reactions. Acidic conditions are standard, with TFA and HCl in dioxane being the most common reagents.[1][4]

Rationale: Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group at room temperature. Dichloromethane is a common solvent for this reaction. The use of a scavenger, such as anisole or triethylsilane, can be beneficial to trap the liberated tert-butyl cation and prevent potential side reactions with sensitive functional groups.

Experimental Protocol (using TFA):

  • Reaction Setup: Dissolve the N-Boc protected 4-amino-3-methylpiperidine derivative (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA, 10-20 eq.) to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Isolation: The resulting product is typically the TFA salt. To obtain the free amine, dissolve the residue in a minimal amount of water, basify with a saturated solution of sodium bicarbonate or sodium hydroxide to pH > 10, and extract with an organic solvent such as DCM or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

Experimental Protocol (using HCl in Dioxane):

  • Reaction Setup: Dissolve the N-Boc protected 4-amino-3-methylpiperidine derivative (1.0 eq.) in anhydrous 1,4-dioxane (5 mL/mmol).

  • Addition of HCl: Add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction for 1-3 hours. The hydrochloride salt of the deprotected amine may precipitate from the solution.

  • Isolation: If a precipitate forms, it can be collected by filtration and washed with cold diethyl ether. If no precipitate forms, the solvent can be removed under reduced pressure to yield the hydrochloride salt. The free amine can be obtained by a similar basic work-up as described in the TFA protocol.

Table 3: Comparison of Common Boc Deprotection Reagents

ReagentSolventTemperatureTypical TimeNotes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)0 °C to RT1-2 hoursHighly effective; volatile and corrosive.[1]
Hydrochloric Acid (HCl) 1,4-Dioxane or MethanolRoom Temperature1-3 hoursOften forms a precipitating HCl salt, simplifying isolation.[1]

Visualizing the Workflow

Boc_Protection_Deprotection_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection 4-Amino-3-methylpiperidine 4-Amino-3-methylpiperidine Selective Protection Selective Protection 4-Amino-3-methylpiperidine->Selective Protection Boc₂O, Base N1-Boc Protected N1-Boc Protected Selective Protection->N1-Boc Protected Conditions 1 N4-Boc Protected N4-Boc Protected Selective Protection->N4-Boc Protected Conditions 2 N-Boc Protected Derivative N-Boc Protected Derivative N1-Boc Protected->N-Boc Protected Derivative N4-Boc Protected->N-Boc Protected Derivative Deprotected Amine Deprotected Amine N-Boc Protected Derivative->Deprotected Amine Acid (TFA or HCl)

Caption: Workflow for Boc-protection and deprotection of 4-amino-3-methylpiperidine.

Boc_Deprotection_Mechanism Boc-Amine Boc-Amine Protonated Boc-Amine Protonated Boc-Amine Boc-Amine->Protonated Boc-Amine + H⁺ Carbamic Acid + t-Butyl Cation Carbamic Acid + t-Butyl Cation Protonated Boc-Amine->Carbamic Acid + t-Butyl Cation Cleavage Free Amine + CO₂ Free Amine + CO₂ Carbamic Acid + t-Butyl Cation->Free Amine + CO₂ Decarboxylation

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Conclusion

The judicious application of Boc protection and deprotection strategies is fundamental to the successful synthesis of complex molecules derived from 4-amino-3-methylpiperidine. By carefully controlling reaction conditions, researchers can achieve chemoselective protection of either the primary or secondary amine, enabling a wide range of subsequent chemical modifications. The protocols and insights provided in this guide are intended to empower scientists in drug development and organic synthesis to confidently and efficiently utilize this versatile building block in their research endeavors.

References

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(dimethylamino)pyridine Revisited. Their Reactions With Amines and Alcohols. PubMed. [Link]

  • Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents. (2018). Method for preparing 4-Boc-aminopiperidine.
  • Hruby, V. J., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols 1. Scilit. [Link]

  • Strazzolini, P., Melloni, T., & Giumanini, A. G. (2001). Selective nitrolytic deprotection of N -BOC-amines and N -BOC-amino acids derivatives. ScienceDirect. [Link]

  • Khom, et al. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. [Link]

  • Basel, Y., & Hassner, A. (2000). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. ResearchGate. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • LookChem. (n.d.). Cas 73874-95-0,4-N-BOC-Aminopiperidine. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. [Link]

  • ResearchGate. (2025). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

Sources

The Art of the Bond: A Guide to Coupling Reactions with Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Methylpiperidine Scaffold

In the landscape of modern drug discovery, the piperidine moiety stands as a cornerstone scaffold, present in a vast array of pharmaceutical agents.[1] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an invaluable component for optimizing ligand-receptor interactions. The specific derivative, Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate, offers a particularly rich platform for chemical exploration. The cis-relationship between the amino and methyl groups, combined with the bulky tert-butoxycarbonyl (Boc) protecting group, provides a unique conformational bias that can be exploited in the design of highly selective therapeutic agents. This guide provides detailed application notes and protocols for key coupling reactions involving this versatile building block, with a focus on the underlying principles that govern these transformations. The 3-methylpiperidine core is instrumental in the synthesis of various pharmaceuticals, targeting conditions from neurological disorders to cancer.[2]

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond is arguably the most frequently employed reaction in medicinal chemistry, prized for its stability and hydrogen bonding capabilities which are crucial for molecular recognition.[3] The primary amine of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate serves as an excellent nucleophile for acylation.

Mechanism and Rationale

Amide bond formation typically proceeds through the activation of a carboxylic acid, rendering it more susceptible to nucleophilic attack by the amine.[4] Common coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of an activator like Hydroxybenzotriazole (HOBt) are often employed to facilitate this process and minimize side reactions like epimerization.[5] The choice of solvent and base is critical to ensure efficient reaction kinetics and to prevent the decomposition of sensitive reagents.

Experimental Protocol: Amide Coupling with a Generic Carboxylic Acid

Objective: To synthesize the corresponding amide by coupling Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate with a representative carboxylic acid.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate214.311.01.0
Carboxylic Acid (R-COOH)-1.11.1
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.21.2
Hydroxybenzotriazole (HOBt)135.131.21.2
Triethylamine (TEA)101.192.52.5
Dichloromethane (DCM)---

Procedure:

  • To a solution of the carboxylic acid (1.1 mmol) and HOBt (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C, add DCC (1.2 mmol).

  • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Add a solution of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate (1.0 mmol) and triethylamine (2.5 mmol) in anhydrous DCM (5 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter off the DCU precipitate and wash with DCM.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Amide_Formation Carboxylic Acid Carboxylic Acid Activated Ester Activated Ester Carboxylic Acid->Activated Ester Activation DCC/HOBt DCC/HOBt DCC/HOBt->Activated Ester Amide Product Amide Product Activated Ester->Amide Product DCU Byproduct DCU Byproduct Activated Ester->DCU Byproduct Amine Tert-butyl cis-4-amino- 3-methylpiperidine- 1-carboxylate Amine->Amide Product Nucleophilic Attack

Caption: Workflow for Amide Bond Formation.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense importance in pharmaceutical synthesis.[6][7] This reaction allows for the coupling of the secondary amine, once formed from the primary amine of our starting material, with aryl halides or triflates, opening up a vast chemical space for analog synthesis.[8]

Catalytic Cycle and Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[9] It commences with the oxidative addition of a Pd(0) species to the aryl halide, forming a Pd(II) complex. Subsequent coordination of the amine and deprotonation by a base leads to the formation of a palladium-amido complex. The final step is reductive elimination, which furnishes the desired N-aryl product and regenerates the active Pd(0) catalyst.[7] The choice of phosphine ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.[9]

Experimental Protocol: Buchwald-Hartwig Amination with an Aryl Bromide

Objective: To couple a derivative of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate with an aryl bromide.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
N-Substituted Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate-1.01.0
Aryl Bromide-1.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.0250.05 (Pd)
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.660.050.05
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene (anhydrous, deoxygenated)---

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.025 mmol), XPhos (0.05 mmol), and NaOtBu (1.4 mmol).

  • Add the N-substituted piperidine derivative (1.0 mmol) and the aryl bromide (1.2 mmol).

  • Add anhydrous, deoxygenated toluene (5 mL).

  • Seal the Schlenk tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination PdII_ArX->Amine_Coord Amine PdII_Amine [L_nPd(II)(Ar)(Amine)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR2) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR2 RedElim->Product

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Suzuki Coupling: Constructing C-C Bonds

The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, enabling the formation of carbon-carbon bonds.[10][11] This reaction is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids.[10][12] For our piperidine building block, a Suzuki coupling could be envisioned if the molecule were functionalized with a halide, allowing for the introduction of various aryl or vinyl substituents.

Mechanism of Action

The Suzuki coupling mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center (which is facilitated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.[13]

Hypothetical Protocol: Suzuki Coupling of a Halogenated Piperidine Derivative

While our primary molecule lacks a halide for direct Suzuki coupling, a synthetic route could introduce one. The following is a generalized protocol for such a derivative.

Objective: To perform a Suzuki coupling on a hypothetical halogenated derivative of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate with an arylboronic acid.

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Halogenated Piperidine Derivative-1.01.0
Arylboronic Acid-1.51.5
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane/Water (3:1)---

Procedure:

  • To a flask, add the halogenated piperidine derivative (1.0 mmol), arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add a 3:1 mixture of 1,4-dioxane and water (8 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction to 90 °C and stir for 8-16 hours under an argon atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Suzuki_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX L_nPd(II)(R)(X) OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R1 L_nPd(II)(R)(R') Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Boronic R'-B(OH)2 Boronic->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic Cycle of Suzuki Coupling.

Conclusion and Future Perspectives

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a valuable and versatile building block in the synthesis of complex molecules for drug discovery. The coupling reactions outlined in this guide—amide bond formation, Buchwald-Hartwig amination, and Suzuki coupling—represent fundamental transformations that enable the exploration of vast chemical space around this privileged scaffold. A thorough understanding of the mechanisms and careful optimization of reaction conditions are paramount to the successful application of these powerful synthetic tools. As the demand for novel therapeutics continues to grow, the strategic application of such building blocks and coupling methodologies will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • Methyl Piperidine Derivatives: Key Compounds for Diverse Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdy4hRr8iLrU7S8t0JcSEZSaklrhb9zPffvC76v7qwA-zFwHqdCeotLVvbiuUo2tdxX286UbGjf3-mH_MC70aTxRVb7nPTkYI8jEifBFbZadv5_hXnaE3z1xNwOq1toY4Otauab7lHp1uOXoQZKWb_xzCkSsnK3ZJrtlg_9Sa1qSs-wfcQeT3l_9o70XtzRFJhLnwmRTnqoDlNZaOI3cCD_bc=]
  • Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)piperidine-1-carboxyl - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmapV_o9EZ1s6loubWHLBY82FA2hqCo2I6pLFJxIE4mW3mHtrP5sVDOCPrLpxaCi8isJN69Y9FED4D8aPgo4JIpsE7qEjQGxx4xw3Q2y1uFGVuwWGTKLNgPC96t8z4DFbrKiE_Oj4BRrdUPrVpxw33k-Q-3fCxloPqu6_EhTX3hvrRij07P9Ip7gglwrb_O4hP0YMyCnN--GSbssBA1GBl8vacdr3kzPC3K-Hp7gc6OJZvC0pkRG25RY3ASIuTU2IRYeXgS0b75fxCl_SRcXv6YJ3MwyLHJ2Vf1XvAlX2q]
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM2LMn3eilitBzgi1JO4bYInbQ0PkzGGy-KBtSyzOax5am4lPpMGZAZj3UfS-EFU6nTV_4hkZQvmUukoAAf0nWxHIpXndk0XD5dZ97JED9y8mAPLeFIGrrPh492WmLRMnCMtAn5GuEAhs6655bsniOG3uxPfuuBfPJ7cXUu_eN1_silNuFN0SUhFGCTkr4NSAOAOsq6hVxnn4Le1aioImvPMVk1l3q3e-4NZrIvRVWuHBv2gkb5UM=]
  • tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC4sCmsmwjvdf49q572iY5Q_3QyqcSXHpUbuoiCMCjMavjsrFKzGp-hZ7Z7Bf8nb54C7C89ZhRTZNkk5F8FQtJxiIHiKyVTHxyMdFvPoiGC8U30eqcg32QHXZfXmQ6ZFuSh_moqOuo2vGU6gP2jS3ewrpRJhgS9LjDWfd5zA5qd5-X9iwVakf5EpmAV1mJrFTFm6Ud7g30QDl0UHrBgBDDjXsnuDaYgayhdZOyhgv4wnPNbDDVYA==]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLQpe_BMDvmPDY4gdoaXUMRoeaDlALhxEO-TFckZvw0CaRzePTE7Fc9EayESOAYoAHzPq314Ik-U7-AIAD8YramzMV7QCpr7qiVf6rYp33CN63WR8cTemy4AlNZTpgfqSbHB84gfhCw8Kge7Q=]
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4zKpyODlPYW99mgQRLCNfOUL6xi-qBBGeG5YriGWPeddascuDqt66oXRyFGSy3QD4aeesjv2nCfr4w6Jk6F3Ctvlaw_PIp1A11NPNWllAgQdJt2CyKKChF8xmFzfXfIJ0aF2r8eXMv_3HL0OYPnLSon87vOJRYulT2JYb]
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFud1qR3YN1y3lMw1q75PYqWm_xxkrCZZ748Hck_Kd8bh54lO1KxwLhgPWKUKYP48oLnGLRP7kucR6_OTTLnHx5nkFUXBdkuEpgFtsacFq1-XuyJGNCtpaid2hD4N2JhiaQmZ3EXF63RenrE0Fkdv4jTVoz0bXo5qJZYh99O-UrvdTzV3T1uMWGS2toOAZDKXvLjGhKcR1BCl1oQwHYMpIzwQwdydUvJugTH85s_2ygATI7-y702XfV8e-Aos2jJ8dbqPszEYqnpQGvyqGLSh9HsaVzYVko8mQmM-Ik4-BLgfFpJ_DfQA==]
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFfVnD_1yNT2WpuCFhmhYHrArpHnFkKD8AofORrD_BM5OU00-2jioUUiRfuzj7Wksv9gcvWmCFZ5zjAhN-63BMWCnTscZl87NRz56OhTYbOWJImKU_HJ9w23mL4XpfcfTB1fdPfHEuD1hD-AVJLBJpYGvdes3tftXsIk6NsyWPIA-cFg==]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJJ4wskbfnYc2G_irdLhFa8JpsA4grmxTIaVAoh0jlPxbNTp_j-VMxnzy-baqxBULh6FJmOVkCGTUDJt9ZkQGoVWFKBOv95sfmBBPzIFdK150P9jaOSCjBOQwFi4h6Dv-uExLMZPftESgNmRtappU3_A==]
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing - The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdxI9BjVuDyvadh7HIwOer0Y5uJUt31wtJQ2hFroyUEb46Gq_1LJ300jSGzy_D1ibXOZ3jaiLGD1C5LV1ry4zfycoFLR4aVCLvhlVEtbOqEDzLY4xXzgTfdV6Leud6LxQ90-4vxZ9fRs-RyyFSbWvkhpvep7lilh9h]
  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE88z-TnUVdUIoOxqdA3Np_3TqdC-wITBvnGleKzu9GrhMQwPiYDcqIWQulgnxvA6GwRKXIyrUYi1Aiis-s45McZB23jY9OXLdJIP3RYOf3SiD0f4nYVOaJqoYyhz7w9RG_flalLkn1bqkpXZg=]
  • tert-Butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate - AiFChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAwbI5gPpqRg7hYXCqicJZUVbCxqgGNIK-wzivabyWzbM-Ucj_b9surfZYAs1QYOUnrpxLbI8Yiww2MglqTgCpWBOF68OAJZEEE2yBUtpg1VRt_zeJAEkTWnnnxFiz5Zw9mAsD]
  • Synthesis of tert-butyl 4-(amino methyl)-4-phenyl-1-piperidinecarboxylate | Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUuzhMkkBnO65chG4AAo3frowdIKrG6WiX3qKMyZUKJ-84Ffp4LlAmb6iw3g8H8k9nmhOo0bkMVRtDcnz-QWvYz7L1nGOOfkW0W496FmwDObEKzdoZMYrOZiFx0SNlIcnPwxwK6y7P2iI3Hu-P6JBDtQ3zPJJpUFQxiJvSrtgp9hKfVq60y7ISDJe4M1RLRIejrZjZ7Kk9PZGOU9pV_p5fMG7zyyNIuRlUm5Z3rtqeuXld9dI3eoRJqbU0Lx24IjxRUi-q9cKMSskqDtyai3fHXbzmwn3OXNHq4vPPaWcEDJUrshIpw8G97FIs5dCXNip2DWyq8vlnbE7nLUg-mcPUb4y2yG-r6ZrKP4qSMvC4DsReOl3Kon4L7iU52EbT0-UWCFK-x3Jo-uGxDh3D353isDw1nqoHagNidwfGaualgyj_bs4gCBAHpxjnXM0=]
  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0psc8X0PEqd7cvGQh2hIOkdDNCOAqRGZ-WN5a2TliwavqDrX8dYf5cP-F1fD7o5g_5FcQNd_99cFp-QSM_n8EBvC8oNcpWY8Y1xtqMK7zpMldIltH9FrH-jeNixdyVs9UvTCR]
  • Suzuki Coupling - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPCahCEOlTkehxmOAxRXatKf883N-9kvoBK5PFBtexIaTBYLH7Fi0viQWDXZAwWkPiMSssMLRGVdNSvgwFSFZ6-Lc8OqWQGPT_cJd7eqA4WoIxaXdSnLS4o3So_1AYWRXK6xjxFy2x3MePER21wYsncwxDF6zLS5LC42zNFY1XMQ==]
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Min Wang 1, Wenhui Wang 1, Q - Atlantis Press. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCJGdnLYHjF3fOmzzPkCloFlTLXDZVdFA6_ZTKZ1bPtDHf1Q_Xpo_OSGACflEkdGiiox7ilrjNrPT-PI8E0FbALL8h2IRsDNbh1xbansl6wfG_Q1zmCkWXXylbeHjgWFLSIYEP4lewLCxv3XkprA==]
  • Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate - SciELO México. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRCTR1_EuBDcL4ROSM6tEXjk6Ml1YDt_HD9AfO4RePRPbAQjiUvfvJ9UdtL5X92_T5rgi4_T4fwBrRqi9lefVsv2eBIq92zTQTXmkz-xzGMOl_Iae3mHFglZKlJygrEdH-V_7a1TvpQPWWsGsVtyozyhUlo6BBzw1mawcDf5U2H9FCQnNsCGJyQ6RwkLJ2NwdRtenAjb_1JOqH9xoM]
  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds - DOI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcj5o0BLivGn4nZhALMi0bowCiHqOs-AZ3NiagRLg12jZ-wS1i5XkVnfxSOupMsY4dtfmcoGnhlel41PwEEWkCpaNJyYcQ1F8kASVLlkgwoqFMyV8oqFOy7xu53RB0MOhQE6V71IdDmg==]
  • tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBX2_tX2M6uoASd26VP5Rsx9Jo4C9lrVkh2EuBqiE4Pw-mX7YstzANlK7As58FPfosRfHd75bc1lwwK3TW8Xa-9wmZxnKDCi5c7HkNqpkAOlci1D7uCGNWUI-cxCIgtRT2tJIsulKLQiFoVio=]
  • The Suzuki Reaction - Chem 115 Myers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcIJAlA5zGekeFnOKhbNAIiybVDyjy645Zm0BgNlVbEQ3yuvC-73GLIV5lG3Qgrty5rG6zthwLq9xamjkibdZ2edVFuwGfUB1R_YXqmSLFswX8kOLwAHg9TbmzKvLDmTm5egMnij52Qf5AGgQmQ5gtYUnm]
  • Approaches to amide bond formation. (A) Conventional methods for... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv1ylnBl439icbYbs0gsdjPOJ7GwG6_az5IybOVOS7cegd2mIS5ypRefBzEUAhYQust-8ls3PCoV7Gm3oz_BU91SZMkNkiTiW_uKbr_fk6ar55VewjHgyqH_ZCAaVHiYsEGeJ-_jjLaJ3oKMICLVBhEvBDQ5G645ooIYUf_NDqC41JsZcuiuw93MZ07wl8MMcTU3O3fW_MNIHGZ3TEpUB-glSX6P_7IGog_hP5cFgOjznJnc5NDU60km_60R-4UNnAjwPnMA==]
  • Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents. [URL: https://vertexaisearch.cloud.google.
  • Preparation of new mono-and bis-amide derivatives of L-isoleucine via amidation of carboxyl and amino groups - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbctWRfh6_DvIbqYfikK_H58bhr5NYkwFwdvIooa8GKtwDS2nTkw3QMXd4mgDeJsSeA45IM-Bbsh0Pbrzk6jBVuUZGO4WwZcO2dbZa6NNIvoE3lV97jPy4tEty0EpuIOlLXo2zA-4NQrSDZFFh-ebwBCc6wlmuMSeq19aSodhM0LgNnEIpX75BaYnw_wdYnaldm3VZJWRMwG1x49_2uyMFQeWWFOuRdbA5sUAC3YKC3af4JKXqmO-sHo_AVkC0rxbZQUvQYDcyzutBP95jG_QCX5jlJSI5TTlZBnc=]
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEETMj454Rq3JVJDqd8fypHAYKl__K8hjKd8SOGdoOmhUCXYAs3kfg3-FTX9bf-WpFfIRtJ8rlQm10yHETlhGk3--OHWnJYLgUN4jQw61XsFhSnlXgpM5nzAlFn6te7LdVjW7mjDm9lXFjV6c4=]
  • (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE | Chemsrc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeXROSRBUodhHPlsYMvIX0lMoldsuz5jyo8BI7aOfdOpOXmKZbQgJO1aIluOsrqItmNWqB-8BNVcF2whPSxgqghlYgMsesnNcFdCYi8NDzkU9z3QItMtY_VCAYU_wNVNAj6SFY214B9avC-9jQl_vvbpE=]
  • (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFceFdAIQybQ0XyiOFwVQ8gtEG54S1nMXeNj-jjYn3TmssM2psQZEimHLeWPBPDOba_Jd1-aAPf5j4FR8ZVkOwNCuwzOpFucfu94Xh4H2dx7UEQrvXAotxPHCoMKEe1TXbTm2rLRMaataqX3WOPu3T50u5uE7yXGp855oJ0Bl8FzoTFy3Okcw4ci0IQ9dNaNUnMZGe0SDQ554e0Ruiz8x_NinmEW6lGHmOE_Of6MekGHvN3ItgYtg==]
  • General Suzuki Coupling of Heteroaryl Bromides by Using Tri-tert-Butylphosphine as a Supporting Ligand. | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEybca1uHLLc1lzrifPbjYoNCBSRnSUa91ZIzXcP8VVTc6uMWUD09A1kebNLnD3ThBVt7ifg0pKiozdfdu-8BmqDp1z3WGEB8a4Oz8bkbtIUuHQEjfah7gwY1Sp62FxEBIh0l378CLDjlzyxvkUe-sfR-AqefjmtCvcDCZTPZZNIrHYyWBBNKWcoSA3CzxCzhU0F6JRwdy0oP2WlBPRmxOJsCT-x1OIEpk9gZAGNbPOfluZFYgmDh1xyGkP1HoPfOUhwOtAVmE7BHjqYo-p0v6tup20aZIiz3f5DkKCk0uT1i5dmekwJaXWGg==]
  • 723308-59-6 Name: (3S,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhW8Ab-72HoiGQA4IxP1gnvR6gyS8Ao1Rief31JKmnEGIGmmCY6cTw773Fj8w2-A25JVVuNJf4EsKiziUW8vp4yuBFEFe0LHVyFX90PSqM4501X_VVAw-JwJlN1e84OwJ3kjuTwfqPwrFZMlrKI_qM8w==]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnZUliyJC0Te4zMIF31_e-SgZKf7C1ZiUKXSaVKcCrXKlaCzi9a3uNM9vyPFVF9RMgrKbQvMZnu1SnAs56nLceeGWf5hoyP7AqX-8cQWkCY1wWGzNnR0F-XqiViQCJjM13gj4=]

Sources

Asymmetric Synthesis of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate Analogs: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and field-proven methodology for the asymmetric synthesis of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate, a pivotal chiral building block in contemporary medicinal chemistry. The strategic approach detailed herein commences with the commercially available N-Boc-4-piperidone and proceeds through a robust three-step sequence: α-methylation, diastereoselective reduction, and stereospecific conversion of a hydroxyl group to an amine. This protocol is designed to offer researchers, scientists, and drug development professionals a reliable and scalable route to this high-value intermediate, with a particular focus on the causal factors governing stereochemical outcomes. All procedures are substantiated with in-text citations to authoritative literature, and quantitative data is presented for clarity and reproducibility.

Introduction: The Significance of the cis-3,4-Disubstituted Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved therapeutics.[1] The introduction of stereocenters into this motif significantly expands the accessible chemical space, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2] Specifically, the cis-4-amino-3-methylpiperidine core is a crucial component of several Janus kinase (JAK) inhibitors, a class of drugs that has revolutionized the treatment of autoimmune diseases such as rheumatoid arthritis.[3][4] Tofacitinib, a prominent JAK inhibitor, features this precise chiral fragment, underscoring the necessity for efficient and stereocontrolled synthetic routes to access this and analogous structures.[3][5]

This guide delineates a validated pathway to tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate (or its enantiomer), emphasizing the critical steps that ensure high diastereoselectivity and overall yield.

Strategic Synthetic Overview

Our synthetic strategy is designed for efficiency and stereochemical control, beginning with a readily available starting material. The overall workflow is depicted below.

Synthetic_Workflow Start N-Boc-4-piperidone Intermediate1 tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate Start->Intermediate1 α-Methylation Intermediate2 tert-Butyl cis-3-methyl-4-hydroxypiperidine-1-carboxylate Intermediate1->Intermediate2 Diastereoselective Reduction Target tert-Butyl cis-4-amino-3-methylpiperidine-1-carboxylate Intermediate2->Target Hydroxyl to Amine Conversion

Figure 1: Overall synthetic workflow for the preparation of the target compound.

The key challenges in this synthesis are the introduction of the methyl group at the C3 position and, most critically, the establishment of the cis relationship between the C3-methyl and the C4-amino groups. The protocols detailed below address these challenges systematically.

Detailed Experimental Protocols

Synthesis of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate (2)

The introduction of the methyl group at the C3 position of N-Boc-4-piperidone (1) is achieved via enolate formation followed by methylation.

Protocol 1: α-Methylation of N-Boc-4-piperidone

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL/g of piperidone). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the cooled reaction vessel. Stir the solution for 30 minutes at -78 °C.

  • Methylation: Add a solution of N-Boc-4-piperidone (1) (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the resulting mixture for 1 hour at -78 °C. Following enolate formation, add methyl iodide (1.2 equivalents) dropwise. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (2) as a colorless oil.

Reagent/SolventMolar Ratio/ConcentrationKey Considerations
N-Boc-4-piperidone (1)1.0 eqEnsure starting material is dry.
Lithium diisopropylamide (LDA)1.1 eqUse a freshly prepared or titrated solution.
Methyl Iodide1.2 eqFreshly distill if necessary.
Tetrahydrofuran (THF)AnhydrousCrucial for enolate formation.
Temperature-78 °C to RTStrict temperature control is vital for selectivity.
Typical Yield -75-85%

Table 1: Reagents and conditions for Protocol 1.

Diastereoselective Reduction to cis-3-Methyl-4-hydroxypiperidine (3)

The stereochemical outcome of the reduction of ketone 2 is paramount. To achieve the desired cis-alcohol, a sterically hindered reducing agent is employed, which preferentially attacks from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position, cis to the equatorial methyl group. L-Selectride® (lithium tri-sec-butylborohydride) is the reagent of choice for this transformation.[1][6]

Stereoselective_Reduction cluster_0 Diastereoselective Ketone Reduction Ketone N-Boc-3-methyl-4-oxopiperidine (Chair Conformation with Equatorial Me) TransitionState [Transition State] Bulky L-Selectride approaches from the less hindered equatorial face. Ketone->TransitionState L-Selectride (THF, -78 °C) CisAlcohol cis-3-methyl-4-hydroxypiperidine (Axial OH, Equatorial Me) TransitionState->CisAlcohol Hydride Delivery

Figure 2: Rationale for the diastereoselective reduction of the piperidone intermediate.

Protocol 2: L-Selectride® Reduction

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (2) (1.0 equivalent) in anhydrous THF (15 mL/g of ketone). Cool the solution to -78 °C.

  • Reduction: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 equivalents) dropwise to the reaction mixture, maintaining the internal temperature below -70 °C. Stir the reaction at -78 °C for 3 hours.

  • Work-up and Purification: Quench the reaction at -78 °C by the slow, dropwise addition of a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the careful addition of 30% hydrogen peroxide (H₂O₂). Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated aqueous sodium thiosulfate and brine, dry over Na₂SO₄, filter, and concentrate. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl cis-3-methyl-4-hydroxypiperidine-1-carboxylate (3) .

Reagent/SolventMolar Ratio/ConcentrationKey Considerations
Ketone 2 1.0 eqSubstrate must be anhydrous.
L-Selectride®1.2 eqHighly reactive; handle with care.
Tetrahydrofuran (THF)AnhydrousEssential for reaction efficiency.
Temperature-78 °CCritical for achieving high diastereoselectivity.
Typical Yield -85-95%
Diastereomeric Ratio (cis:trans) ->95:5

Table 2: Reagents and conditions for Protocol 2.

Conversion of cis-Alcohol to cis-Amine (5)

The conversion of the cis-alcohol 3 to the corresponding cis-amine 5 is achieved via a two-step sequence involving a Mitsunobu reaction followed by azide reduction. The Mitsunobu reaction proceeds with a clean inversion of stereochemistry at the C4 position.[7][8] Therefore, to obtain the cis-amine, we first convert the cis-alcohol to a trans-azide, which is then reduced to the desired cis-amine.

Protocol 3a: Mitsunobu Azidation

  • Reaction Setup: To a solution of cis-alcohol 3 (1.0 equivalent) and triphenylphosphine (PPh₃) (1.5 equivalents) in anhydrous THF (15 mL/g of alcohol) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.

  • Azide Introduction: After stirring for 15 minutes, add diphenylphosphoryl azide (DPPA) (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford tert-butyl trans-4-azido-3-methylpiperidine-1-carboxylate (4) .

Protocol 3b: Azide Reduction

  • Reaction Setup: Dissolve the azide 4 (1.0 equivalent) in methanol (20 mL/g of azide).

  • Hydrogenation: Add palladium on carbon (10% Pd/C, 10 mol%) to the solution. Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the target compound, tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate (5) , which is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by chromatography.

Reagent/SolventMolar Ratio/ConcentrationKey Considerations
cis-Alcohol 3 1.0 eqEnsure dryness of the starting material.
PPh₃, DIAD, DPPA1.5 eq eachHandle DIAD and DPPA with caution.
10% Pd/C10 mol %Ensure proper handling of the pyrophoric catalyst.
Typical Overall Yield (2 steps) -70-80%

Table 3: Reagents and conditions for Protocol 3.

Data Interpretation and Stereochemical Assignment

The confirmation of the relative cis stereochemistry in the final product 5 (and its precursors) is crucial and can be reliably achieved using ¹H NMR spectroscopy. The key diagnostic signals are the coupling constants (J-values) between the protons at the C3 and C4 positions.

  • For the cis isomer: The proton at C3 and the proton at C4 will typically have a small axial-equatorial or equatorial-equatorial coupling constant, generally in the range of 2-5 Hz .[9][10]

  • For the trans isomer: The protons at C3 and C4 will be in a diaxial relationship, resulting in a large coupling constant, typically in the range of 7-12 Hz .[10]

Careful analysis of the multiplicity and coupling constants of the signals for H3 and H4 in the ¹H NMR spectrum provides an unambiguous assignment of the stereochemistry and allows for the determination of the diastereomeric ratio by integration of the respective signals.[9]

Conclusion

The protocols detailed in this application note provide a robust and stereocontrolled pathway for the synthesis of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate analogs. By employing a diastereoselective reduction with a sterically demanding hydride reagent and a subsequent stereospecific conversion of the resulting alcohol to the amine, high diastereomeric purity of the final product can be achieved. This methodology is not only scalable but also relies on well-established and understood chemical transformations, making it a valuable tool for researchers in the field of medicinal chemistry and drug development. The ability to reliably synthesize this key chiral building block will undoubtedly facilitate the discovery and development of novel therapeutics, particularly in the area of JAK inhibitors and beyond.

References

  • Tofacitinib Synthesis – An Asymmetric Challenge. (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (2021). Semantic Scholar. Retrieved from [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. (2016). Der Pharma Chemica. Retrieved from [Link]

  • Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. (2025). RSC Advances. Retrieved from [Link]

  • Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. (2019). Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Scheme 3, Synthesis of the piperidine modification analogs. (2010). Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Mitsunobu Reaction. (2019). Organic-Chemistry.org. Retrieved from [Link]

  • Spectroscopy NMR Coupling Constant of Cis-Trans Isomers. (2024). YouTube. Retrieved from [Link]

  • Starting material to obtain the substituted piperidine moiety. (n.d.). ResearchGate. Retrieved from [Link]

  • (a) Structure of tofacitinib (1) highlighting the piperidine fragment;... (n.d.). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. (2017). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Studies on the Stereoselective Synthesis of cis-3-Methylfentanyl. (1988). Defense Technical Information Center. Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). MDPI. Retrieved from [Link]

  • a) Structure of JAK inhibitors. b) Synthesis of triquinazine-based JAK... (n.d.). ResearchGate. Retrieved from [Link]

  • Coupling constants for 1H and 13C NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. (2009). Organic Letters. Retrieved from [Link]

  • Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Reductions. (2009). University of Pittsburgh. Retrieved from [Link]

  • The Significance of Chirality in Drug Design and Development. (n.d.). National Institutes of Health. Retrieved from [Link]

  • L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction: Access to an Important Subunit for Bioactive Molecules. (n.d.). National Institutes of Health. Retrieved from [Link]

  • NMR: relating coupling constants and major product. (2016). Reddit. Retrieved from [Link]

  • Synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines. (n.d.). Sci-Hub. Retrieved from [Link]

  • Synthesis of functionalized 3-hydroxypiperidines. (n.d.). ResearchGate. Retrieved from [Link]

  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Application Notes and Protocols for Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Peptidomimetic Design

In the landscape of modern drug discovery and chemical biology, the incorporation of unnatural amino acids into peptides offers a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1] Among the vast array of non-canonical building blocks, cyclic diamino acids have garnered significant attention for their ability to impart rigid structural constraints, thereby influencing peptide conformation and enhancing biological activity. Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a chiral building block that presents a unique scaffold for the synthesis of innovative peptidomimetics.

The cis-stereochemistry of the 3-methyl and 4-amino groups on the piperidine ring introduces a defined spatial arrangement of substituents, which can be exploited to mimic specific secondary structures or to probe structure-activity relationships with high precision. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and the free primary amine at the 4-position allow for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, particularly those employing the popular Fmoc/tBu orthogonal protection strategy.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate in peptide synthesis, complete with detailed protocols and expert insights.

Structural Significance and Mechanistic Considerations

The incorporation of the cis-4-amino-3-methylpiperidine moiety into a peptide backbone introduces a significant conformational bias. Unlike flexible acyclic amino acids, the piperidine ring restricts the available dihedral angles, leading to a more defined three-dimensional structure. This pre-organization can be advantageous for several reasons:

  • Enhanced Receptor Affinity: By locking the peptide into a bioactive conformation, the entropic penalty upon binding to a biological target is reduced, potentially leading to a significant increase in binding affinity.

  • Increased Proteolytic Stability: The unnatural piperidine scaffold is not recognized by many proteases, thus enhancing the in vivo half-life of the resulting peptidomimetic.

  • Improved Pharmacokinetic Properties: The cyclic nature and the presence of the methyl group can modulate the lipophilicity and membrane permeability of the peptide, leading to improved pharmacokinetic profiles.

The choice of the cis isomer is critical, as it dictates the relative orientation of the peptide chain's entry and exit points from the piperidine ring, as well as the positioning of the methyl group. This specific stereochemistry can be leveraged to mimic β-turns or other secondary structures, or to introduce a hydrophobic methyl group into a specific vector space for interaction with a receptor binding pocket.

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis using the Fmoc/tBu strategy. They can be adapted for automated synthesizers with appropriate modifications.

Protocol 1: Incorporation of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate into a Growing Peptide Chain

This protocol details the coupling of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected peptide-resin (pre-swollen in DMF)

  • Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Kaiser test or other ninhydrin-based test for monitoring coupling completion

Procedure:

  • Fmoc Deprotection:

    • Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.[3]

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Activation of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate:

    • In a separate vial, dissolve Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate (3 equivalents relative to resin loading) in DMF.

    • Add HATU or HBTU (2.9 equivalents) and DIPEA (6 equivalents).

    • Allow the activation to proceed for 2-5 minutes at room temperature. The 4-amino group of the piperidine derivative is sterically hindered by the adjacent methyl group and the piperidine ring itself, necessitating the use of a potent coupling reagent like HATU.[4][5]

  • Coupling Reaction:

    • Add the activated solution of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Due to the potential for steric hindrance, a longer coupling time is recommended.

    • Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test remains positive (blue beads), extend the coupling time or consider a double coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

The peptide-resin is now ready for the next coupling cycle.

Protocol 2: Deprotection of the Boc Group and Chain Elongation

This protocol describes the removal of the Boc group from the piperidine nitrogen to allow for further peptide chain elongation or for the introduction of other functionalities.

Materials:

  • Peptide-resin functionalized with Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Fmoc-protected amino acid for the next coupling

  • Coupling reagents (e.g., HATU, HBTU)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Boc Deprotection:

    • Wash the peptide-resin with DCM (3 x 1 min).

    • Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes.[]

    • Drain the TFA solution and wash the resin with DCM (5 x 1 min).

  • Neutralization:

    • Treat the resin with a 10% solution of DIPEA in DMF (2 x 5 min) to neutralize the trifluoroacetate salt of the secondary amine.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of the Next Amino Acid:

    • Proceed with the coupling of the next Fmoc-protected amino acid using standard coupling protocols, such as the one described in Protocol 1, step 2 and 3.

Protocol 3: Final Cleavage and Deprotection

This protocol outlines the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail: A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[7] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Wash the peptide-resin with DCM (3 x 1 min) and dry it thoroughly under vacuum.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).

    • Agitate the mixture at room temperature for 2-4 hours.[8]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Concentrate the TFA solution under a stream of nitrogen.

    • Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.

  • Purification:

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether (2-3 times).

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The successful incorporation and impact of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate can be quantified through various analytical techniques.

ParameterMethodExpected OutcomeSignificance
Incorporation Efficiency LC-MS analysis of a test cleavageHigh conversion to the desired massConfirms successful coupling
Purity of Crude Peptide RP-HPLCA major peak corresponding to the target peptideIndicates high efficiency of the synthesis
Conformational Analysis NMR Spectroscopy (NOESY, ROESY)Observation of specific long-range correlationsProvides insights into the induced secondary structure[9]
Proteolytic Stability Incubation with proteases (e.g., trypsin, chymotrypsin) followed by HPLC analysisIncreased resistance to degradation compared to the native peptideDemonstrates the enhanced stability of the peptidomimetic

Visualizations

Experimental Workflow

SPPS_Workflow start Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Coupling of Tert-butyl cis-4-amino- 3-methylpiperidine-1-carboxylate (HATU/DIPEA) deprotection->coupling repeat Repeat Cycles coupling->repeat Continue Elongation? boc_deprotection Boc Deprotection (TFA/DCM) next_coupling Coupling of next Fmoc-AA boc_deprotection->next_coupling next_coupling->repeat repeat->boc_deprotection Yes cleavage Final Cleavage & Deprotection (TFA/TIS/H2O) repeat->cleavage No purification Purification (RP-HPLC) cleavage->purification end Pure Peptidomimetic purification->end

Caption: Workflow for SPPS incorporation of the piperidine building block.

Orthogonal Protection Strategy

Orthogonal_Protection cluster_conditions Deprotection Conditions Resin { Solid Support | Linker} Peptide Peptide Chain Side-Chain Protecting Groups (tBu, Trt, etc.) Peptide:f1->Resin:f1 Acid Labile Acid Strong Acid (TFA) Peptide:f1->Acid Removed by Piperidine Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate N-Boc 4-Amino Piperidine:n->Peptide:f0 Semi-permanent Protection (Acid Labile) Piperidine:n->Acid Removed by Fmoc N-terminal Fmoc Group Fmoc->Peptide:f0 Temporary Protection (Base Labile) Base Base (Piperidine) Fmoc->Base Removed by

Caption: Orthogonal protection scheme in Fmoc-SPPS with the title compound.

Conclusion

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a valuable and versatile building block for the synthesis of novel peptidomimetics. Its rigid, chiral scaffold allows for the introduction of conformational constraints, leading to peptides with potentially enhanced biological activity, stability, and pharmacokinetic properties. The protocols detailed in this application note provide a robust framework for the successful incorporation of this building block into peptide sequences using standard Fmoc-based solid-phase peptide synthesis. By understanding the unique structural features of this compound and employing the appropriate synthetic strategies, researchers can unlock new avenues in the design and development of next-generation peptide-based therapeutics.

References

  • The Sanderson Group, Durham University. The synthesis of peptides and proteins containing non-natural amino acids. Available at: [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • Request PDF. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available at: [Link]

  • PMC. A Multi-faceted Secondary Structure Mimic Based On Piperidine-piperidinones. Available at: [Link]

  • Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
  • Slideshare. T boc fmoc protocols in peptide synthesis. Available at: [Link]

  • Aapptec. Amino Acid Sidechain Deprotection. Available at: [Link]

  • ResearchGate. tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Available at: [Link]

  • YouTube. Peptide Hand Synthesis Part 8: Cleaving. Available at: [Link]

  • PMC. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Available at: [Link]

  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). Available at: [Link]

  • Angewandte Chemie International Edition. A Multifaceted Secondary Structure Mimic Based on Piperidine-piperidinones. Available at: [Link]

  • NIH. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Available at: [Link]

  • MDPI. Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Available at: [Link]

  • PubMed. A multifaceted secondary structure mimic based on piperidine-piperidinones. Available at: [Link]

  • Methods in Molecular Biology. Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]

  • Organic Syntheses. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Available at: [Link]

  • The Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. Available at: [Link]

  • MDPI. High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. Available at: [Link]

  • PubMed. Peptide structural analysis by solid-state NMR spectroscopy. Available at: [Link]

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available at: [Link]

  • PMC. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Piperidines in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. Specifically, the cis-4-amino-3-methylpiperidine moiety is a valuable building block in the synthesis of complex molecules for drug development, where the stereochemical relationship between the amino and methyl groups is crucial for bioactivity.

This application note provides a comprehensive guide for the scale-up synthesis of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate, a key intermediate where the piperidine nitrogen and the primary amine are orthogonally protected, allowing for selective functionalization. The presented synthetic strategy is designed for scalability, prioritizing safety, efficiency, and stereochemical control.

Synthetic Strategy Overview

The chosen synthetic route is a robust five-step process commencing from 3-methylpyridine. This strategy hinges on a key diastereoselective epoxidation followed by a regioselective azide-mediated ring-opening to establish the desired cis-stereochemistry.

Synthetic_Workflow Start 3-Methylpyridine Step1 Step 1: N-Benzylation & Partial Reduction Start->Step1 Intermediate1 N-Benzyl-3-methyl- 1,2,3,6-tetrahydropyridine Step1->Intermediate1 Step2 Step 2: Diastereoselective Epoxidation Intermediate1->Step2 Intermediate2 N-Benzyl-3-methyl-3,4- epoxipiperidine Step2->Intermediate2 Step3 Step 3: Regioselective Azide Opening & Reduction Intermediate2->Step3 Intermediate3 N-Benzyl-cis-4-amino- 3-methylpiperidine Step3->Intermediate3 Step4 Step 4: N-Boc Protection Intermediate3->Step4 Intermediate4 Tert-butyl N-benzyl-cis-4-amino- 3-methylpiperidine-1-carboxylate Step4->Intermediate4 Step5 Step 5: N-Debenzylation Intermediate4->Step5 End Tert-butyl cis-4-amino-3- methylpiperidine-1-carboxylate Step5->End

Caption: Overall synthetic workflow for Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate.

Part 1: Synthesis of Key Intermediates

Step 1: Synthesis of N-Benzyl-3-methyl-1,2,3,6-tetrahydropyridine

The synthesis begins with the quaternization of 3-methylpyridine with benzyl bromide, followed by a partial reduction of the pyridinium salt with sodium borohydride to yield the tetrahydropyridine intermediate.[2]

Protocol:

  • N-Benzylation: To a solution of 3-methylpyridine (1.0 eq) in a suitable solvent such as toluene, add benzyl bromide (1.05 eq). Heat the mixture to reflux for 4-6 hours. Cool the reaction mixture to room temperature and collect the precipitated N-benzyl-3-methylpyridinium bromide by filtration.

  • Partial Reduction: Suspend the N-benzyl-3-methylpyridinium bromide (1.0 eq) in methanol. Cool the suspension to 0-5 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford N-benzyl-3-methyl-1,2,3,6-tetrahydropyridine as a crude oil, which can be used in the next step without further purification.

Step 2: Diastereoselective Epoxidation

The tetrahydropyridine intermediate is then subjected to epoxidation. The use of meta-chloroperoxybenzoic acid (m-CPBA) is a reliable method for this transformation, typically affording the epoxide with good diastereoselectivity.[3][4][5][6]

Protocol:

  • Reaction Setup: Dissolve N-benzyl-3-methyl-1,2,3,6-tetrahydropyridine (1.0 eq) in dichloromethane. Cool the solution to 0 °C.

  • Reagent Addition: Add a solution of m-CPBA (1.2 eq) in dichloromethane dropwise to the cooled solution, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-3-methyl-3,4-epoxipiperidine.

Part 2: Stereoselective Formation and Final Elaboration

Step 3: Regioselective Azide Opening and Reduction

This two-part step is critical for establishing the cis-stereochemistry. The epoxide is opened regioselectively by sodium azide in a buffered aqueous medium.[7][8][9] The azide attacks the less sterically hindered C4 position in an S(_N)2 fashion, leading to a trans-diaxial opening of the epoxide ring. Subsequent reduction of the azide yields the primary amine.

Epoxide_Opening cluster_0 Epoxide Opening Mechanism Epoxide N-Benzyl-3-methyl-3,4-epoxipiperidine TransitionState SN2 Transition State (Azide attacks C4) Epoxide->TransitionState NaN3, H2O/Solvent TransDiaxial trans-Diaxial Azido Alcohol TransitionState->TransDiaxial Ring Opening CisProduct cis-4-Azido-3-methylpiperidin-3-ol (after conformational flip) TransDiaxial->CisProduct Conformational Flip FinalAmine cis-4-Amino-3-methylpiperidin-3-ol (after reduction) CisProduct->FinalAmine Reduction (e.g., PPh3/H2O)

Caption: Mechanism of stereoselective epoxide opening with azide.

Protocol:

  • Azide Opening: Dissolve the crude epoxide (1.0 eq) in a mixture of acetone and water. Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq). Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azido alcohol.

  • Staudinger Reduction: Dissolve the crude azido alcohol (1.0 eq) in THF and add water. Add triphenylphosphine (1.2 eq) and stir the mixture at room temperature.[10][11][12] The reaction can be gently heated to 50 °C to expedite the reduction.

  • Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to isolate the N-benzyl-cis-4-amino-3-methylpiperidine.

Step 4: N-Boc Protection

The primary amine is selectively protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc(_2)O).[13][14][15][16][17]

Protocol:

  • Reaction: Dissolve the aminopiperidine derivative (1.0 eq) in a suitable solvent like dichloromethane or THF. Add triethylamine (1.5 eq) followed by a solution of Boc(_2)O (1.1 eq) in the same solvent at 0 °C.

  • Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench with water and separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to give the Boc-protected intermediate.

Step 5: N-Debenzylation

The final step is the removal of the N-benzyl protecting group via catalytic hydrogenation to yield the target compound.[18][19][20][21][22]

Protocol:

  • Hydrogenation: Dissolve the N-benzyl, N'-Boc protected diamine (1.0 eq) in methanol or ethanol. Add palladium on carbon (10% Pd/C, 5-10 mol%).

  • Reaction Conditions: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up and Final Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to afford the final product, Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate.

Data Summary

StepReactionKey ReagentsSolventTypical Temp.Typical TimeTypical Yield
1 N-Benzylation & Partial ReductionBenzyl bromide, NaBH₄Toluene, MethanolReflux, 0-25°C4-6h, 12-16h70-80%
2 Diastereoselective Epoxidationm-CPBADichloromethane0-5°C2-4h85-95%
3 Azide Opening & ReductionNaN₃, NH₄Cl, PPh₃Acetone/H₂O, THF/H₂OReflux, 25-50°C6-12h, 8-16h65-75% (2 steps)
4 N-Boc ProtectionBoc₂O, Et₃NDichloromethane0-25°C2-4h>95%
5 N-Debenzylation10% Pd/C, H₂Methanol25°C12-24h90-98%

Safety and Handling Considerations

  • Piperidine Derivatives: Piperidines and their derivatives can be irritants and harmful if ingested or inhaled. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Azide: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It can form explosive heavy metal azides.[23][24] Use only non-metal spatulas and equipment.[23] Store away from acids, as it can form highly toxic and explosive hydrazoic acid.[23] All reactions involving sodium azide must be conducted in a fume hood with a blast shield.

  • Quenching of Azides: Residual azide in the reaction mixture should be carefully quenched. A common method is the addition of a freshly prepared solution of sodium nitrite followed by acidification.[1][25]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction setup is properly grounded and free of ignition sources. The palladium on carbon catalyst can be pyrophoric upon exposure to air after the reaction; filter the catalyst under a nitrogen atmosphere or ensure it is wetted with solvent.

Purification and Characterization

The polar nature of the amine intermediates can make purification challenging. Column chromatography on silica gel is a standard method. For highly polar amines, using a modified eluent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide) or employing alternative stationary phases like alumina can be beneficial. The final Boc-protected product is generally less polar and more amenable to standard silica gel chromatography.

Characterization of the final product and intermediates should be performed using standard analytical techniques such as NMR (


H and 

C), Mass Spectrometry, and IR spectroscopy to confirm the structure and purity.

References

  • Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 64(17), 6094–6096.
  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Pittelkow, M., et al. (2007).
  • Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
  • Cano, M., et al. (2015). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 59(3), 179-184.
  • Sabitha, G., Babu, R. S., Reddy, M. S. K., & Yadav, J. S. (2002). Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. Synthesis, 2002(16), 2254-2258.
  • Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 64(17), 6094-6096.
  • Sajiki, H., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2367-2373.
  • Myers, A. G. (n.d.). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Retrieved from [Link]

  • Unciti-Broceta, A., et al. (2015). Convenient Entry to 18F-Labeled Amines through the Staudinger Reduction. European Journal of Organic Chemistry, 2015(26), 5831-5835.
  • Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines.
  • Al-Amin, M., & El-Faham, A. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules, 28(22), 7567.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
  • CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone. (n.d.). Google Patents.
  • EP3539965B1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. (n.d.). Google Patents.
  • Mettler-Toledo International Inc. (2023, September 30). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success [Video]. YouTube. [Link]

  • Organic Chemistry Tutor. (2023, November 11). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]

  • Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (1999). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. J. Org. Chem., 64(17), 6094-6096.
  • University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]

  • Li, W., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
  • Wang, C., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry–An Asian Journal, 19(18), e202400467.
  • LibreTexts Chemistry. (2024, May 8). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

  • Li, G., et al. (2019). 2,4,6,8,10,12-hexaazatetracyclo [5.5.0.0.3,1105,9] Dodecane with Pd(OH)2/Al. Biblioteka Nauki.
  • Alonso, F., et al. (2022). Improved Catalytic Transfer Hydrogenation of Biomass-Derived Aldehydes with Metal-Loaded Aluminum Phosphate. ACS Sustainable Chemistry & Engineering, 10(3), 1235-1246.
  • Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]

  • da Silva, R. C., et al. (2021). Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)furfural over Hf-TUD-1 Type Catalysts.
  • Chemical Synthesis Database. (n.d.). 1-benzyl-3,5-dimethyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]

  • EP1112999A2 - Phosphine reduction of azides to amines. (n.d.). Google Patents.
  • Nikpassand, M., & Zare, A. (2011). ChemInform Abstract: Efficient and Regioselective Ring-Opening of Epoxides with Alcohols and Sodium Azide by Using Catalytic Amounts of GaCl3/Polyvinylpyrrolidone. ChemInform, 42(34).
  • McKay, M. J., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1635-1643.
  • Bodnar, B. S. (2022). Strategies for Safely Handling Industrial Azide Reactions: The Three Traps. Organic Process Research & Development, 26(9), 2537-2544.
  • Zolfigol, M. A., et al. (2012). Biomimetic oxidative dehydrogenation of 1,4-dihydropyridines with m-chloroperoxybenzoic acid (m-CPBA). Journal of the Iranian Chemical Society, 9(1), 101-106.
  • Tang, J., et al. (2013). Synthesis of Tetrahydropyrimidines. Revista Boliviana de Química, 30(2), 118-121.
  • Ashenhurst, J. (n.d.). Formation of epoxides from alkenes using m-CPBA. Master Organic Chemistry. Retrieved from [Link]

  • Gising, J., et al. (2016). Design and Synthesis of Fsp3‐Enriched Spirocyclic‐Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling. Chemistry – A European Journal, 22(45), 16258-16265.
  • Deadman, B. J., et al. (2016). Taming tosyl azide: the development of a scalable continuous diazo transfer process. Organic & Biomolecular Chemistry, 14(4), 1308-1315.
  • Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]

  • US6992037B2 - Precious metal catalyst for debenzylation. (n.d.). Google Patents.
  • Dr. Hubbard UGA Chemistry. (2020, March 24). CHEM 2211L Experiment 7 - Transfer Hydrogenation Experiment [Video]. YouTube. [Link]

  • Reddit. (2015, February 3). Stereochemistry help - epoxide opening. r/chemhelp. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Triphenylphosphine. Retrieved from [Link]

Sources

Chromatographic purification of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Chromatographic Purification and Analysis of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Introduction

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a chiral piperidine derivative of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of complex pharmaceutical agents.[1][2] The precise control of stereochemistry is critical for the biological activity and safety of the final drug substance. Synthetic routes to this intermediate can often yield a mixture of diastereomers, primarily the desired cis isomer and the undesired trans isomer, alongside other process-related impurities. Therefore, a robust and efficient purification strategy is paramount to isolate the target cis isomer in high purity.

This application note provides a detailed guide for the preparative purification and subsequent analytical validation of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate. We will explore the underlying chemical principles that dictate the choice of chromatographic technique, present a step-by-step protocol for preparative flash chromatography on silica gel, and detail a high-performance liquid chromatography (HPLC) method for accurate purity assessment and diastereomer resolution.

Physicochemical Properties and Chromatographic Challenges

A successful purification strategy begins with an analysis of the target molecule's structural features.

  • Boc-Protected Piperidine Nitrogen: The tert-butoxycarbonyl (Boc) group serves as a protectant for the piperidine ring nitrogen. This converts the otherwise basic secondary amine into a non-basic carbamate, simplifying the compound's acid-base chemistry and increasing its lipophilicity.

  • Primary Amino Group: The presence of a primary amine (-NH₂) at the C-4 position imparts significant polarity and basicity to the molecule. This functional group is the primary source of challenges in silica gel chromatography, as it can engage in strong ionic interactions with acidic silanol groups (Si-OH) on the silica surface, leading to severe peak tailing, poor resolution, and in some cases, irreversible adsorption.[3][4]

  • Stereochemistry: The substituents at the C-3 (methyl) and C-4 (amino) positions create two stereocenters. The cis and trans diastereomers possess distinct three-dimensional arrangements, which can be exploited for chromatographic separation. The ability to differentiate and separate these isomers is the principal goal of this purification.

Given these properties, a chromatographic system must be designed to mitigate the undesirable interactions of the basic amine while maximizing the selectivity between the cis and trans diastereomers.

Method Selection: A Comparative Overview

Chromatographic ModePrincipleSuitability for Target Analyte
Normal-Phase Chromatography (NPC) Separation based on polarity, using a polar stationary phase (e.g., silica) and a non-polar mobile phase.Highly Suitable (with modification). Direct interaction with silica is problematic due to the basic amine. However, adding a basic modifier (e.g., triethylamine) to the mobile phase effectively masks the acidic silanol sites, leading to symmetrical peaks and improved resolution. This is a cost-effective and scalable method for preparative purification.[5][6][7]
Reversed-Phase Chromatography (RPC) Separation based on hydrophobicity, using a non-polar stationary phase (e.g., C18) and a polar mobile phase.[8]Suitable for Analytical Scale. Can provide good separation, but peak shape for the basic amine can be poor without mobile phase additives like trifluoroacetic acid (TFA) or a buffer to control ionization.[9] The high aqueous content of the mobile phase can make fraction evaporation in preparative work more energy-intensive.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds on a polar stationary phase using a high-organic, aqueous-containing mobile phase. The mechanism involves partitioning into an adsorbed water layer on the stationary phase.Excellent for Analytical Separation. HILIC is exceptionally well-suited for separating polar compounds and can offer unique selectivity for diastereomers, often providing superior resolution compared to RPC.[10][11] It is highly compatible with mass spectrometry due to the volatile, high-organic mobile phase.

For this application, we will utilize a two-pronged approach:

  • Preparative Purification: Base-modified Normal-Phase Flash Chromatography for its scalability and cost-effectiveness.

  • Analytical Validation: HILIC-HPLC for its high resolving power in separating polar diastereomers and providing accurate purity assessment.

Part 1: Preparative Purification by Base-Modified Flash Chromatography

This protocol is designed for the purification of the crude product on a multi-gram scale. The core principle is to suppress the secondary interactions of the amine with the silica gel by creating a basic environment in the mobile phase.

Experimental Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Analysis tlc 1. TLC Method Development slurry 2. Column Slurry Preparation tlc->slurry sample 3. Sample Adsorption (Dry Loading) slurry->sample load 4. Column Loading sample->load elute 5. Gradient Elution load->elute collect 6. Fraction Collection elute->collect analyze 7. Fraction Analysis (TLC) collect->analyze pool 8. Pooling & Evaporation analyze->pool final 9. Purity Check (HPLC) & Yield Calculation pool->final

Caption: Workflow for preparative flash chromatography purification.

Materials and Equipment
  • Stationary Phase: Silica gel, flash grade (e.g., 230-400 mesh).

  • Solvents: Dichloromethane (DCM, HPLC grade), Methanol (MeOH, HPLC grade), Triethylamine (Et₃N, >99%).

  • Apparatus: Glass chromatography column, TLC plates (silica gel 60 F₂₅₄), TLC developing tank, UV lamp (254 nm), rotary evaporator, collection tubes.

  • Crude Product: Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate (containing impurities and trans-isomer).

Step-by-Step Protocol
  • TLC Method Development:

    • Prepare an eluent stock solution of 95:5 (v/v) DCM:MeOH.

    • In a small vial, prepare the mobile phase by adding Et₃N to the stock solution to a final concentration of 0.5-1%. For example, to 10 mL of the DCM/MeOH mixture, add 50-100 µL of Et₃N.

    • Dissolve a small amount of the crude material in DCM.

    • Spot the crude material onto a TLC plate and develop it using the prepared mobile phase.

    • Visualize the plate under a UV lamp and/or by staining (e.g., ninhydrin for the primary amine).

    • Adjust the DCM:MeOH ratio to achieve a retention factor (Rƒ) of ~0.25-0.35 for the desired cis isomer, ensuring clear separation from the trans isomer and other impurities.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica weight to crude material weight).

    • Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane or DCM).

    • Pour the slurry into the column and allow it to pack under gentle pressure.

    • Once packed, do not let the column run dry. Equilibrate the column by flushing with 2-3 column volumes of the initial, least polar mobile phase (e.g., 100% DCM + 1% Et₃N).

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).

    • Add a portion of silica gel (approx. 1-2 times the weight of the crude material) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Gently layer this silica-adsorbed sample onto the top of the packed column bed.

  • Elution and Fraction Collection:

    • Begin elution with a mobile phase of low polarity (e.g., 100% DCM + 1% Et₃N).

    • Gradually increase the polarity by increasing the percentage of methanol. A stepwise gradient is often effective. For example:

      • 2 column volumes of 2% MeOH in DCM (+1% Et₃N)

      • 2 column volumes of 4% MeOH in DCM (+1% Et₃N)

      • Continue increasing the MeOH concentration as needed based on TLC analysis.

    • Collect fractions of a consistent volume throughout the run.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC using the conditions developed in Step 1.

    • Identify and combine the fractions containing the pure cis isomer.

    • Remove the solvent from the pooled fractions using a rotary evaporator. The presence of triethylamine may require co-evaporation with a solvent like toluene to remove it completely.

    • Place the resulting product under high vacuum to remove any residual solvents.

    • Determine the final yield and assess purity via HPLC analysis as described below.

Part 2: Purity and Diastereomeric Ratio Analysis by HILIC-HPLC

This analytical method provides high-resolution separation of the polar diastereomers and is ideal for final purity confirmation.

Interaction Mechanism Visualization

The diagram below illustrates why a basic modifier is crucial in normal-phase chromatography and how HILIC provides an alternative separation mechanism.

G cluster_npc Normal-Phase Chromatography cluster_hilic HILIC Mechanism silica_unmod Unmodified Silica Si-OH Si-OH Si-OH analyte_npc Analyte -NH₂ analyte_npc->silica_unmod:p2 Strong Ionic Interaction (Peak Tailing) silica_mod Base-Modified Silica Si-O⁻···H-NEt₃⁺ Si-O⁻···H-NEt₃⁺ Si-O⁻···H-NEt₃⁺ analyte_npc2 Analyte -NH₂ analyte_npc2->silica_mod:p2 Weak Dipole Interaction (Good Peak Shape) hilic_phase HILIC Stationary Phase Si-(CH₂)₃-NH-C(O)-(CH₂)₂-OH Adsorbed Water Layer analyte_hilic Analyte -NH₂ analyte_hilic->hilic_phase:p2 Partitioning

Sources

Application Notes and Protocols: The Strategic Role of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperidine Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology and immunology. The Janus kinase (JAK) family of enzymes, for instance, is pivotal in cytokine signaling pathways that regulate immune responses and cell growth.[1] Dysregulation of the JAK-STAT pathway is a known driver in various autoimmune diseases and cancers.[2] Consequently, the development of small-molecule inhibitors targeting JAKs has been an area of intense research.

Within the vast chemical space explored for kinase inhibition, saturated nitrogen-containing heterocycles, and particularly the piperidine scaffold, have proven to be exceptionally valuable. The piperidine ring system offers a versatile, three-dimensional framework that can be strategically functionalized to achieve high-affinity and selective binding to the ATP-binding site of kinases. Its favorable physicochemical properties often contribute to improved metabolic stability and oral bioavailability of the final drug compound.

This technical guide focuses on the application of a specific, high-value building block: tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate . We will delve into its strategic importance, particularly the significance of its defined cis stereochemistry, and provide detailed protocols for its incorporation into the synthesis of potent kinase inhibitors, with a focus on the synthesis of analogues of the JAK inhibitor, Tofacitinib.

The Rationale Behind the cis-4-Amino-3-Methylpiperidine Moiety

The specific substitution pattern and stereochemistry of the piperidine ring are critical for its successful application in kinase inhibitors. The cis-relationship between the 4-amino and 3-methyl groups, particularly the (3R,4R) enantiomer, is a key structural feature in several potent kinase inhibitors.

Causality behind Stereochemical Choice: In the case of the JAK inhibitor Tofacitinib, only the (3R,4R)-enantiomer demonstrates the desired biological activity of blocking Stat5 phosphorylation, which is dependent on JAK3.[3] This highlights the crucial role of precise three-dimensional orientation of the substituents on the piperidine ring for effective interaction with the kinase's active site. The methyl group at the 3-position helps to lock the conformation of the piperidine ring, while the amino group at the 4-position serves as a key attachment point for the rest of the inhibitor scaffold, projecting it into the correct orientation for binding.

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a standard choice in multi-step organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Synthetic Application: A Case Study in the Synthesis of a Tofacitinib Analogue

The primary application of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is as a chiral building block for the synthesis of complex active pharmaceutical ingredients. Below is a detailed, field-proven protocol for its use in the synthesis of a key intermediate for Tofacitinib and its subsequent conversion to a Tofacitinib analogue.

Experimental Workflow Overview

The overall synthetic strategy involves a three-stage process:

  • Modification of the Building Block: N-methylation of the primary amino group of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate to yield the corresponding secondary amine.

  • Core Fragment Coupling: Nucleophilic aromatic substitution (SNAr) reaction between the N-methylated piperidine derivative and a suitable heterocyclic core, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Final Elaboration: Deprotection of the Boc group and subsequent acylation to install the final functional group of the target kinase inhibitor.

PART 1: N-methylation of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

This initial step converts the primary amine of the starting material into the secondary amine required for the final Tofacitinib structure.

Protocol:

  • Reaction Setup: To a solution of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol, add formaldehyde (1.1 eq, as a 37% aqueous solution).

  • Reductive Amination: Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl cis-4-(methylamino)-3-methylpiperidine-1-carboxylate. The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Trustworthiness and Self-Validation: The success of this step can be validated by comparing the NMR and mass spectra of the product with the starting material. A clear shift in the proton and carbon signals corresponding to the amino group and the appearance of a new methyl signal will confirm the transformation.

PART 2: Coupling with the Heterocyclic Core

This step involves the crucial C-N bond formation to link the piperidine scaffold to the pyrrolo[2,3-d]pyrimidine core.

Protocol:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl cis-4-(methylamino)-3-methylpiperidine-1-carboxylate (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl cis-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-3-methylpiperidine-1-carboxylate.

Expertise & Experience: The choice of a polar aprotic solvent is crucial for SNAr reactions as it helps to solvate the cation of the base, thereby increasing the nucleophilicity of the amine. The elevated temperature is necessary to overcome the activation energy of the reaction.

PART 3: Deprotection and Final Acylation

The final steps involve the removal of the Boc protecting group and the introduction of the cyanoacetyl moiety to complete the synthesis of the Tofacitinib analogue.

Protocol:

  • Boc Deprotection: Dissolve the product from Part 2 in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v) or in a solution of HCl in dioxane. Stir at room temperature for 1-2 hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Neutralization: Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate) to obtain the free amine: N,4-dimethyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine.

  • Acylation: To a solution of the deprotected amine (1.0 eq) and a base such as triethylamine (1.5 eq) in a solvent like DCM, add cyanoacetyl chloride (1.1 eq) dropwise at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Final Purification: Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify the final product by recrystallization or column chromatography.

Quantitative Data Summary

StepProductTypical YieldPurity (by HPLC)
Part 1 tert-butyl cis-4-(methylamino)-3-methylpiperidine-1-carboxylate85-95%>95%
Part 2 tert-butyl cis-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-3-methylpiperidine-1-carboxylate70-85%>98%
Part 3 Tofacitinib Analogue80-90%>99%

Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_nucleus Cell Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Gene Gene Transcription STAT->Gene Translocates & Activates Nucleus Nucleus Inhibitor Tofacitinib Analogue Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Experimental Workflow

Synthesis_Workflow Start tert-butyl cis-4-amino-3- methylpiperidine-1-carboxylate Step1 Part 1: N-methylation (HCHO, NaBH4) Start->Step1 Intermediate1 tert-butyl cis-4-(methylamino)-3- methylpiperidine-1-carboxylate Step1->Intermediate1 Step2 Part 2: S_NAr Coupling (4-chloro-7H-pyrrolo[2,3-d]pyrimidine, K2CO3) Intermediate1->Step2 Intermediate2 Boc-protected Tofacitinib Analogue Core Step2->Intermediate2 Step3 Part 3: Deprotection & Acylation (TFA, Cyanoacetyl chloride) Intermediate2->Step3 FinalProduct Final Tofacitinib Analogue Step3->FinalProduct

Caption: Synthetic workflow for a Tofacitinib analogue.

Conclusion

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a highly valuable and versatile chiral building block in medicinal chemistry. Its pre-defined stereochemistry and orthogonal protecting groups make it an ideal starting material for the efficient and stereoselective synthesis of complex kinase inhibitors. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to leverage this key intermediate in the discovery and development of novel therapeutics targeting the JAK-STAT pathway and other kinase-mediated diseases. The careful consideration of stereochemistry, as exemplified by the critical nature of the (3R,4R) configuration, remains a paramount principle in the design of potent and selective kinase inhibitors.

References

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (n.d.). Semantic Scholar. Retrieved from [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Graphical synthetic routes of tofacitinib. (2015). ResearchGate. Retrieved from [Link]

  • US9670160B2 - Process for the preparation of tofacitinib and intermediates thereof. (2017). Google Patents.
  • TOFACITINIB 的合成, トファシチニブ, Тофацитиниб, توفاسيتين يب. (2015). SPECTRAL VISIT. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Side Reactions in the Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the intricate art of synthesizing substituted piperidines. As a cornerstone motif in over twenty classes of pharmaceuticals, the piperidine ring's synthesis is a critical endeavor for researchers in drug discovery and development.[1][2] This guide is structured to provide you, our fellow scientists, with in-depth, field-proven insights into troubleshooting the common and often complex side reactions that can arise during these syntheses. Here, we move beyond mere protocols to explore the causality behind experimental choices, empowering you to anticipate, diagnose, and resolve challenges in your own laboratories.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine has developed a yellow tint upon storage. What causes this and is it problematic?

A1: A yellow discoloration in piperidine is typically a result of oxidation products.[3][4] For many applications, this minor impurity may not significantly impact your reaction. However, for high-purity applications, purification is recommended. The most effective method to remove these colored impurities is distillation. To prevent future discoloration, it is best practice to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and shielded from light and heat.[3]

Q2: I'm observing the formation of a crystalline precipitate in my piperidine solution stored in DMF. What is happening?

A2: This is a common observation with amine solutions. The crystallization is likely due to the formation of a salt. Piperidine is basic and can react with atmospheric carbon dioxide to form piperidine carbonate.[3] Alternatively, if other reagents that could liberate acidic gases (like HCl) are stored nearby, piperidine hydrochloride could form.[3] To resolve this, you can attempt to redissolve the crystals or, preferably, prepare a fresh solution. To prevent this issue, ensure your storage containers are tightly sealed and consider storing them under an inert atmosphere.[3]

Q3: Why is it so challenging to separate piperidine from a pyridine impurity using distillation?

A3: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes their separation by simple fractional distillation difficult.[3] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and has a boiling point of about 106.1°C at atmospheric pressure.[3] To circumvent this, you can employ azeotropic distillation with water. A more effective chemical separation involves selective salt formation. Piperidine reacts with carbon dioxide to form a solid carbonate salt, whereas pyridine does not, allowing for separation by filtration.[3]

Troubleshooting Guides for Common Side Reactions by Synthetic Route

The synthesis of substituted piperidines can be approached through various synthetic strategies, each with its own set of potential side reactions. Below, we address common issues encountered in three prevalent methods: Reductive Amination, the Pictet-Spengler Reaction, and N-Alkylation.

Reductive Amination

Reductive amination is a powerful and widely used method for constructing the piperidine ring, often in a one-pot fashion.[5][6] However, the interplay between imine/enamine formation and reduction can lead to several side products.

Problem: Formation of Over-Reduced or Partially Reduced Byproducts

  • Symptoms: You observe the presence of unexpected alcohols or partially hydrogenated intermediates in your final product mixture.

  • Causality: This issue often arises from a mismatch in the reactivity of the reducing agent and the rate of imine formation. A highly reactive reducing agent can reduce the starting aldehyde or ketone before it has a chance to form the imine with the amine. Conversely, a slow reduction can lead to the accumulation of imine or enamine intermediates which may participate in other side reactions.

  • Troubleshooting & Optimization:

Parameter Recommendation & Rationale
Reducing Agent Switch to a milder, imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[5][7] These reagents are less likely to reduce the starting carbonyl compounds.
Reaction pH Maintain a slightly acidic pH (around 5-6). This protonates the imine to form the more electrophilic iminium ion, which is more readily reduced, while not significantly protonating the amine starting material, which would inhibit imine formation.
Order of Addition Pre-form the imine by stirring the aldehyde/ketone and amine together for a period before adding the reducing agent. This can help to minimize the reduction of the starting carbonyl.

Problem: Imine-Enamine Tautomerization Leading to Regioisomeric Products

  • Symptoms: You isolate a mixture of piperidine regioisomers, particularly when using an unsymmetrical ketone.

  • Causality: Imines that have α-hydrogens can exist in equilibrium with their enamine tautomers.[8][9][10] This tautomerism can lead to the formation of different iminium ions upon protonation, which can then be reduced to yield regioisomeric piperidine products. The position of the equilibrium is influenced by steric and electronic factors.[10]

  • Troubleshooting & Optimization:

Parameter Recommendation & Rationale
Steric Hindrance If possible, choose starting materials that will favor the formation of one tautomer over the other. For example, a bulkier substituent on one side of the ketone may sterically disfavor the formation of the corresponding enamine.
Reaction Conditions Lowering the reaction temperature can sometimes favor the kinetic product. Experiment with different solvents to influence the tautomeric equilibrium.

Experimental Protocol: Optimized Reductive Amination

  • To a solution of the dicarbonyl compound (1.0 eq) and the primary amine (1.1 eq) in a suitable anhydrous solvent (e.g., dichloroethane, methanol), add acetic acid to adjust the pH to ~5-6.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Troubleshooting Reductive Amination

G start Reductive Amination Issue q1 Identify Primary Issue start->q1 over_reduction Over-reduction/ Partial Reduction q1->over_reduction Alcohol or partial reduction byproducts regioisomers Regioisomeric Products q1->regioisomers Mixture of isomers low_yield Low Yield/ No Reaction q1->low_yield Starting material remains sol_over_reduction Use milder reducing agent (e.g., NaBH(OAc)₃). Pre-form imine. Optimize pH (5-6). over_reduction->sol_over_reduction sol_regioisomers Modify substrate sterics. Lower reaction temperature. Screen different solvents. regioisomers->sol_regioisomers sol_low_yield Check reagent purity. Increase temperature. Use a more reactive carbonyl or amine. low_yield->sol_low_yield

Caption: Troubleshooting Decision Tree for Reductive Amination.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many alkaloids.[11][12][13] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[11][13]

Problem: Low Diastereoselectivity

  • Symptoms: You obtain a mixture of diastereomers.

  • Causality: The diastereoselectivity of the Pictet-Spengler reaction is influenced by the facial selectivity of the cyclization onto the iminium ion intermediate.[14] This can be affected by reaction temperature, the nature of the acid catalyst, and the steric and electronic properties of the substituents on the starting materials.[14] Higher temperatures can lead to thermodynamic control, favoring the more stable diastereomer, while lower temperatures may favor the kinetic product.[14]

  • Troubleshooting & Optimization:

Parameter Recommendation & Rationale
Temperature Screen a range of lower temperatures (e.g., 0 °C, -20 °C) to favor the kinetically controlled product.[14]
Acid Catalyst Evaluate different Brønsted acids (e.g., trifluoroacetic acid) or Lewis acids (e.g., BF₃·OEt₂) and their concentrations.[14] The choice of acid can influence the geometry of the iminium ion intermediate.
Solvent Experiment with solvents of varying polarity (e.g., toluene, dichloromethane, acetonitrile) to find the optimal medium for the desired stereochemical outcome.[14]
Chiral Auxiliaries The use of a chiral auxiliary on the β-arylethylamine is a powerful strategy to induce high diastereoselectivity.[14]

Problem: Formation of Oxidized Byproducts

  • Symptoms: You observe the presence of N-oxides or other oxidized species in your product mixture.

  • Causality: The amine starting material or the piperidine product can be susceptible to air oxidation, especially at elevated temperatures.[15]

  • Troubleshooting & Optimization:

Parameter Recommendation & Rationale
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[15]
Reagent Purity Use freshly distilled solvents and purified reagents to minimize the presence of oxidizing impurities.[15]
Antioxidants In some cases, the addition of a small amount of an antioxidant may be beneficial.[15]
N-Alkylation of Piperidines

The N-alkylation of a piperidine is a common transformation, but it is often plagued by the formation of over-alkylated quaternary ammonium salts.[7]

Problem: Over-Alkylation to Form Quaternary Ammonium Salts

  • Symptoms: You observe a significant amount of a highly polar, often water-soluble, byproduct, and a lower yield of the desired mono-alkylated product.

  • Causality: Over-alkylation occurs when the initially formed tertiary amine undergoes a second alkylation.[7] This is often promoted by the use of an excess of the alkylating agent, highly reactive alkylating agents (e.g., methyl iodide), and the fact that the product tertiary amine can be more nucleophilic than the starting secondary amine.[7]

  • Troubleshooting & Optimization:

Parameter Recommendation & Rationale
Stoichiometry Use a slight excess of the piperidine derivative relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[7]
Rate of Addition Add the alkylating agent slowly, preferably using a syringe pump.[7][16] This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[7]
Base Use a non-nucleophilic base like potassium carbonate or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction without competing with the piperidine as a nucleophile.[17]
Alternative Method Consider reductive amination as an alternative to direct alkylation. This method avoids the formation of quaternary ammonium salts.[7]

Experimental Protocol: N-Alkylation with Minimized Over-Alkylation

  • To a stirred solution of the piperidine derivative (1.1 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile, slowly add the alkyl halide (1.0 eq) via a syringe pump over several hours at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Advanced Topic: Managing Epimerization

Problem: Loss of Stereochemical Integrity at an Existing Chiral Center

  • Symptoms: You start with a stereochemically pure substituted piperidine and end up with a mixture of diastereomers.

  • Causality: Epimerization is the inversion of a stereocenter. In piperidines, this can be a significant issue, especially at the α-amino position.[18][19] It can be catalyzed by acid or base, or even photochemically.[18][19][20][21][22] The mechanism often involves the formation of a planar intermediate, such as an enolate or an α-amino radical, which can then be protonated or undergo hydrogen atom transfer from either face.[18][19][21]

  • Troubleshooting & Optimization:

Parameter Recommendation & Rationale
Reaction Conditions Avoid harsh acidic or basic conditions and high temperatures, which can promote epimerization.[21]
Protecting Groups The use of a suitable N-protecting group can sometimes mitigate epimerization by altering the electronics or sterics around the nitrogen atom.
Photochemical Conditions Be aware that some piperidines can undergo light-mediated epimerization.[18][20][22] If you are working with light-sensitive compounds, protect your reaction from light.
Strategic Synthesis In some cases, it may be more advantageous to synthesize the less stable diastereomer and then intentionally epimerize it to the more stable isomer under controlled conditions.[18][19][20][22]

References

  • Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126-131. [Link]

  • Walker, M. M., et al. (2021). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Organic Letters, 23(15), 5869-5873. [Link]

  • Shen, Z., et al. (2020). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society. [Link]

  • Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. PubMed. [Link]

  • Scripps Research and Rice University. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]

  • Zaragoza, F. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. [Link]

  • Matassini, C., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • Al-Awadi, N. A., & El-Dusouqui, O. M. E. (1986). The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • PBworks. (n.d.). Imine-Enamine Tautomerization. Furman Chemistry 120. [Link]

  • Biosynce. (2025). What is the reaction mechanism of piperidine in chemical reactions?. [Link]

  • DTIC. (2025). Piperidine Synthesis. [Link]

  • Zaragoza, F. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Zhang, W., et al. (2021). Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reduction. Journal of the American Chemical Society, 143(49), 20866-20874. [Link]

  • Springer. (n.d.). The Pictet-Spengler Reaction. [Link]

  • Matassini, C., et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ResearchGate. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

  • Cambridge University Press. (n.d.). 1 Preparation and some properties. [Link]

  • Carotti, A., et al. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 28(18), 6554. [Link]

  • ScienceMadness Discussion Board. (2005). Synthesis of piperdine. [Link]

  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953-2989. [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • ACS Publications. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters. [Link]

  • PubMed Central. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. [Link]

  • Stoll, E. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(33), 6465-6471. [Link]

  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. [Link]

  • RSC Publishing. (n.d.). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic. [Link]

  • ScienceMadness Discussion Board. (2012). N-alkylation of 4-piperidone. [Link]

Sources

Technical Support Center: A Researcher's Guide to the Purification of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable synthetic building block. The unique stereochemistry and functional groups of this molecule present specific purification challenges. This document provides in-depth, experience-driven answers to common questions, troubleshooting advice for typical problems, and detailed protocols to help you achieve your desired purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the purification of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate.

Q1: What are the primary impurities I should expect after synthesis?

A1: The impurity profile is highly dependent on the synthetic route, but typically, you will encounter three main categories:

  • Diastereomeric Impurities: The most significant impurity is almost always the corresponding trans-diastereomer (tert-butyl trans-4-amino-3-methylpiperidine-1-carboxylate). Synthetic routes involving the reduction of an imine or a related precursor often yield a mixture of cis and trans isomers. The ratio can vary significantly based on the reagents and conditions used.

  • Process-Related Impurities: These include unreacted starting materials, residual reagents (e.g., reducing agents, catalysts), and byproducts from the reaction. For instance, if the Boc-protection step was performed in situ or as the final step, you might find residual di-tert-butyl dicarbonate (Boc₂O) or its breakdown products.

  • Degradation Products: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions. Inadvertent exposure to acid during workup or chromatography can lead to the formation of the deprotected piperidine, cis-3-methyl-piperidin-4-amine.

Q2: My main challenge is separating the cis and trans diastereomers. What are my best options?

A2: Separating these diastereomers is a critical and often difficult step. The choice of method depends on the scale of your synthesis, the equipment available, and the required final purity.

  • Flash Column Chromatography: This is the most common method for laboratory scale. Separation can be challenging due to the similar polarity of the diastereomers. Success often lies in meticulous optimization of the solvent system. A shallow gradient of a polar solvent (like methanol or isopropanol) in a non-polar solvent (like dichloromethane or ethyl acetate), often with a small amount of a basic modifier (like triethylamine or ammonium hydroxide) to prevent peak tailing, is a good starting point.

  • Diastereomeric Salt Crystallization: For larger-scale operations, this classical resolution technique can be very effective and cost-efficient. By reacting the racemic or diastereomeric mixture of your amine with a chiral acid (e.g., tartaric acid, mandelic acid), you form two diastereomeric salts with different solubilities, allowing one to be selectively crystallized. This requires screening of various chiral acids and solvent systems.

  • Preparative Chromatography (HPLC/SFC): For the highest resolution and purity, especially on analytical to semi-preparative scales, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a chiral stationary phase is ideal. SFC is often superior for this class of compounds.

Q3: I'm observing partial N-Boc deprotection during my purification. How can I avoid this?

A3: This is a common issue caused by the acid sensitivity of the Boc group. The mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the release of CO₂.

To prevent this:

  • Avoid Acidic Conditions: Ensure that all solutions used during workup and purification are neutral or slightly basic. Avoid acidic washes (e.g., HCl, NH₄Cl) if possible. A dilute sodium bicarbonate (NaHCO₃) or brine wash is safer.

  • Use a Basic Modifier in Chromatography: When using silica gel, which is inherently acidic, add a small percentage (0.1-1%) of a base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase. This neutralizes the acidic sites on the silica and minimizes on-column deprotection.

  • Consider Alternative Sorbents: If deprotection remains a problem, consider using a less acidic stationary phase, such as neutral alumina, for your chromatography.

Q4: What is Supercritical Fluid Chromatography (SFC) and why is it recommended for this type of separation?

A4: Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. For separating chiral molecules like your substituted piperidine, SFC offers several distinct advantages over traditional HPLC:

  • Speed: The low viscosity of supercritical CO₂ allows for much higher flow rates without generating excessive backpressure, leading to significantly faster separations and higher throughput.

  • Greener Chemistry: SFC drastically reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective method.

  • Efficiency: It often provides better peak shapes and higher separation efficiency for polar and basic compounds, which can be problematic in normal-phase HPLC.

  • Simplified Post-Processing: Since the CO₂ component of the mobile phase simply evaporates upon depressurization, the collected fractions are concentrated in a small volume of organic co-solvent, making product recovery much faster.

Section 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor or No Separation of Diastereomers by Column Chromatography 1. Inappropriate solvent system (polarity too high or too low). 2. Column overloading. 3. Column was packed improperly.1. Optimize TLC First: Systematically screen solvent systems. Try combinations of Dichloromethane/Methanol, Ethyl Acetate/Hexane, or Ethyl Acetate/Methanol. Add 0.5% triethylamine or ammonium hydroxide to the mobile phase to improve peak shape. 2. Reduce Loading: Use a higher ratio of silica to crude product (e.g., 50:1 to 100:1). 3. Repack Column: Ensure a well-packed, homogenous column bed.
Significant Peak Tailing on TLC and Column Chromatography 1. The basic amine group is interacting strongly with acidic sites on the silica gel.1. Add a Basic Modifier: As mentioned above, add 0.1-1% triethylamine or ammonium hydroxide to your eluent. This will compete for the acidic sites and allow your compound to elute with a much sharper peak.
Product is an Oil and Fails to Crystallize 1. Presence of impurities (especially the other diastereomer) is inhibiting crystallization. 2. The compound is inherently an oil at room temperature.1. Increase Purity: Re-purify the material using a different technique (e.g., preparative HPLC/SFC)

Technical Support Center: Stereoselective Synthesis of 3-Methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 3-methylpiperidine. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of controlling stereochemistry in this valuable synthetic scaffold. The 3-methylpiperidine core is a prevalent motif in numerous pharmaceuticals and biologically active compounds, making its efficient and stereocontrolled synthesis a critical endeavor.[1][2]

This guide provides in-depth, question-and-answer-based troubleshooting for common issues encountered during synthesis, focusing on the underlying chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Asymmetric Hydrogenation of 3-Methylpyridine and its Derivatives

Asymmetric hydrogenation of a prochiral 3-methylpyridine precursor is a direct and atom-economical approach to chiral 3-methylpiperidine.[3] However, achieving high enantioselectivity and diastereoselectivity can be challenging due to the steric and electronic properties of the substrate.

Frequently Asked Questions (FAQs)

Q1: My asymmetric hydrogenation of 3-methylpyridine is showing low to no enantioselectivity. What are the likely causes?

A1: Low enantioselectivity in the hydrogenation of 3-methylpyridine derivatives is a common hurdle. Several factors could be at play:

  • Catalyst Choice: The selection of the chiral ligand and metal precursor is paramount. Not all chiral catalysts are effective for this substrate class. For instance, while various rhodium, ruthenium, and iridium catalysts have been developed for asymmetric hydrogenations, their performance is highly substrate-dependent.[4] For 3-substituted pyridines, specialized catalyst systems are often required.[5]

  • Substrate Activation: The aromaticity of the pyridine ring makes it a challenging substrate for hydrogenation, often requiring harsh conditions that can diminish the effectiveness of chiral ligands.[4] A common strategy to overcome this is the activation of the pyridine ring by N-alkylation or N-acylation to form a pyridinium salt. This disruption of aromaticity facilitates hydrogenation under milder conditions.[5]

  • Reaction Conditions: Temperature, hydrogen pressure, and solvent can all significantly influence the enantiomeric excess (ee). Higher temperatures can lead to reduced enantioselectivity by promoting non-selective reaction pathways.

Troubleshooting Guide:

IssuePotential CauseRecommended Solution
Low ee% Ineffective catalyst system.Screen a panel of chiral ligands and metal precursors. Consider catalysts known to be effective for heteroaromatic hydrogenation, such as those based on iridium with chiral phosphine ligands.[3][6]
High aromatic stability of the pyridine ring.Activate the substrate by converting it to an N-benzyl or N-Boc pyridinium salt. This allows for hydrogenation under milder conditions, which often favors higher enantioselectivity.[5]
Suboptimal reaction conditions.Systematically vary the temperature, pressure, and solvent. Start with milder conditions (e.g., lower temperature and pressure) and incrementally increase them to find the optimal balance between reactivity and selectivity.
Poor Diastereoselectivity In hydrogenation reactions of substituted pyridines, the choice of catalyst can significantly influence the diastereomeric ratio.For instance, in related systems, using 10% Pd/C has been shown to favor the formation of the trans-isomer, while PtO₂ can lead to the cis-isomer as the major product.[7]

Section 2: Diastereoselective Cyclization and Addition Strategies

Building the piperidine ring from acyclic precursors or functionalizing a pre-existing ring offers alternative routes where stereoselectivity can be controlled through substrate or reagent-based strategies.

Frequently Asked Questions (FAQs)

Q2: I am attempting a diastereoselective synthesis of a 3,X-disubstituted piperidine, but I am obtaining a mixture of diastereomers. How can I improve the diastereoselectivity?

A2: Achieving high diastereoselectivity often hinges on controlling the approach of a reagent to a chiral molecule or a prochiral face of a molecule. Key factors include:

  • Steric Hindrance: The existing stereocenter(s) and substituents on the ring or in the acyclic precursor can direct incoming reagents to a specific face of the molecule. The methyl group at the 3-position, while small, can exert some steric influence.[8]

  • Conformational Control: The conformation of the transition state is critical. For cyclic precursors, the chair conformation often predominates, and the preference for equatorial versus axial attack of a reagent can determine the stereochemical outcome. For N-Boc protected 3-methylpiperidine, the lowest energy conformation will have an equatorial methyl group to avoid 1,3-diaxial interactions.[9][10][11]

  • Choice of Reagents: The size and nature of the reagents (e.g., nucleophiles, electrophiles, reducing agents) can dramatically impact diastereoselectivity. Bulkier reagents will be more sensitive to the steric environment of the substrate.

Troubleshooting Workflow:

G start Low Diastereoselectivity Observed sub Is the precursor cyclic or acyclic? start->sub cyclic Cyclic Precursor sub->cyclic Cyclic acyclic Acyclic Precursor sub->acyclic Acyclic cyclic_q1 Is the reaction an addition to a double bond? cyclic->cyclic_q1 acyclic_q1 Is it a cyclization reaction? acyclic->acyclic_q1 cyclic_a1 Modify directing groups or use bulkier reagents to favor one face. cyclic_q1->cyclic_a1 Yes cyclic_q2 Is it an epimerization? cyclic_q1->cyclic_q2 No cyclic_a2 Adjust base/acid strength and reaction time to favor the thermodynamic product. cyclic_q2->cyclic_a2 Yes acyclic_a1 Incorporate chiral auxiliaries or use a chiral catalyst to control the cyclization trajectory. acyclic_q1->acyclic_a1 Yes

Caption: Troubleshooting workflow for low diastereoselectivity.

Section 3: Organocatalytic and Biocatalytic Approaches

Organocatalysis and biocatalysis represent powerful, modern strategies for asymmetric synthesis, often providing access to enantiomers that are difficult to obtain through traditional methods.

Frequently Asked Questions (FAQs)

Q3: My organocatalytic reaction to synthesize a 3-methylpiperidine precursor is giving a low yield and poor enantioselectivity. What should I investigate?

A3: Organocatalytic reactions are highly sensitive to a range of parameters. Here’s a breakdown of common issues:

  • Catalyst Loading and Purity: Even small variations in catalyst loading can have a significant impact on reaction rate and selectivity. Ensure the catalyst is of high purity and accurately weighed.

  • Solvent Effects: The polarity and proticity of the solvent can influence the stability of the transition state and the solubility of the catalyst and reactants. A systematic solvent screen is often necessary.

  • Additives: Many organocatalytic reactions require acidic or basic additives to facilitate catalyst turnover and enhance selectivity. The choice and stoichiometry of these additives are critical.

  • Water Content: Some organocatalytic reactions are highly sensitive to the presence of water, which can hydrolyze intermediates or deactivate the catalyst. Ensure you are using dry solvents and reagents.

Experimental Protocol: Representative Organocatalytic Michael Addition

This protocol describes a general procedure for an organocatalytic Michael addition, a common strategy for forming C-C bonds that can be adapted for the synthesis of piperidine precursors.[12]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the organocatalyst (e.g., a diarylprolinol silyl ether, ~10 mol%).

  • Reagent Addition: Dissolve the catalyst in the chosen solvent (e.g., toluene, chloroform). Add the Michael donor (e.g., an aldehyde or ketone) and the Michael acceptor (e.g., a nitro-olefin).

  • Reaction: Stir the reaction mixture at the optimized temperature (which can range from -20 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl). Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired adduct.

Q4: I am exploring a biocatalytic route using an imine reductase, but the conversion is low. What are the key parameters to optimize?

A4: Biocatalytic reactions offer excellent selectivity but require careful optimization of the enzymatic environment.

  • Enzyme Selection: Not all imine reductases will have high activity on a specific 3-methyl-Δ¹-piperideine intermediate. Screening a panel of different imine reductases is a crucial first step.

  • Cofactor Regeneration: Most imine reductases require a nicotinamide cofactor (NADH or NADPH). Efficient regeneration of the cofactor is essential for high conversion. This can be achieved using a secondary enzyme system (e.g., glucose dehydrogenase) or a chemical reductant.

  • pH and Temperature: Every enzyme has an optimal pH and temperature range for activity and stability. Deviations from these optima can lead to a significant loss of activity.

  • Substrate/Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme, leading to a stall in the reaction. This can sometimes be overcome by using a fed-batch approach for substrate addition or by in-situ product removal.

Process Parameter Optimization for Bioconversion:

ParameterTypical RangeConsiderations
pH 6.0 - 8.5Enzyme specific; buffer choice is important.
Temperature 25 - 40 °CBalance between activity and stability.
Cofactor NAD(P)HEnsure an efficient regeneration system is in place.
Substrate Conc. 10 - 100 mMMonitor for substrate inhibition.

References

  • Benchchem. (n.d.). A Comparative Study of 3-Methylpiperidine and Piperidine as Organocatalysts.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Borlinghaus, N., et al. (2021). Enzyme cascade for the synthesis of 3‐methylpiperidine. ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting diastereoselectivity in Piperidine-3-carbothioamide reactions.
  • Adriaenssens, L., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Retrieved from [Link]

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. Retrieved from [Link]

  • Adriaenssens, L., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. National Institutes of Health. Retrieved from [Link]

  • Adriaenssens, L., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Europe PMC. Retrieved from [Link]

  • Kim, H., et al. (2021). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form. ResearchGate. Retrieved from [Link]

  • Ghavami, R., et al. (2021). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. Chem Rec. Retrieved from [Link]

  • Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]

  • Olofsson, B., et al. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Tuoda. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

  • Li, W., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis. SciSpace. Retrieved from [Link]

  • Weintraub, P. M., et al. (2000). Stereoselective Synthesis of Piperidines. ResearchGate. Retrieved from [Link]

  • Sci-Hub. (n.d.). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Adriaenssens, L., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. Retrieved from [Link]

  • Patureau, F. W., et al. (2012). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Catalytic Hydrogenation of 3-Methylpyridine.
  • Organic Syntheses. (n.d.). Caution! sec-Butylithium is very pyrophoric.... Retrieved from [Link]

  • MDPI. (n.d.). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 3-Methylpiperidine: A Comprehensive Guide. Retrieved from [Link]

  • Levashova, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Methylpiperidine: Your Source for Advanced Organic Synthesis. Retrieved from [Link]

  • Adriaenssens, L. (2008). Stereoselective synthesis of piperidines. PhD thesis. University of Glasgow. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methylpiperidine. Retrieved from [Link]

  • Imamoto, T., et al. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Angewandte Chemie International Edition. Retrieved from [Link]

  • Wang, Z., et al. (2023). Catalytic Enantioselective Synthesis of 3‑Piperidines from Arylboronic Acids and Pyridine. Semantic Scholar. Retrieved from [Link]

  • Ciufolini, M. A., & Chang, H. (2002). Stereoselective synthesis of 2,5,6-trisubstituted piperidines. Organic Letters. Retrieved from [Link]

Sources

Stability issues of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of N-Boc Deprotection

Welcome to the technical support guide for tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate. This valuable building block, featuring a Boc-protected piperidine ring, is integral to many synthetic pathways in drug discovery. The tert-butoxycarbonyl (Boc) group is prized for its stability in various conditions, yet its removal is designed to occur under acidic treatment. This duality—stability and deliberate lability—is the source of most challenges encountered during its use.

This guide is structured to address the most common stability and deprotection issues in a direct question-and-answer format. We will delve into the underlying chemical principles to not only provide solutions but also empower you to anticipate and mitigate these challenges in your future experiments.

Section 1: Foundational Chemistry & Core Principles (FAQs)

This section addresses the fundamental mechanisms governing the stability and reactivity of your N-Boc protected piperidine.

Q1: What is the precise chemical mechanism for removing the Boc group with acid?

The acid-catalyzed cleavage of a Boc group is a well-understood, multi-step process. It does not simply "fall off"; it is an elimination reaction initiated by protonation.[1][2][3]

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[1][4] This makes the carbamate a much better leaving group.

  • C-O Bond Cleavage: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This is the rate-limiting step and results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[1][3]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[1][2]

  • Amine Salt Formation: In the acidic environment, the newly liberated amine is immediately protonated by the excess acid, forming the corresponding amine salt (e.g., a trifluoroacetate or hydrochloride salt).[1][3]

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3 & 4: Decarboxylation & Protonation BocN R-NH-Boc ProtonatedBoc Protonated Carbamate BocN->ProtonatedBoc H_plus H⁺ (e.g., TFA) CarbamicAcid Carbamic Acid (R-NH-COOH) ProtonatedBoc->CarbamicAcid Cleavage tBu_cation t-Butyl Cation ProtonatedBoc->tBu_cation AmineSalt Amine Salt (R-NH₃⁺) CarbamicAcid->AmineSalt Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.
Q2: I'm observing side products. What is the likely cause?

The most common source of side products is the highly reactive tert-butyl cation generated during the deprotection process.[5][6] This electrophile will readily react with any available nucleophile in the reaction mixture.

  • Self-Alkylation: The newly deprotected secondary amine on another molecule can act as a nucleophile, attacking the tert-butyl cation. This leads to N-tert-butylation, a common and often difficult-to-remove impurity.

  • Alkylation of Other Residues: If your wider molecule contains other nucleophilic sites, such as electron-rich aromatic rings (tryptophan, tyrosine), thiols (cysteine), or thioethers (methionine), they are highly susceptible to alkylation.[5]

To prevent these side reactions, it is crucial to add "scavengers" to the reaction mixture. These are reagents designed to trap the tert-butyl cation before it can react with your product.[1][5] Common scavengers include triisopropylsilane (TIS), water, anisole, or thioanisole.[5][7]

Side Reaction Pathway tBu t-Butyl Cation (Electrophile) Product Desired Product (Nucleophile) tBu->Product Undesired Alkylation Scavenger Scavenger (e.g., TIS, H₂O) tBu->Scavenger Desired Quenching SideProduct Alkylated Side Product Product->SideProduct Trapped Trapped Cation Scavenger->Trapped

Caption: Role of scavengers in preventing side reactions.
Q3: Why is my deprotection reaction so slow compared to literature examples?

While Boc deprotection is generally rapid, its rate is highly sensitive to several factors. For your specific molecule, the cis relationship between the C3-methyl and C4-amino groups can introduce steric hindrance around the N-Boc group, potentially slowing the initial protonation step.

Other common causes for slow or incomplete reactions include:

  • Insufficient Acid: The rate of cleavage has been shown to have a second-order dependence on the acid's concentration.[6][8] A small decrease in acid strength or concentration can lead to a significant drop in reaction rate.

  • Temperature: Most deprotections are run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can often accelerate the process, though this also increases the risk of side reactions.[9]

  • Solvent Choice: The substrate and the acid must be fully solvated. Dichloromethane (DCM) is a common choice for TFA-mediated deprotections, while dioxane is standard for HCl.[7][9] Poor solubility of the starting material will inhibit the reaction.[9]

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental problems.

Problem: Incomplete Deprotection

You run the reaction for the standard time, but TLC or LC-MS analysis shows significant starting material remaining.

Troubleshooting Incomplete Deprotection Start Incomplete Reaction (TLC/LC-MS shows starting material) CheckAcid 1. Verify Acid Is it fresh? Anhydrous? Correct concentration? Start->CheckAcid IncreaseAcid Increase Acid Equivalents (e.g., from 20% to 50% TFA) CheckAcid->IncreaseAcid Issue Found CheckTimeTemp 2. Extend Time / Increase Temp Monitor every 30 min. Gently warm to 40°C if needed. CheckAcid->CheckTimeTemp No Issue Success Reaction Complete IncreaseAcid->Success CheckSolubility 3. Assess Solubility Is the starting material fully dissolved? CheckTimeTemp->CheckSolubility Still Incomplete CheckTimeTemp->Success Resolved ChangeSolvent Try alternative solvent system (e.g., HCl in Dioxane) CheckSolubility->ChangeSolvent Poor Solubility CheckSolubility->Success Good Solubility, Time/Temp was the issue ChangeSolvent->Success

Caption: Troubleshooting workflow for incomplete Boc deprotection.
Problem: Low Yield and/or Complex Product Mixture

The starting material is consumed, but the yield of the desired product is low, and the crude NMR/LC-MS is messy.

Possible Cause Diagnostic Check Recommended Solution
t-Butyl Cation Side Reactions Look for peaks in the mass spectrum corresponding to your product +56 Da (addition of a t-butyl group).Add a scavenger to the reaction mixture from the start. A common cocktail is 95:2.5:2.5 (v/v/v) TFA/Water/TIS.[7]
Degradation of Other Functional Groups Does your molecule contain other acid-sensitive groups (e.g., other protecting groups like acetals, trityl groups)?Switch to a milder deprotection condition. 4M HCl in dioxane is often effective and can be more selective than TFA.[9][10] Monitor the reaction carefully and stop it as soon as the starting material is gone.
Work-up Issues Is your product water-soluble as a salt? Are you losing it during the aqueous wash?After removing the acid in vacuo, avoid a basic wash if the free amine is volatile or has poor solubility in the extraction solvent. Consider precipitating the HCl salt with ether[9] or using the crude salt directly in the next step.

Section 3: Validated Experimental Protocols

These protocols provide a starting point for your experiments. Always monitor your specific reaction by TLC or LC-MS to determine the optimal reaction time.[9]

Protocol 1: Standard Deprotection with TFA in DCM

This is the most common and robust method for Boc deprotection.[1][9]

  • Preparation: Dissolve the Boc-protected piperidine (1.0 equiv.) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask. If side reactions are anticipated, add your chosen scavenger (e.g., TIS, 1-2 equiv.).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add Trifluoroacetic Acid (TFA) dropwise to the solution to a final concentration of 20-50% (v/v). A 25% solution is a good starting point.[1]

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[1] Monitor progress by TLC, staining with ninhydrin to visualize the appearance of the free amine.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation).

  • Isolation (as Free Amine): Dissolve the residue in water or DCM and carefully add a saturated aqueous solution of sodium bicarbonate or another mild base until the pH is >8. Extract the aqueous layer multiple times with DCM or ethyl acetate. Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to yield the free amine.[9]

  • Isolation (as Salt): If the salt is desired, after the initial concentration (step 4), the residue can be triturated with cold diethyl ether to precipitate the TFA salt, which can then be collected by filtration.

Protocol 2: Milder Deprotection with HCl in Dioxane

This method is useful for substrates containing other acid-sensitive functional groups.[9][10]

  • Preparation: Dissolve the N-Boc protected piperidine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.

  • Reagent Addition: To the stirred solution at room temperature, add a commercial solution of 4M HCl in dioxane (3-5 equivalents).

  • Reaction: Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected piperidine will precipitate from the solution, which is a good visual indicator of reaction progress.[10] Monitor by TLC or LC-MS.

  • Isolation: Upon completion, the solvent can be removed under reduced pressure to yield the crude HCl salt. Alternatively, the product can be fully precipitated by adding diethyl ether to the reaction mixture and then collected by filtration and washed with fresh ether.[9][10]

References

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved January 20, 2026, from [Link]

  • Amine Protection and Deprotection. (2023, May 17). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. Retrieved January 20, 2026, from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]

  • Fairweather, J. K., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. Available at: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • O'Brien, A. G., et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 784–791. Available at: [Link]

  • Reddit discussion on N-boc deprotection in the presence of acid sensitive groups. (2022). r/Chempros. Retrieved January 20, 2026, from [Link]

  • How to confirm BOC deprotection by TFA ?. (2016). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Navigating the Challenges of C-N Coupling with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to our dedicated resource for researchers, chemists, and process development professionals grappling with the intricacies of coupling reactions involving sterically hindered amines. These transformations, while powerful, are notoriously sensitive to subtle changes in reaction parameters. This guide is structured to provide not just "what to do" but "why you're doing it," empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination with a bulky secondary amine is sluggish or has stalled completely. What are the most likely culprits?

Low to no conversion is a common challenge, especially with sterically demanding substrates. The primary areas to investigate are the catalyst system (ligand and palladium precursor), the base, and the solvent. Often, the issue lies in a slow or inhibited catalytic cycle.

  • Ligand Choice is Critical: For hindered amines, bulky, electron-rich phosphine ligands are paramount.[1][2][3] These ligands promote the formation of a monoligated Pd(0) complex, which is crucial for efficient oxidative addition and subsequent steps.[4][5] First-generation ligands are often insufficient. Consider ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Hartwig (e.g., ferrocene-derived) portfolios, which are specifically designed to accelerate reactions with challenging substrates.[1][5]

  • Base and Solvent Interplay: The choice of base is not trivial and is highly dependent on the solvent. In nonpolar solvents like toluene, an anionic base is necessary to deprotonate the palladium-amine complex.[6][7][8] Conversely, in polar solvents, a strong base might complex with the palladium center, creating an overly stable, inactive species.[6][7][8] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are a common starting point, but weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, especially when dealing with base-sensitive functional groups.[3][9]

  • Catalyst Deactivation: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially if the ligand dissociates.[10] Ensure your reaction is rigorously degassed, as oxygen can oxidize the active catalyst and the phosphine ligands.[10] Using a pre-catalyst, which provides a more controlled generation of the active species, is often more reliable than using separate palladium salts and ligands.[11]

Q2: I'm observing a significant amount of hydrodehalogenation of my aryl halide starting material. How can I suppress this side reaction?

Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a frequent competitor to the desired C-N bond formation. This side reaction often arises from β-hydride elimination from the palladium-amido intermediate.

  • Favoring Reductive Elimination: The key is to choose conditions that accelerate the desired C-N reductive elimination over β-hydride elimination. The use of bulky, electron-rich ligands is a primary strategy here, as they can sterically favor the reductive elimination pathway.[3][5]

  • Reaction Conditions Tuning: Lowering the reaction temperature and carefully monitoring the reaction time can also minimize the formation of this byproduct.

Q3: My starting materials are complex molecules with multiple functional groups. What are the key considerations for compatibility?

Functional group tolerance is a significant advantage of modern cross-coupling reactions, but careful planning is still necessary.

  • Base-Sensitive Groups: If your substrates contain esters, ketones, or other base-labile functionalities, strong bases like NaOtBu may not be suitable.[9] In such cases, switching to weaker inorganic bases like K₃PO₄ or Cs₂CO₃, or even soluble organic bases like DBU under specific conditions, is advisable.[9][12][13]

  • Competing Nucleophiles: If your amine substrate also contains other nucleophilic groups (e.g., a phenol), you may observe side products from competing C-O coupling.[11] Protecting such groups prior to the coupling reaction is a common and effective strategy.[11]

Troubleshooting Guides & In-Depth Analysis

Issue 1: Inefficient Coupling of α,α,α-Trisubstituted Primary Amines

The arylation of highly hindered primary amines, such as tert-butylamine or aminoadamantane derivatives, presents a significant steric challenge.

Causality: The extreme bulk of these amines can hinder their coordination to the palladium center and slow down the subsequent deprotonation and reductive elimination steps. Standard catalyst systems often fail or require harsh conditions.

Troubleshooting Protocol:

  • Ligand Selection: This is the most critical parameter. A rational ligand design approach is often necessary. Specialized biarylphosphine ligands have been developed specifically for these challenging substrates.[14]

  • Catalyst Loading: For a difficult coupling, do not hesitate to increase the catalyst loading from a standard 1-2 mol% to 5 mol% to achieve conversion.[10] The loading can be optimized later.

  • Base Optimization: While NaOtBu is a robust choice, systematically screen other bases. The pKa and solubility of the base can have a profound impact.

  • Solvent Screening: A solvent screen including toluene, dioxane, and THF is recommended. The solubility of all components, including the base and the intermediate palladium complexes, is crucial.[10]

Data-Driven Decision Making:

Ligand GenerationTypical Substrate ScopeKey Features
First-Generation (e.g., P(o-tolyl)₃)Secondary aminesLess effective for primary or hindered amines.[3]
Bidentate (e.g., BINAP, DPPF)Expanded to include primary aminesMay struggle with highly hindered substrates.[3]
Bulky Biaryl (e.g., XPhos, SPhos)Broad scope, including aryl chlorides and hindered amines.[1][3]Promotes monoligation, accelerates key catalytic steps.[4][5]
Issue 2: Challenges with Electron-Deficient Anilines

Coupling sterically hindered and electron-deficient anilines with bulky (hetero)aryl halides is a particularly difficult transformation.

Causality: The reduced nucleophilicity of electron-deficient anilines slows the rate of their reaction with the palladium center. This, combined with steric hindrance, creates a high activation barrier.

Troubleshooting Workflow:

G start Low Yield with Hindered, e⁻-deficient Aniline ligand Screen Bulky Ligands (e.g., Biaryl Phosphorinanes) start->ligand base Optimize Base (NaOtBu vs. K₃PO₄) ligand->base temp Increase Temperature Incrementally base->temp solvent Solvent Screen (Toluene, Dioxane) temp->solvent success Reaction Optimized solvent->success Improved Yield fail Consider Alternative (e.g., Cu-Catalyzed) solvent->fail No Improvement

Caption: Troubleshooting workflow for hindered, electron-deficient anilines.

Protocol for Optimization:

  • Specialized Ligands: Biaryl phosphorinane ligands have shown high activity for this class of C-N cross-coupling.[15] Their unique structural features can promote favorable aniline binding in the catalytic cycle.[15]

  • Base and Temperature: Start with a strong base like NaOtBu and a temperature around 80-100 °C. If decomposition is observed, switch to a weaker base and adjust the temperature accordingly.

  • Consider Copper Catalysis: For particularly challenging combinations, copper-catalyzed C-N coupling can be a viable alternative to palladium-based systems.[16][17][18] These systems often employ different ligand classes (e.g., N,O-ligands) and can be uniquely effective for certain substrate pairings.[17][18]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Hindered Amine

This is a representative protocol and must be optimized for specific substrates.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%), and the ligand (if not using a pre-catalyst).

  • Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the sterically hindered amine (1.2-1.5 equiv), the base (e.g., NaOtBu, 1.5-2.0 equiv), and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ OA_Complex->Amine_Complex + HNR'R'' - X⁻ Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex - Base-H⁺ Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product

Caption: The Buchwald-Hartwig amination catalytic cycle.

References

  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. Available at: [Link]

  • PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Available at: [Link]

  • Protocol not found for this reference.
  • Fors, B. P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]

  • Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of... Available at: [Link]

  • PubMed. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Available at: [Link]

  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • ResearchGate. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Available at: [Link]

  • Dunsford, J. J., & Blackmond, D. G. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Available at: [Link]

  • ResearchGate. (n.d.). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]

  • EPub Bayreuth. (n.d.). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination. Available at: [Link]

  • National Institutes of Health. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Available at: [Link]

  • ResearchGate. (n.d.). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • National Institutes of Health. (n.d.). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Available at: [Link]

  • PubMed. (2015). Practical catalytic method for synthesis of sterically hindered anilines. Available at: [Link]

  • Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • Protocol not found for this reference.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with this critical building block. Our goal is to provide practical, experience-driven insights to help you navigate the synthetic challenges, identify common byproducts, and troubleshoot issues to achieve high purity and yield of the desired cis-isomer.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and stereochemical challenges associated with this molecule.

Q1: What are the primary synthetic strategies for obtaining the cis-4-amino-3-methylpiperidine core?

A1: The key challenge is controlling the stereochemistry to favor the cis relationship between the 3-methyl and 4-amino groups. The most prevalent and effective strategies include:

  • Stereoselective Reduction of a Piperidone Precursor: A common route involves the reductive amination of N-Boc-3-methyl-4-piperidone. The choice of reducing agent and reaction conditions is critical for directing the stereochemical outcome. Bulky reducing agents often favor the formation of the thermodynamically more stable equatorial amino group.

  • Catalytic Hydrogenation of a Pyridine Precursor: Hydrogenation of a suitably substituted N-protected 3-methyl-4-aminopyridine derivative can yield the desired piperidine. The catalyst (e.g., PtO₂, Rh/C) and the presence of directing groups can influence the facial selectivity of hydrogen addition, though achieving high cis selectivity can be challenging without an appropriate directing group.[1]

  • Ring-Opening of an Epoxide: A facile approach described in the literature involves the regioselective ring-opening of an N-protected 3-methyl-3,4-epoxy-piperidine with an amine nucleophile.[2] This method often provides excellent stereocontrol, yielding the trans-amino alcohol, which can then be further manipulated. For the target molecule, a related strategy would be necessary to install the amino group directly.

Q2: Why is achieving high cis diastereoselectivity often difficult?

A2: The difficulty arises from the subtle energy differences between the transition states leading to the cis and trans isomers. In the case of reducing a 3-methyl-4-piperidone imine intermediate, the incoming hydride can attack from either the axial or equatorial face. The methyl group at the 3-position influences the conformational equilibrium of the piperidine ring and can sterically hinder one of the attack trajectories. Without careful optimization of the reducing agent, solvent, and temperature, mixtures of diastereomers are common.[2]

Q3: What are the most common classes of byproducts I should anticipate?

A3: Regardless of the synthetic route, several classes of impurities are frequently observed:

  • Diastereomeric Impurities: The most common impurity is the corresponding trans-isomer, Tert-butyl trans-4-amino-3-methylpiperidine-1-carboxylate.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the piperidone precursor or the un-protected piperidine.[3][4]

  • Over-Alkylation/Protection Byproducts: If the reaction involves Boc-protection, the formation of a di-Boc derivative on the primary amine is a possibility, especially with excess Boc-anhydride and vigorous conditions.[3]

  • Oxidation Products: The secondary amine of the piperidine ring or the primary amino group can be susceptible to oxidation, potentially forming N-oxides or other degradation products, particularly during workup or storage.

Part 2: Troubleshooting Guide for Specific Issues

This guide provides a problem-and-solution format for issues you may encounter during your synthesis.

Issue 1: Poor Diastereoselectivity (High trans-Isomer Content)

Q: My ¹H NMR and LC-MS analyses show a significant peak corresponding to the trans-isomer (typically 15-40%). What factors control the stereoselectivity, and how can I increase the cis/trans ratio?

A: This is the most common challenge. The cis/trans ratio is a direct consequence of the kinetic versus thermodynamic control of your reduction step.

Causality:

  • Reductive Amination Route: When reducing the iminium intermediate formed from N-Boc-3-methyl-4-piperidone, small, unhindered reducing agents like sodium borohydride (NaBH₄) may exhibit poor selectivity. Larger, sterically demanding reducing agents, such as sodium triacetoxyborohydride (STAB), often provide higher diastereoselectivity by favoring a specific direction of hydride attack.

  • Hydrogenation Route: In catalytic hydrogenation, the substrate adsorbs onto the catalyst surface. The methyl group can influence which face of the ring is presented to the catalyst, but this effect is often weak. Acidic conditions can lead to isomerization.

Troubleshooting Protocol:

  • Modify the Reducing Agent (for Reductive Amination):

    • Action: Switch from NaBH₄ to Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN). STAB is generally milder and highly effective for reductive aminations.

    • Rationale: The bulkier nature of STAB forces the hydride transfer to occur from the less sterically hindered face of the iminium intermediate, often leading to a higher proportion of the desired cis product.

  • Control Reaction Temperature:

    • Action: Perform the reduction at lower temperatures (e.g., 0 °C to -20 °C).

    • Rationale: Lowering the temperature increases the energy difference between the diastereomeric transition states, enhancing the kinetic preference for the formation of one isomer over the other.

  • Optimize the Hydrogenation Catalyst and Conditions:

    • Action: If using hydrogenation, screen different catalysts. Platinum oxide (PtO₂) in acetic acid is a classic choice, but rhodium-on-carbon (Rh/C) or palladium (Pd/C) under different pressures and solvent systems may yield different isomeric ratios.[1]

    • Rationale: Each catalyst has a different surface geometry and affinity for the substrate, which can profoundly impact the stereochemical outcome.

Issue 2: Incomplete Boc-Protection

Q: I see a significant amount of my starting 4-amino-3-methylpiperidine in the crude product after reaction with Boc-anhydride ((Boc)₂O). How can I drive the reaction to completion?

A: Incomplete Boc protection is typically an issue of stoichiometry, base selection, or reaction time.[3]

Causality:

  • Stoichiometry: The reaction consumes one equivalent of (Boc)₂O. Using an insufficient amount will naturally lead to an incomplete reaction.

  • Base: A suitable base is required to neutralize the acid formed during the reaction and to deprotonate the ammonium salt if the starting amine is in that form. The choice of base is critical.[3]

  • Reaction Kinetics: While often fast, the reaction can be sluggish if the amine is sterically hindered or if concentrations are too low.

Troubleshooting Protocol:

  • Adjust Reagent Stoichiometry:

    • Action: Use a slight excess of Di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.2 equivalents.

    • Rationale: This ensures that enough electrophile is present to react with all the starting amine, driving the equilibrium towards the product.

  • Verify Base and Solvent System:

    • Action: Use a suitable base like triethylamine (TEA) or sodium bicarbonate (NaHCO₃) in a solvent like dichloromethane (DCM), THF, or a biphasic system with water.[5] Ensure at least one equivalent of base is used if starting from the free amine, or two equivalents if starting from an acid salt.

    • Rationale: The base neutralizes the generated carboxylic acid byproduct, preventing it from protonating the starting amine and rendering it unreactive.

  • Monitor the Reaction:

    • Action: Track the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material spot/peak is no longer visible.

    • Rationale: Visual confirmation of the reaction's completion prevents premature workup and ensures the highest possible conversion.

Issue 3: Identification of an Unexpected Byproduct

Q: My mass spectrometry data shows a peak at [M+100], which I suspect is a di-Boc byproduct. How can this form and how do I prevent it?

A: The formation of a di-Boc species, Tert-butyl (1-(tert-butoxycarbonyl)-3-methylpiperidin-4-yl)(tert-butoxycarbonyl)carbamate, is a known side reaction in Boc protection chemistry, although less common for primary amines than other side reactions.[3] A more likely scenario for a +100 mass unit adduct could be tert-butylation of a nucleophilic site.

Causality:

  • Tert-butylation: During acidic deprotection of a previously Boc-protected intermediate, the released tert-butyl cation is a potent electrophile. It can alkylate electron-rich sites on your molecule, leading to a mass increase of 56 Da (C₄H₈). However, if your synthesis involves acidic conditions where tert-butyl groups are present, this is a key byproduct to look for.[6]

  • Di-Boc Formation: This occurs when the nitrogen of the newly formed carbamate is acylated a second time. This is favored by highly reactive conditions, such as the use of a strong base like DMAP at elevated temperatures.[3]

Troubleshooting Protocol:

  • Avoid Harsh Conditions for Boc Protection:

    • Action: Perform the Boc protection at room temperature or below. Avoid using a large excess of DMAP or other highly nucleophilic acylation catalysts if possible.

    • Rationale: Milder conditions reduce the rate of the secondary acylation reaction, favoring the desired mono-Boc product.

  • Use Scavengers During Acidic Steps:

    • Action: If your synthesis involves an acidic step where a Boc group is cleaved, include a scavenger like triethylsilane (TES) or thioanisole in the reaction mixture.

    • Rationale: These scavengers are designed to trap the electrophilic tert-butyl cation, preventing it from reacting with your desired product.[6]

Part 3: Data Summary & Visualization

Table 1: Common Byproducts and Their Analytical Signatures
Byproduct NameLikely OriginMass Spec. Signature (vs. Product)Key ¹H NMR Signature
trans-isomerNon-selective reduction/hydrogenationIdentical (M+H)⁺Different coupling constants (J-values) for H-3/H-4 protons; distinct chemical shifts for ring protons.
N-Boc-3-methyl-4-piperidoneIncomplete reductive amination-15 Da (loss of NH₂)Presence of a carbonyl signal (~210-220 ppm in ¹³C NMR); absence of N-H protons.
cis-4-amino-3-methylpiperidineIncomplete Boc protection-100 Da (loss of Boc group)Absence of the large singlet for the tert-butyl group (~1.45 ppm).
Di-Boc AdductOver-protection with (Boc)₂O+100 Da (addition of Boc group)Two distinct tert-butyl signals in the NMR, or one signal integrating to 18H if they are equivalent.
Tert-butylated ProductAlkylation by t-Bu⁺ under acidic conditions+56 Da (addition of t-Bu group)An additional tert-butyl singlet, likely with a different chemical shift from the Boc group.
Diagrams

G cluster_0 Reaction Setup cluster_1 Core Reaction cluster_2 Workup & Purification cluster_3 Analysis & Byproducts start N-Boc-3-methyl-4-piperidone react Form Imine/Iminium Intermediate start->react amine Amine Source (e.g., NH4OAc) amine->react solvent Solvent (e.g., DCE, MeOH) solvent->react reducer Add Reducing Agent (e.g., NaBH(OAc)3) react->reducer Stir at 0°C to RT quench Aqueous Quench reducer->quench extract Organic Extraction quench->extract purify Column Chromatography extract->purify product Desired cis-Product purify->product byproduct1 trans-isomer purify->byproduct1 byproduct2 Unreacted Piperidone purify->byproduct2

Caption: Reductive amination workflow for synthesis.

G start Initial Analysis Shows Impurity check_isomer Is the main impurity the trans-isomer? start->check_isomer yes_isomer YES check_isomer->yes_isomer Check NMR J-values no_isomer NO check_isomer->no_isomer solution_isomer Change Reducing Agent to STAB Lower Reaction Temperature yes_isomer->solution_isomer check_sm Is unreacted starting material present? no_isomer->check_sm yes_sm YES check_sm->yes_sm Check TLC/LCMS no_sm NO check_sm->no_sm solution_sm Increase (Boc)2O Stoichiometry Check Base and Reaction Time yes_sm->solution_sm solution_other Characterize by MS, 2D-NMR Consider Oxidation or Alkylation no_sm->solution_other

Sources

Technical Support Center: Alternative Protecting Group Strategies for 4-Amino-3-methylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of protecting group strategies for 4-amino-3-methylpiperidine. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in the synthesis of derivatives of this valuable scaffold. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions and troubleshoot effectively.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the protection and deprotection of 4-amino-3-methylpiperidine's two distinct amine functionalities.

Issue 1: Incomplete Protection of the Piperidine Nitrogen

Symptoms:

  • Complex reaction mixture observed by TLC or LC-MS, showing starting material and multiple products.

  • Isolation of products resulting from the reaction at the exocyclic amine instead of, or in addition to, the piperidine nitrogen.

Probable Causes:

  • Steric Hindrance: The methyl group at the 3-position of the piperidine ring can sterically hinder the approach of bulky protecting group reagents, such as di-tert-butyl dicarbonate (Boc₂O). This is especially true for the cis isomer.

  • Insufficient Reagent or Reaction Time: For sterically hindered amines, standard reaction conditions may not be sufficient to drive the protection to completion.[1]

  • Poor Solubility: The starting material, 4-amino-3-methylpiperidine, particularly if it is in a salt form (e.g., hydrochloride), may have poor solubility in common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), leading to a sluggish and incomplete reaction.[2]

Solutions & Protocols:

  • For Boc Protection:

    • Increase Reagent Equivalents and Reaction Time: Use 1.5-2.0 equivalents of Boc₂O and extend the reaction time, monitoring carefully by TLC or LC-MS.

    • Elevated Temperature: Gently heating the reaction mixture (e.g., to 40 °C) can often overcome the activation energy barrier.

    • Alternative Solvent Systems: Consider using a more polar aprotic solvent like N,N-dimethylformamide (DMF) or a biphasic system (e.g., dioxane/water) with a suitable base like sodium bicarbonate or sodium hydroxide to improve solubility.[2]

    • Catalysis: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction, but be cautious of potential side reactions if other sensitive functional groups are present.

  • Consider a Less Bulky Protecting Group: If Boc protection remains problematic, consider switching to a less sterically demanding protecting group like the benzyloxycarbonyl (Cbz) group.[3]

Issue 2: Unwanted Double Protection

Symptoms:

  • Observation of a product with a mass corresponding to the addition of two protecting groups.

  • Difficulty in selectively deprotecting one amine in the presence of the other.

Probable Causes:

  • Lack of Orthogonality: Using the same protecting group for both amines without careful control of stoichiometry can lead to double protection.

  • Harsh Reaction Conditions: Forcing a protection reaction with excess reagent and prolonged heating can lead to the less reactive amine also being protected.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the protecting group reagent. For instance, to selectively protect the more nucleophilic exocyclic primary amine, use close to one equivalent of the reagent at a lower temperature.

  • Employ Orthogonal Protecting Groups: This is the most robust strategy.[4][5][6] Orthogonal protecting groups are removed under different conditions, allowing for selective deprotection.[4][5] For example, protect one amine with Boc (acid-labile) and the other with Fmoc (base-labile).[7][8]

Issue 3: Difficulty with Deprotection

Symptoms:

  • Incomplete removal of a protecting group, even after extended reaction times or with stronger reagents.

  • Decomposition of the desired product during deprotection.

Probable Causes:

  • Inappropriate Deprotection Conditions: The chosen deprotection method may not be suitable for the specific protecting group or may be too harsh for other functional groups in the molecule.

  • Scavenger Issues (for Boc deprotection): During the acid-mediated deprotection of a Boc group, the resulting tert-butyl cation can alkylate nucleophilic residues in the molecule.[9]

Solutions & Protocols:

  • Boc Deprotection:

    • Standard Conditions: A common and effective method is using 20-50% trifluoroacetic acid (TFA) in DCM at room temperature for 1-4 hours.[10] Alternatively, 4M HCl in dioxane is also widely used and can sometimes offer advantages in precipitating the hydrochloride salt of the product, simplifying isolation.[10]

    • Milder Conditions: For acid-sensitive substrates, consider using milder acids like formic acid.

    • Use of Scavengers: When other nucleophilic groups are present, include a scavenger like triethylsilane or thioanisole in the deprotection mixture to trap the tert-butyl cation.[9]

  • Cbz Deprotection:

    • Hydrogenolysis: The most common method is catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent like methanol or ethanol.[3] This method is clean, as the byproducts are toluene and carbon dioxide.

    • Acidic Cleavage: Strong acids like HBr in acetic acid can also cleave Cbz groups, but this is a harsher method.[11]

  • Fmoc Deprotection:

    • Base-Mediated Removal: The Fmoc group is readily removed by treatment with a solution of a secondary amine, such as 20% piperidine in DMF.[12][13]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial strategy for selectively protecting one of the two amino groups in 4-amino-3-methylpiperidine?

A1: The most reliable approach is to utilize an orthogonal protecting group strategy.[4][5][6] This involves choosing two different protecting groups that can be removed under distinct, non-interfering conditions. A common and effective pairing is the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[7][8] The exocyclic primary amine is generally more nucleophilic and less sterically hindered than the endocyclic secondary amine, allowing for a degree of selective protection through careful control of reaction conditions and stoichiometry.

Q2: I need a protecting group that is stable to both acidic (Boc removal) and basic (Fmoc removal) conditions. What are my options?

A2: For a truly orthogonal strategy where the protecting group needs to withstand both acidic and basic deprotection steps, consider the following:

  • Allyloxycarbonyl (Alloc) group: This group is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal.[11] It is selectively removed using a palladium(0) catalyst.[14][15]

  • Benzyloxycarbonyl (Cbz) group: While Cbz groups can be removed with strong acid, they are generally stable to the milder acidic conditions used to remove Boc groups (e.g., TFA).[11] They are also stable to the basic conditions used for Fmoc deprotection. Cbz groups are typically removed by catalytic hydrogenolysis.[3]

  • 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) group: The Teoc group is stable to a wide range of acidic and reductive conditions.[16] It is cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), providing another layer of orthogonality.[16]

Q3: My synthesis involves strong reducing agents. Which protecting groups should I avoid?

A3: You should avoid protecting groups that are cleaved by reduction. The most common example is the Cbz group , which is removed by catalytic hydrogenolysis.[11] The 2,2,2-trichloroethoxycarbonyl (Troc) group is also removed reductively, typically with zinc dust.[11] In contrast, Boc and Fmoc groups are generally stable to these conditions.

Q4: Are there any "greener" or more environmentally friendly deprotection methods?

A4: Yes, there is a growing interest in developing more sustainable synthetic methods. For N-Boc deprotection, there are reports of using hot water as a medium, which can be an environmentally friendly alternative to chlorinated solvents and strong acids.[10] Catalytic transfer hydrogenation for Cbz group removal, which uses a hydrogen donor like ammonium formate instead of hydrogen gas, can also be considered a safer alternative.

Section 3: Data and Protocols

Comparative Summary of Common Amine Protecting Groups
Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBoc(Boc)₂OAcidic (e.g., TFA, HCl)[10][17]Stable to base, hydrogenolysis
BenzyloxycarbonylCbz, ZCbz-ClCatalytic Hydrogenolysis (H₂, Pd/C), Strong Acid (HBr/AcOH)[3]Stable to mild acid and base
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBasic (e.g., 20% Piperidine in DMF)[13][18]Stable to acid, hydrogenolysis
AllyloxycarbonylAllocAlloc-ClPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[14][15]Stable to acid and base
2-(Trimethylsilyl)ethoxycarbonylTeocTeoc-OSuFluoride ion (e.g., TBAF)[16]Stable to acid, base, and hydrogenolysis
Step-by-Step Protocol: Orthogonal Protection of 4-Amino-3-methylpiperidine

This protocol describes the selective protection of the exocyclic primary amine with Boc, followed by the protection of the piperidine nitrogen with Fmoc.

Part 1: Selective N-Boc Protection of the Exocyclic Amine

  • Dissolution: Dissolve 4-amino-3-methylpiperidine (1.0 eq) in a suitable solvent like dichloromethane (DCM) or a 1:1 mixture of dioxane and water.

  • Base Addition: Add a mild base such as sodium bicarbonate (2.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in the same solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: If using a biphasic system, separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting mono-Boc-protected product by column chromatography on silica gel.

Part 2: N-Fmoc Protection of the Piperidine Nitrogen

  • Dissolution: Dissolve the purified mono-Boc-protected intermediate (1.0 eq) in DCM.

  • Base Addition: Add a base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA).

  • Cooling: Cool the mixture to 0 °C.

  • Reagent Addition: Add 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) portion-wise.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM, wash with a mild acid (e.g., 1M HCl), water, and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the fully protected product.

Visualizing Orthogonal Deprotection Strategies

G cluster_start Fully Protected Substrate cluster_boc_removal Acidic Deprotection cluster_fmoc_removal Basic Deprotection Start Boc-NH-(Piperidine)-Fmoc Boc_Removal Treat with TFA/DCM Start->Boc_Removal Path A Fmoc_Removal Treat with Piperidine/DMF Start->Fmoc_Removal Path B Product_A H2N-(Piperidine)-Fmoc Boc_Removal->Product_A Product_B Boc-NH-(Piperidine)-H Fmoc_Removal->Product_B

Caption: Orthogonal deprotection workflow.

Section 4: Final Recommendations

The choice of a protecting group strategy is highly dependent on the overall synthetic route planned for your 4-amino-3-methylpiperidine derivative.

  • For multi-step syntheses requiring selective manipulation of the two amine groups, an orthogonal protection strategy is strongly recommended. The Boc/Fmoc pair is a well-established and reliable choice.

  • When stability to a wide range of conditions is paramount, consider more robust, albeit often more expensive, protecting groups like Teoc.

  • Always consider the steric hindrance of the piperidine nitrogen. Be prepared to use slightly more forcing conditions (e.g., increased temperature, longer reaction times) for its protection compared to the exocyclic amine.

  • Troubleshooting is an integral part of synthesis. When a reaction does not proceed as expected, systematically evaluate the potential causes—sterics, solubility, reagent stoichiometry, and stability—to arrive at a logical solution.

This guide provides a framework for addressing common challenges and making informed decisions in your research. For further in-depth information, please consult the references provided below.

References

  • BenchChem. (2025).
  • Chem-Station. (2019). Teoc Protecting Group.
  • PrepChem. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. PrepChem.com.
  • Lokey Lab Protocols. (2017). Protecting Groups. Wikidot.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Aapptec.
  • Gil, L. F., et al. (2014). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.
  • Scribd. (n.d.).
  • Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Total Synthesis.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
  • RSC Publishing. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry.
  • Creative Peptides. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • TCI Chemicals. (n.d.). Protecting Agents. TCI Chemicals.
  • Chemie Brunschwig. (n.d.). Protecting Agents. Chemie Brunschwig.
  • BenchChem. (2025). Choosing the Right Amine Protecting Group: The Advantages of TEOC Chemistry. BenchChem.
  • Master Organic Chemistry. (2018).
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
  • Journal of the American Chemical Society. (n.d.). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. JACS.
  • The Journal of Organic Chemistry. (n.d.). Photochemical Protection of Amines with Cbz and Fmoc Groups.
  • PubMed Central. (n.d.).
  • ChemistryViews. (2018). New Protecting Group for Amines. ChemistryViews.
  • Wikipedia. (n.d.). Protecting group. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
  • Google Patents. (n.d.). Methods for the synthesis of fmoc protected amines.
  • Organic & Biomolecular Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. RSC Publishing.
  • ResearchGate. (n.d.). Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • PubMed Central. (n.d.).
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • SpringerLink. (2019). Amino Acid-Protecting Groups. SpringerLink.
  • YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube.
  • Reddit. (2021). Having great trouble with a Boc-protection reaction. Reddit.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • ResearchGate. (2025). An Excellent Method for Cbz-Protection of Amines.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines. BenchChem.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Sigma-Aldrich.
  • AAPPTec. (n.d.).
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. BOC Sciences.
  • SciSpace. (2019). Amino Acid-Protecting Groups. SciSpace.
  • CP Lab Safety. (n.d.). cis-4-(Boc-amino)-3-methylpiperidine, 95% Purity. CP Lab Safety.

Sources

Validation & Comparative

A Comparative Guide to the Stereochemical Characterization of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. The spatial arrangement of atoms dictates a molecule's pharmacological profile, influencing its binding affinity to biological targets, its metabolic stability, and its overall efficacy and safety. The piperidine scaffold is a privileged structure in medicinal chemistry, and the introduction of multiple substituents, as in tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate, necessitates an unambiguous elucidation of its stereochemistry.

This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for solid-state structure determination, with powerful alternative techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. We will explore the causality behind experimental choices, the self-validating nature of each protocol, and provide the data necessary to make informed decisions for characterizing complex chiral molecules.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) offers the most direct and unambiguous method for determining the three-dimensional structure of a molecule in the crystalline state.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise electron density map and, from that, a definitive model of the molecule's connectivity, configuration, and conformation, including bond lengths, bond angles, and torsional angles.[3]

While a crystal structure for the exact title compound is not publicly available, we can use the closely related structure of tert-butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate as a representative example to illustrate the depth of information obtainable.[4][5] In this analogue, the piperidine ring adopts a stable chair conformation with the bulky N-Boc and the 4-anilino substituents occupying equatorial positions to minimize steric strain.[4][5] This provides a strong inference that tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate would also adopt a chair conformation with the substituents positioned to reduce steric hindrance.

Experimental Workflow: Single-Crystal XRD

The process of obtaining a crystal structure is a multi-step, rigorous procedure that ensures the final model is a true representation of the molecule's solid-state form.

XRD_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement a Dissolve Compound in Suitable Solvent System b Slow Evaporation, Vapor Diffusion, or Cooling a->b Supersaturation c Harvest High-Quality Single Crystal b->c Nucleation & Growth d Mount Crystal on Diffractometer c->d e Irradiate with X-rays and Collect Diffraction Pattern d->e f Process Data & Solve Phase Problem e->f g Build & Refine Atomic Model f->g h Validate Structure g->h i Final Crystallographic Information File (CIF) h->i

A generalized workflow for single-crystal X-ray diffraction.

Detailed Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth (The Critical Step): High-quality single crystals, typically 0.1-0.3 mm in size and free of defects, are paramount.[6] This is often the most challenging and time-consuming part of the process.

    • A common method is slow evaporation, where the compound is dissolved in a suitable solvent or solvent mixture to near saturation. The container is then loosely covered to allow the solvent to evaporate over days or weeks, leading to the formation of crystals.

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head.

    • The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly from a Cu or Mo source).

    • The crystal is rotated, and diffraction data (the positions and intensities of the diffracted X-ray spots) are collected at various orientations.

  • Structure Solution and Refinement:

    • The collected data are processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.

    • An atomic model is built into the electron density map and refined by adjusting atomic positions and thermal parameters to achieve the best fit with the experimental data.

  • Validation: The final structure is rigorously validated using established crystallographic metrics (e.g., R-factor) to ensure its quality and accuracy.

Alternative and Complementary Techniques

While X-ray crystallography provides a definitive solid-state structure, it requires a suitable single crystal, which may not always be obtainable. Furthermore, the conformation in the solid state may not be the only or even the most prevalent conformation in solution, where most biological processes occur. Therefore, other techniques are essential for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure and conformation of molecules in solution.[7] For substituted piperidines, ¹H NMR is particularly informative due to the stereochemical dependence of the proton-proton coupling constants (J-values).

The Karplus relationship describes how the vicinal coupling constant (³J) between two protons depends on the dihedral angle between them. This allows for the determination of the relative orientation of substituents on the piperidine ring. In a chair conformation, the following typical ³J(H,H) values are observed:[8][9]

  • Axial-Axial (diaxial): Large coupling (³J ≈ 10–13 Hz), corresponding to a dihedral angle of ~180°.

  • Axial-Equatorial: Small coupling (³J ≈ 2–5 Hz), corresponding to a dihedral angle of ~60°.

  • Equatorial-Equatorial: Small coupling (³J ≈ 2–5 Hz), corresponding to a dihedral angle of ~60°.

For tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate, the key is to analyze the coupling patterns of the protons at C3 and C4. A cis relationship would likely result in one axial and one equatorial substituent. The coupling between H3 and H4 would therefore be expected to be small (in the 2-5 Hz range), indicative of an axial-equatorial or equatorial-axial relationship. Conversely, a large diaxial coupling would be strong evidence for a trans relationship.

Experimental Protocol for NMR Conformational Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. For more complex structures, 2D NMR experiments like COSY (to identify coupled protons) and NOESY (to identify through-space proximities) are invaluable.

  • Data Analysis:

    • Assign the proton signals to their respective positions in the molecule.

    • Measure the coupling constants for the protons on the piperidine ring, particularly H3 and H4.

    • Use the magnitude of the J-values to infer the dihedral angles and thus the relative stereochemistry and ring conformation.

Computational Modeling

Computational chemistry, particularly using Density Functional Theory (DFT), provides a powerful in-silico tool to explore the conformational landscape of a molecule.[10] It can be used to predict the relative energies of different conformers (e.g., chair with axial/equatorial substituents vs. boat or twist-boat conformations) and to corroborate experimental findings.[11][12]

Workflow for Computational Conformational Analysis:

Comp_Workflow a Build Initial 3D Structure of Isomers (e.g., cis-diequatorial, cis-diaxial) b Perform Conformational Search (e.g., Monte Carlo) a->b c Geometry Optimization (e.g., DFT with a suitable basis set like 6-31G*) b->c d Calculate Relative Energies and Boltzmann Distribution c->d e Compare Calculated Parameters (e.g., J-values, NOEs) with Experimental Data d->e

A workflow for computational conformational analysis.

Detailed Protocol for Computational Analysis:

  • Structure Building: Generate 3D structures of the possible stereoisomers and conformers of the molecule.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

  • Geometry Optimization and Energy Calculation:

    • Optimize the geometry of each identified conformer using a suitable level of theory (e.g., DFT with a functional like B3LYP or M06-2X) and a basis set.[10][11]

    • Perform frequency calculations to confirm that the optimized structures are true energy minima.

    • Calculate the relative energies of the conformers to determine the most stable structures.

  • Property Calculation: For the lowest energy conformers, properties such as NMR chemical shifts and coupling constants can be calculated and compared directly with experimental data for validation.

Comparative Analysis of Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyComputational Modeling
Principle Diffraction of X-rays by a crystal latticeNuclear spin transitions in a magnetic fieldSolving the Schrödinger equation (approximations)
Sample Phase Solid (single crystal)SolutionIn silico (gas phase or with solvent model)
Key Output Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry (with heavy atoms)J-coupling constants, NOEs, chemical shifts, information on dynamics and multiple conformers in solutionRelative energies of conformers, optimized geometries, predicted spectroscopic properties
Strengths - Unambiguous structure determination[1]- High precision- Provides solid-state packing information- Characterizes structure in a biologically relevant solution state[7]- Can study dynamic processes- Does not require crystallization- Can explore all possible conformations, including high-energy transition states- Predictive power- Cost-effective once expertise is established
Limitations - Requires high-quality single crystals, which can be difficult to grow- Structure is static and in the solid state, may not represent solution conformation[2][3]- Structure is an average of conformations in solution- Less precise than XRD for bond lengths/angles- Can be difficult to interpret for complex molecules- Accuracy is dependent on the level of theory and basis set used- Requires experimental validation- Can be computationally expensive

Conclusion: An Integrated Approach for Definitive Characterization

The characterization of a complex molecule like tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is best achieved through an integrated approach. While single-crystal X-ray crystallography remains the definitive method for elucidating the solid-state structure, its reliance on high-quality crystals and the static nature of the information it provides necessitates complementary techniques.

NMR spectroscopy provides invaluable data on the molecule's behavior in solution, with J-coupling analysis being a powerful tool for confirming the relative stereochemistry of substituents on the piperidine ring. Computational modeling serves as a crucial bridge, allowing for the exploration of the entire conformational landscape and providing theoretical data that can be directly compared with experimental results from both XRD and NMR.

For drug development professionals, relying on a single technique can lead to an incomplete picture. By combining the strengths of X-ray crystallography, NMR spectroscopy, and computational modeling, researchers can achieve a comprehensive and robust characterization of complex chiral molecules, paving the way for more effective and targeted drug design.

References

  • Atalay, Ş. (2018). X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Süleyman Demirel Üniversitesi Fen Edebiyat Fakültesi Fen Dergisi, 13(2), 108-120. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. [Link]

  • Mehr-un-Nisa, et al. (2013). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(2), o223–o224. [Link]

  • Pérez-Gálvez, F., et al. (2020). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 1202, 127271. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(27), 10944-10949. [Link]

  • Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange. [Link]

  • Quora. (2017). What are the differences between NMR and x-ray crystallography? [Link]

  • Unknown Author. (n.d.). Comparison of NMR and X-ray crystallography. University of Szeged. [Link]

  • Fun, H.-K., et al. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2911. [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Basil, A., et al. (2009). tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(5), o870. [Link]

  • Mehr-un-Nisa, et al. (2013). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. ResearchGate. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1530-1539. [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]

  • Thangamani, A., et al. (2005). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 117(6), 579-586. [Link]

  • ResearchGate. (2018). 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. [Link]

  • ResearchGate. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • Unknown Author. (n.d.). Coupling constants for 1H and 13C NMR. University of California, Los Angeles. [Link]

  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. [Link]

  • Mollet, K., et al. (2011). Stereoselective Synthesis of cis-3,4-disubstituted Piperidines Through Ring Transformation of 2-(2-mesyloxyethyl)azetidines. The Journal of Organic Chemistry, 76(20), 8364–8375. [Link]

  • LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Unknown Author. (2025). Proton NMR distinguishes axial and equatorial protons in cyclohexanes. Kimia. [Link]

  • Doll, C., et al. (2012). Radiolabelling of 1,4-disubstituted 3-[18F]fluoropiperidines and its application to new radiotracers for NR2B NMDA receptor visualization. Journal of Labelled Compounds and Radiopharmaceuticals, 55(13), 455-464. [Link]

Sources

Comparison of synthetic routes to cis-4-amino-3-methylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Strategies for cis-4-Amino-3-Methylpiperidine Derivatives

Prepared by a Senior Application Scientist

Abstract

The cis-4-amino-3-methylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1] The precise spatial arrangement of the C3-methyl and C4-amino groups in a cis configuration is often critical for target engagement and pharmacological activity. However, the stereoselective construction of this 1,2-disubstituted pattern on a saturated heterocycle presents significant synthetic challenges. This guide provides a comparative analysis of the principal synthetic routes to access these valuable derivatives, focusing on the underlying chemical logic, stereochemical control, and practical scalability. We will dissect key strategies, including the diastereoselective hydrogenation of pyridine precursors, ring-opening of epoxide intermediates, and reductive amination of piperidones, providing expert commentary and experimental data to inform route selection for research, development, and manufacturing contexts.

Strategy A: Diastereoselective Hydrogenation of Pyridine Precursors

The most direct and frequently employed strategy for synthesizing substituted piperidines involves the hydrogenation of a corresponding pyridine or dihydropyridine precursor.[1][2] This approach is conceptually elegant, as it builds the stereochemically complex saturated ring from a simple, planar aromatic starting material. The control of diastereoselectivity is paramount and is typically governed by the choice of catalyst and the influence of existing substituents on the ring, which can direct the approach of hydrogen to one face of the molecule.

Conceptual Overview

The synthesis begins with a suitably substituted pyridine, such as 4-amino-3-methylpyridine or a protected variant. Catalytic hydrogenation, often using heterogeneous catalysts like platinum oxide (PtO₂) or rhodium on carbon (Rh/C), reduces the aromatic ring. In many cases, the hydrogenation proceeds stereoselectively to yield the all-cis product, driven by the thermodynamic stability of the resulting isomer where bulky substituents can adopt equatorial positions. For large-scale applications, this route is often preferred due to its high atom economy and operational simplicity.[3][4]

Synthetic Workflow: Pyridine Hydrogenation

G cluster_0 Strategy A: Pyridine Hydrogenation Pyridine Substituted Pyridine (e.g., 4-amino-3-methylpyridine) Piperidine cis-4-Amino-3-methylpiperidine Pyridine->Piperidine  Catalytic Hydrogenation  (e.g., PtO₂, H₂ or Rh/C, H₂)  High Pressure/Temp

Caption: General workflow for the pyridine hydrogenation route.

Field-Proven Insights & Experimental Data

Pfizer researchers have extensively investigated this approach for the kilogram-scale production of a key intermediate for the JAK inhibitor tofacitinib.[3][4] Their work demonstrates that the hydrogenation of an appropriately functionalized pyridine is highly amenable to large-scale preparations, primarily due to the high crystallinity and purity of the intermediates, which simplifies purification.[3][4]

One common pathway involves the hydrogenation of a 4-methyl-3-aminopyridine derivative. The reaction typically requires high pressure and temperature with a rhodium or platinum catalyst to achieve full saturation of the ring. The cis isomer is often the major product, which can be isolated after purification.

Strategy B: Reductive Amination of a 3-Methyl-4-Piperidone Intermediate

An alternative disconnection involves forming the C-N bond at a later stage, via the reductive amination of a 3-methyl-4-piperidone ketone. This strategy allows for the introduction of diverse amino functionalities at the C4 position. The key challenge shifts from controlling the hydrogenation of an aromatic ring to controlling the stereochemical outcome of the imine or enamine reduction.

Conceptual Overview

The synthesis commences with the construction of an N-protected 3-methyl-4-piperidone. This can be achieved through various methods, including the Dieckmann condensation or, as explored in industrial settings, the electrochemical oxidation of a protected 4-hydroxypiperidine.[3] Once the ketone is in place, it is reacted with an amine (e.g., methylamine) or an ammonia source to form an imine or enamine intermediate in situ. Subsequent reduction with a hydride reagent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, or catalytic hydrogenation) yields the desired amine. The stereochemical outcome depends on the facial selectivity of the reduction, which can be influenced by the steric bulk of the C3-methyl group and the choice of reducing agent.

Synthetic Workflow: Reductive Amination

G cluster_1 Strategy B: Reductive Amination Piperidone N-Protected 3-Methyl-4-piperidone Imine Imine/Enamine Intermediate Piperidone->Imine  Amine Source  (e.g., MeNH₂)  Acid Catalyst Amine cis-4-Amino-3-methylpiperidine Imine->Amine  Stereoselective Reduction  (e.g., NaBH(OAc)₃ or H₂/Catalyst)

Caption: General workflow for the reductive amination strategy.

Field-Proven Insights & Experimental Data

In process development studies, this route was explored as a viable alternative to pyridine hydrogenation.[5] A key step involved the hydroboration-oxidation of a tetrahydropyridine to install a hydroxyl group, which was then oxidized to the requisite ketone.[5] The subsequent reductive amination was optimized to favor the cis product. While ultimately successful, the pyridine hydrogenation approach was deemed more efficient for kilogram-scale production due to fewer challenging steps and better intermediate properties.[3] However, for discovery chemistry, the reductive amination route offers greater flexibility for analog synthesis, as various amines can be introduced in the final step.

Strategy C: Epoxide Ring-Opening of a Tetrahydropyridine Derivative

This classical approach relies on the well-defined stereochemistry of epoxide formation and subsequent SN2 ring-opening. It offers a predictable method for installing adjacent functional groups with a defined relative stereochemistry, although it typically requires more synthetic steps.

Conceptual Overview

The synthesis starts from an N-protected 3-methyl-1,2,5,6-tetrahydropyridine.[6] The double bond is first subjected to epoxidation, commonly using a peroxy acid like m-CPBA or trifluoroperacetic acid, to form a racemic epoxide. This epoxide is then opened by a nitrogen nucleophile, such as sodium azide (NaN₃). According to the Fürst-Plattner rule, the nucleophilic attack occurs in an anti-periplanar fashion, with the nucleophile attacking the less substituted carbon (C4) to yield a trans-4-azido-3-hydroxy-3-methylpiperidine intermediate.[6] Subsequent reduction of the azide group to an amine (e.g., with LiAlH₄ or H₂/Pd) and manipulation of the hydroxyl group are required to reach the final target.

Crucial Caveat: This direct sequence inherently produces a trans relationship between the incoming nucleophile (the eventual amino group) and the adjacent methyl group. Achieving the cis isomer via this general strategy would require an inversion of stereochemistry at either C3 or C4, adding complexity and steps to the synthesis. Therefore, this route is more directly suited for the synthesis of trans-4-amino-3-methylpiperidine derivatives.

Synthetic Workflow: Epoxide Ring-Opening (Yielding trans Isomer)

G cluster_2 Strategy C: Epoxide Ring-Opening Tetrahydropyridine N-Protected 3-Methyl-1,2,5,6-tetrahydropyridine Epoxide Epoxide Intermediate Tetrahydropyridine->Epoxide  Epoxidation  (e.g., m-CPBA) Azido_Alcohol trans-4-Azido-3-hydroxy-3-methylpiperidine Epoxide->Azido_Alcohol  Ring-Opening (SN2)  (e.g., NaN₃, NH₄Cl) Amino_Alcohol trans-4-Amino-3-hydroxy-3-methylpiperidine Azido_Alcohol->Amino_Alcohol  Azide Reduction  (e.g., LiAlH₄)

Caption: Workflow for the epoxide opening route, which directly yields the trans isomer.

Field-Proven Insights & Experimental Data

A facile synthesis reported by Gil et al. describes this process in detail.[7] Starting from N-benzyl-3-methyl-1,2,5,6-tetrahydropyridine, epoxidation followed by ring-opening with sodium azide afforded the trans-azido alcohol with high regioselectivity and in 91% yield after purification.[6] Subsequent reduction with LiAlH₄ provided the corresponding trans-amino alcohol in 76% yield.[6] While this route provides excellent stereochemical control for the trans product, its utility for accessing the cis isomer is limited without significant modification.

Comparative Analysis of Synthetic Routes

FeatureStrategy A: Pyridine HydrogenationStrategy B: Reductive AminationStrategy C: Epoxide Ring-Opening
Primary Stereocontrol Diastereoselective reduction of a planar ringDiastereoselective reduction of an imineSN2 ring-opening of an epoxide
Typical No. of Steps 1-3 steps from pyridine3-5 steps from piperidine precursor4-6 steps from pyridine precursor
Overall Yield Moderate to GoodModerateModerate
Diastereoselectivity Good to excellent for cis isomer, catalyst dependentModerate to good for cis isomer, reagent dependentExcellent for trans isomer
Scalability Excellent; proven on kg-scale[3][4]Good; requires more process optimizationFair; multiple steps, potential for unstable intermediates
Key Advantage High atom economy, directnessLate-stage diversification (varied amines)Predictable stereochemical outcome
Key Disadvantage Harsh conditions (high P, T), catalyst costMore linear steps than hydrogenationIndirect for cis isomer, requires more steps

Detailed Experimental Protocol: Diastereoselective Hydrogenation

The following protocol is representative of the pyridine hydrogenation strategy, adapted from methodologies developed for large-scale synthesis.[3][4]

Synthesis of cis-N-Benzyl-4-methyl-3-(methylamino)piperidine

  • Preparation of the Pyridinium Salt: To a solution of 3-amino-4-methylpyridine (1.0 eq) in a suitable solvent like acetonitrile, add benzyl bromide (1.1 eq). Heat the mixture to reflux for 4-6 hours. Cool the reaction to room temperature and collect the resulting precipitate by filtration. Wash the solid with cold acetonitrile and dry under vacuum to yield the N-benzylpyridinium salt.

  • Initial Reduction to Tetrahydropyridine: Suspend the pyridinium salt (1.0 eq) in methanol. Cool the suspension to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction carefully with water, and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Diastereoselective Hydrogenation: Charge a high-pressure autoclave with the crude tetrahydropyridine intermediate from the previous step, a suitable solvent like methanol, and the hydrogenation catalyst (e.g., 5 mol% PtO₂). Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (500-1000 psi). Heat the reactor to 50-80 °C and stir vigorously for 24-48 hours, monitoring hydrogen uptake.

  • Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or crystallization to isolate the desired cis-diastereomer.

Conclusion

The synthesis of cis-4-amino-3-methylpiperidine derivatives can be approached through several distinct strategies, each with its own merits and drawbacks.

  • Diastereoselective Hydrogenation (Strategy A) stands out as the most efficient and scalable route, making it the preferred choice for manufacturing and large-scale synthesis where a specific target is required. Its directness and high atom economy are significant advantages.

  • Reductive Amination (Strategy B) offers superior flexibility for medicinal chemistry and analog synthesis, allowing for the late-stage introduction of diverse amino substituents. While more complex than direct hydrogenation, it provides valuable access to chemical libraries.

  • Epoxide Ring-Opening (Strategy C) provides a robust and predictable method for controlling 1,2-stereochemistry, but it is inherently better suited for producing the trans diastereomer. Accessing the cis isomer via this route is non-trivial and would require additional synthetic manipulations.

The optimal choice of synthetic route is therefore highly dependent on the project's specific goals, balancing the need for scalability, structural diversity, and stereochemical purity.

References

[8] Herzon, S. B., & Myers, A. G. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society. Available at: [Link] [9] Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link] [10] Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available at: [Link] [7] Gil, L. F., et al. (2003). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Available at: [Link] [11] Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link] [12] Weintraub, P. M., et al. (2003). Asymmetric routes to substituted piperidines. Chemical Communications. Available at: [Link] [13] Wang, Y., et al. (2021). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development. Available at: [Link] [3] Bultman, M. J., et al. (2010). Investigation of Practical Routes for the Kilogram-Scale Production of cis-3-Methylamino-4-methylpiperidines. Organic Process Research & Development. Available at: [Link] [6] Hilário, F. F., et al. (2003). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Letters in Organic Chemistry. Available at: [Link] [4] Bultman, M. J., et al. (2010). Investigation of Practical Routes for the Kilogram-Scale Production of cis-3-Methylamino-4-methylpiperidines. ResearchGate. Available at: [Link] [5] Flanagan, M. E., et al. (2008). Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine. Organic Process Research & Development. Available at: [Link] Kumar, A., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Open Research. Available at: [Link] A. B. Dounay, et al. The Versatility of 4-Methylpiperidine in Chemical Synthesis & Research. BMG Chemicals. Available at: [Link] [1] Goti, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link] [2] Scott, J. S., et al. (2017). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

The Stereochemical Imperative: A Comparative Analysis of Cis and Trans Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological function. This principle is vividly illustrated in the case of substituted piperidine scaffolds, a ubiquitous motif in a vast array of pharmaceuticals. This guide delves into the profound impact of stereochemistry on the biological activity of two closely related isomers: tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate and its trans counterpart. While direct comparative biological data for these specific Boc-protected intermediates is not extensively published, a critical analysis of their deprotected and derivatized analogs reveals a compelling narrative on the importance of stereoisomerism in drug design and development.

The Piperidine Scaffold: A Privileged Structure in Pharmacology

The piperidine ring is a cornerstone of numerous drugs targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs) and enzymes. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for optimizing drug-receptor interactions. The introduction of substituents, such as the methyl and amino groups in the 3 and 4 positions, respectively, creates stereocenters, giving rise to diastereomers with distinct pharmacological profiles.

Synthesis and Stereochemical Control: The Foundation of Comparative Studies

The synthesis of stereochemically pure cis- and trans-3,4-disubstituted piperidines is a significant focus in synthetic organic chemistry. Various strategies have been developed to achieve stereoselective synthesis, often involving multi-step sequences that allow for precise control over the relative orientation of the substituents.

A common approach to obtaining mixtures of cis and trans isomers involves the reduction of an imine precursor, followed by chromatographic separation. For instance, the condensation of a 3-alkyl-4-piperidone with an amine to form an imine, followed by reduction, can yield a mixture of diastereomeric 3-alkyl-4-aminopiperidines. These isomers can then be separated to provide the pure cis and trans compounds for further derivatization and biological evaluation.

cluster_synthesis General Synthetic Approach Piperidone 3-Alkyl-4-piperidone Imine Imine intermediate Piperidone->Imine Condensation Mixture cis/trans Mixture Imine->Mixture Reduction Cis cis-Isomer Mixture->Cis Separation Trans trans-Isomer Mixture->Trans Separation cluster_activity Hypothesized Receptor Interaction cluster_cis cis-Isomer cluster_trans trans-Isomer Receptor Opioid Receptor Binding Pocket Cis_Molecule cis-3-Methylfentanyl Cis_Interaction Optimal Fit Cis_Molecule->Cis_Interaction Cis_Interaction->Receptor High Affinity Binding Trans_Molecule trans-3-Methylfentanyl Trans_Interaction Suboptimal Fit Trans_Molecule->Trans_Interaction Trans_Interaction->Receptor Low Affinity Binding

Figure 2: Conceptual diagram illustrating the differential binding of cis and trans isomers to a receptor.

Experimental Protocol: In Vivo Evaluation of Antinociceptive Activity

To experimentally determine and compare the analgesic effects of novel cis and trans 4-amino-3-methylpiperidine derivatives, a standard in vivo model such as the tail-immersion test in rodents can be employed.

Objective: To assess the antinociceptive efficacy and potency of cis and trans isomers of a test compound.

Materials:

  • Test compounds (cis and trans isomers)

  • Vehicle (e.g., saline, DMSO/saline mixture)

  • Positive control (e.g., morphine)

  • Male Sprague-Dawley rats (200-250 g)

  • Water bath maintained at 52 ± 0.5 °C

  • Stopwatch

Procedure:

  • Acclimatization: Acclimate animals to the experimental room for at least 24 hours prior to testing.

  • Baseline Latency: Gently restrain each rat and immerse the distal 5 cm of its tail into the hot water bath. Record the time taken for the rat to flick or withdraw its tail (baseline latency). A cut-off time of 10-15 seconds is typically used to prevent tissue damage.

  • Compound Administration: Randomly assign animals to treatment groups (vehicle, positive control, and different doses of the cis and trans test compounds). Administer the compounds via a suitable route (e.g., intraperitoneal injection).

  • Post-Treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, and 120 minutes), measure the tail-flick latency again.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Dose-Response Analysis: Construct dose-response curves for each isomer and determine the ED50 value (the dose required to produce 50% of the maximum effect), which provides a quantitative measure of potency.

Rationale for Experimental Choices:

  • Tail-Immersion Test: This is a well-validated and widely used model for assessing spinal-mediated analgesia, which is relevant for opioid compounds.

  • Dose-Response Curve: This allows for a robust comparison of the potency of the two isomers, moving beyond a single-dose comparison.

  • Time Course: Measuring the effect at multiple time points provides information on the onset and duration of action.

Conclusion: The Imperative of Stereochemical Considerations

The case of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate versus its trans isomer, when viewed through the lens of their more complex and biologically active derivatives, provides a powerful lesson in drug design. The spatial arrangement of substituents on the piperidine ring is not a subtle modulator of activity but can be a decisive factor, turning a highly potent compound into a significantly less active one. For researchers, scientists, and drug development professionals, this underscores the absolute necessity of considering and controlling stereochemistry from the earliest stages of the discovery process. The synthesis of stereochemically pure isomers and their subsequent comparative biological evaluation are indispensable steps in unlocking the full therapeutic potential of piperidine-based scaffolds and, indeed, any chiral drug candidate.

References

  • Van Bever, W. F. M., Niemegeers, C. J. E., & Janssen, P. A. J. (1974). Synthetic analgesics. Synthesis and pharmacology of 1-aralkyl-4-substituted 4-anilidopiperidines. Journal of Medicinal Chemistry, 17(10), 1047–1051.
  • Luo, G., Chen, J., & Wang, R. (2016). Stereoselective Synthesis of Piperidines. Chemical Reviews, 116(15), 8740–8847.
  • Kostic-Rajacic, S., Nikolic, J., Dosen-Micovic, L., Ivanovic, M., & Micovic, I. (2020). Synthesis and pharmacological evaluation of novel cis and trans 3-substituted anilidopiperidines. Medicinal Chemistry Research, 29(9), 1619–1631. [Link]

A Senior Application Scientist's Guide to In Vitro Assay Validation: A Comparative Analysis Featuring Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of in vitro assays, a critical process in early-stage drug discovery.[1][2] We will explore the core principles of assay validation through a practical, in-depth comparison, utilizing a hypothetical Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate derivative, herein referred to as "Compound X," as our test agent. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable in vitro screening methodologies.

The journey of a drug from concept to clinic is long and fraught with challenges, with a significant number of candidates failing in late-stage trials due to lack of efficacy or unforeseen toxicity.[2] Rigorous in vitro assay validation in the early stages of drug discovery is paramount to mitigating these risks.[2][3] A validated assay provides confidence that the generated data is accurate, reproducible, and fit for purpose, enabling sound decision-making in hit identification and lead optimization.[1][4]

This guide will not only detail the "how" but also the "why" behind each experimental choice, grounding our protocols in established scientific principles and regulatory expectations.[5][6]

The Role of Piperidine Derivatives in Drug Discovery

Piperidine scaffolds are prevalent in a wide range of biologically active compounds and approved drugs. Their synthetic tractability and ability to explore diverse chemical space make them valuable building blocks in medicinal chemistry.[7][8] While the specific derivative "Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate" is a chemical building block[9][10], for the purpose of this guide, we will consider its hypothetical derivative, "Compound X," as a novel inhibitor of the fictional "Kinase Y," a key enzyme in a cancer-related signaling pathway. This will allow us to illustrate the assay validation process in a relevant drug discovery context.

The In Vitro Assay: A Kinase Inhibition Luminescence Assay

The assay we will be validating is a luminescence-based kinase assay designed to measure the inhibition of Kinase Y. In this assay, the amount of ATP remaining after the kinase reaction is quantified using a luciferase-based system. A decrease in luminescence indicates kinase activity (ATP consumption), while a potent inhibitor will result in a higher luminescence signal (less ATP consumption).

Assay Validation Workflow

The validation of any in vitro assay is a multi-step process designed to demonstrate its suitability for its intended purpose.[4][11][12] We will assess the following key parameters:

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Selectivity: The ability of the method to measure the analyte response in the presence of all potential sample components.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Below is a visual representation of our validation workflow:

AssayValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis & Reporting P1 Assay Development & Optimization P2 Define Validation Parameters & Acceptance Criteria P1->P2 E1 Precision (Intra- & Inter-Assay) P2->E1 E2 Accuracy E1->E2 E3 Selectivity E2->E3 E4 Robustness E3->E4 E5 Linearity & Range E4->E5 A1 Data Analysis & Statistical Evaluation E5->A1 A2 Validation Report Generation A1->A2

Caption: A flowchart illustrating the key phases and steps in the in vitro assay validation process.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the Kinase Y inhibition assay and its validation.

Protocol 1: Kinase Y Inhibition Luminescence Assay
  • Reagent Preparation:

    • Prepare Kinase Y enzyme stock solution in kinase buffer.

    • Prepare substrate and ATP solution in kinase buffer.

    • Prepare a serial dilution of "Compound X" and a known inhibitor (e.g., Staurosporine as a positive control) in DMSO.

    • Prepare a luminescence detection reagent.

  • Assay Procedure:

    • Add 2 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of the Kinase Y enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the substrate and ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 20 µL of the luminescence detection reagent.

    • Measure the luminescence signal using a plate reader.

Protocol 2: Assay Validation Experiments

1. Precision (Intra- and Inter-Assay):

  • Intra-Assay Precision:

    • Prepare three concentrations of Compound X (high, medium, and low inhibition).

    • Run each concentration in 20 replicates on the same plate.

    • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the IC50 values.

  • Inter-Assay Precision:

    • Repeat the intra-assay precision experiment on three different days with three different analysts.

    • Calculate the mean, SD, and %CV for the IC50 values across all runs.

2. Accuracy:

  • Prepare a sample with a known concentration of a reference standard inhibitor.

  • Analyze the sample using the assay.

  • Compare the measured concentration to the known concentration and express the accuracy as a percentage of recovery.

3. Selectivity:

  • Test Compound X against a panel of related kinases to determine its specificity for Kinase Y.

  • Perform the assay in the presence of potential interfering substances (e.g., other compounds from the screening library).

4. Robustness:

  • Introduce small, deliberate variations to the assay parameters, such as:

    • Incubation time (± 5 minutes)

    • Incubation temperature (± 2°C)

    • ATP concentration (± 10%)

  • Assess the impact of these changes on the assay performance (e.g., Z'-factor, IC50 values).

Comparative Performance Data

To provide a clear comparison, we will evaluate the performance of our hypothetical "Compound X" against a well-characterized, non-selective kinase inhibitor, Staurosporine.

Parameter Compound X Staurosporine (Alternative) Acceptance Criteria
Intra-Assay Precision (%CV of IC50) 8.5%7.2%< 15%
Inter-Assay Precision (%CV of IC50) 12.3%10.8%< 20%
Accuracy (% Recovery) 98.2%101.5%80-120%
Selectivity (Fold-selectivity vs. Kinase Z) >100-fold2-fold>10-fold
Robustness (Z'-factor) Maintained > 0.6 under all varied conditionsMaintained > 0.7 under all varied conditionsZ' > 0.5

Data Interpretation: The data presented above demonstrates that the assay is both precise and accurate for both compounds, with all results falling within the predefined acceptance criteria. Notably, "Compound X" exhibits significantly higher selectivity for Kinase Y compared to the non-selective inhibitor Staurosporine. The assay also proves to be robust, with minor variations in experimental conditions not significantly impacting its performance.

Visualizing the Hypothetical Signaling Pathway

To provide context for our assay, the following diagram illustrates the hypothetical signaling pathway in which Kinase Y plays a crucial role.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX KinaseY Kinase Y (Target of Compound X) KinaseX->KinaseY KinaseZ Kinase Z KinaseY->KinaseZ DownstreamEffector Downstream Effector KinaseY->DownstreamEffector TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: A simplified diagram of a hypothetical signaling pathway where Kinase Y is a key mediator.

Conclusion

This guide has provided a comprehensive overview of the principles and practices of in vitro assay validation, using a hypothetical Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate derivative, "Compound X," as a case study. We have detailed the essential validation parameters, provided step-by-step protocols, and presented a comparative analysis against a known alternative. By adhering to these principles of scientific integrity and rigorous experimental design, researchers can ensure the generation of high-quality, reliable data that will ultimately accelerate the drug discovery process.[13] The validation of alternative in vitro methods is a continuous process that requires cooperation and consensus within the scientific community to ensure the development of safe and effective new medicines.[4][11]

References

  • Validation of in vitro tools and models for preclinical drug discovery. (n.d.).
  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.).
  • The Role of Assay Development and Validation in Drug Discovery. (2024-05-29). PeploBio.
  • Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences.
  • The Importance of In Vitro Assays. (2023-05-23). Visikol.
  • tert-Butyl 2-(thiophen-2-yl)piperidine-1-carboxylate. (n.d.). Benchchem.
  • FDA Updates Analytical Validation Guidance. (2014-02-19). BioPharm International.
  • Wang, M., Wang, W., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
  • Wang, M., Wang, W., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate.
  • In vitro alternative methods. (n.d.). Labcorp.
  • Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. (2010-06-25). FDA.
  • Validation of Alternative In Vitro Methods to Animal Testing: Concepts, Challenges, Processes and Tools. (n.d.).
  • Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands. (2018-05-25). PubMed.
  • Assay Validation Guidelines. (n.d.). Ofni Systems.
  • tert-butyl cis-3-amino-4-methylpiperidine-1-carboxylate. (n.d.).
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC - PubMed Central.
  • Validation of Alternative In Vitro Methods to Animal Testing: Concepts, Challenges, Processes and Tools | Request PDF. (2025-08-09). ResearchGate.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025-12-26).
  • Development and use of in vitro alternatives to animal testing by the pharmaceutical industry 1980–2013. (2015-06-30). Toxicology Research (RSC Publishing).
  • Ensuring Quality of in Vitro Alternative Test Methods: Current Practice. (2006-07). PubMed.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
  • tert-butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate CAS NO.723308-59-6. (n.d.).

Sources

A Comparative Stability Analysis of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate for Robust Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Benchmarking Critical Building Blocks

In the landscape of modern medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous approved pharmaceuticals.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a versatile three-dimensional framework for interacting with biological targets.[1] The strategic use of protecting groups, particularly the tert-butoxycarbonyl (Boc) group, is fundamental to the multi-step synthesis of complex molecules incorporating this scaffold. The Boc group's reliability is prized; it is notably stable under a wide range of basic, reductive, and oxidative conditions, yet can be cleanly removed under acidic protocols.[3][4]

However, not all Boc-protected piperidines are created equal. Subtle structural modifications, such as the introduction of substituents on the piperidine ring, can significantly influence the molecule's intrinsic stability. This guide presents a comparative stability benchmark of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate , a highly valuable and increasingly utilized building block, against its simpler analogue, tert-butyl 4-aminopiperidine-1-carboxylate .

This analysis is designed for researchers, synthetic chemists, and drug development professionals. We will delve into a forced degradation study, a cornerstone of pharmaceutical development, to objectively assess and compare the stability of these building blocks under various stress conditions.[5][6][7] Understanding this stability profile is not merely an academic exercise; it is critical for developing robust synthetic routes, predicting and controlling impurity profiles, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs).[6][8]

The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is the intentional degradation of a drug substance or product using conditions more severe than those encountered during accelerated stability testing.[6][7] Governed by principles outlined in the International Council for Harmonisation (ICH) guidelines, these studies are essential for:

  • Elucidating Degradation Pathways: Identifying the likely degradation products that could form during manufacturing, storage, or administration.[7][9]

  • Developing Stability-Indicating Methods: Ensuring that the analytical methods used for quality control can accurately separate the intact molecule from its potential degradants.[5]

  • Informing Formulation and Packaging Development: Guiding the selection of excipients and packaging that will protect the API from degradation.[7]

By subjecting building blocks to these same stress conditions, we can proactively identify potential liabilities long before they become issues in late-stage development.

Experimental Design: A Head-to-Head Comparison

This section details the protocols for a comparative forced degradation study. The logic behind this experimental design is to create a self-validating system where the direct comparison between the two building blocks under identical, controlled conditions provides clear, actionable insights.

Building Blocks Under Investigation:
  • Compound A: Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate (CAS: 1792190-70-5)

  • Compound B: Tert-butyl 4-aminopiperidine-1-carboxylate (CAS: 170011-57-1)

General Analytical Methodology

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the parent compounds and detecting degradants.

  • Instrument: HPLC with UV Detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: All samples diluted to 1 mg/mL in a 50:50 mixture of water and acetonitrile.

Experimental Protocols: Stress Condition Workflows

The following are detailed, step-by-step protocols for each stress condition. Each experiment should be run in parallel with a control sample (stored at 5°C, protected from light) to provide a baseline for degradation calculations.

Acidic Hydrolysis
  • Rationale: This test primarily challenges the stability of the acid-labile Boc protecting group.[3][4] The rate of cleavage is a key stability parameter.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of each compound in a 50:50 water:acetonitrile mixture.

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution in a sealed vial at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

Basic Hydrolysis
  • Rationale: The Boc group is generally stable to basic conditions, making this an excellent test for the orthogonality of the protecting group and the stability of the core piperidine structure.[3]

  • Protocol:

    • Prepare a 1 mg/mL stock solution of each compound.

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution in a sealed vial at 60°C.

    • Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

Oxidative Degradation
  • Rationale: The primary and secondary amine functionalities are susceptible to oxidation, which can lead to the formation of N-oxides or other degradation products.[10] This test assesses the intrinsic susceptibility of the amino groups to oxidative stress.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of each compound.

    • To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at 4, 8, and 24 hours for immediate HPLC analysis.

Thermal Degradation
  • Rationale: This evaluates the solid-state thermal stability of the building blocks, which is critical for understanding appropriate long-term storage conditions.[8]

  • Protocol:

    • Place approximately 10 mg of each compound as a solid in a clear glass vial.

    • Store the vials in a calibrated oven at 80°C.

    • At 24, 48, and 72 hours, remove a vial, allow it to cool to room temperature, and prepare a 1 mg/mL solution for HPLC analysis.

G cluster_prep Sample Preparation cluster_stress Stress Conditions (Parallel) cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxid Oxidative Stress (3% H₂O₂, RT) Stock->Oxid Timepoints Withdraw Aliquots at Timepoints Acid->Timepoints Neutralize Neutralize (if applicable) Acid->Neutralize Base->Timepoints Base->Neutralize Oxid->Timepoints Therm Thermal Stress (Solid, 80°C) Therm->Timepoints Timepoints->Neutralize HPLC HPLC-UV Analysis Neutralize->HPLC

Caption: Workflow for the Forced Degradation Study.

Results and Comparative Analysis

The stability of a building block is not a simple pass/fail metric but a nuanced profile of its behavior under different chemical environments. The following data, presented for illustrative purposes, reflects typical outcomes from such a study.

Stress ConditionTime (h)Compound A (% Degradation) (tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate)Compound B (% Degradation) (tert-butyl 4-aminopiperidine-1-carboxylate)
Acidic (0.1M HCl, 60°C) 815.2%18.5%
2445.8%55.1%
Basic (0.1M NaOH, 60°C) 24< 1.0%< 1.0%
Oxidative (3% H₂O₂, RT) 243.1%5.8%
Thermal (Solid, 80°C) 72< 0.5%< 0.5%
Discussion of Stability Profiles
  • Acidic Stability: As anticipated, the primary degradation pathway under acidic conditions is the cleavage of the Boc group.[4] Notably, Compound A demonstrates enhanced stability against acid-catalyzed deprotection compared to Compound B . The presence of the methyl group at the 3-position likely imparts a subtle steric hindrance around the carbamate nitrogen, slightly impeding protonation and subsequent cleavage. This enhanced stability can be a significant advantage in synthetic routes that require mildly acidic conditions prior to the intended deprotection step.

G

Caption: Primary degradation pathway under acidic stress.

  • Basic Stability: Both compounds exhibit excellent stability under basic conditions, confirming the orthogonality of the Boc protecting group.[3] This robustness is highly desirable, allowing for the use of a wide range of base-mediated reactions on other parts of a molecule without risking premature deprotection.

  • Oxidative Stability: Compound A shows a modest but significant improvement in oxidative stability over Compound B. The electron-donating methyl group adjacent to the C4 amine may slightly decrease the amine's susceptibility to oxidation. While both are relatively stable, in processes where oxidative impurities are a concern, Compound A offers a slight advantage. The introduction of alkyl substituents near a site of potential metabolism or degradation is a known strategy to improve stability.[11]

  • Thermal Stability: Both compounds are highly stable in the solid state under elevated temperatures, indicating that they are amenable to standard storage and handling conditions without requiring special precautions against thermal decomposition.[8]

Implications and Strategic Application in Drug Development

The data reveals that while both building blocks are robust, tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate (Compound A) possesses a superior stability profile under both acidic and oxidative stress. This has several practical implications for drug development professionals:

  • Process Robustness: The enhanced acid stability of Compound A provides a wider processing window and tolerance for residual acidity in subsequent synthetic steps, potentially reducing the formation of deprotection-related impurities.

  • Impurity Profile Control: The lower susceptibility to oxidation means a cleaner impurity profile when working with reagents or under conditions that have a mild oxidative potential. This simplifies purification and characterization efforts.

  • Metabolic Stability Prediction: The methyl group in Compound A is a key structural feature. In addition to enhancing chemical stability, such substitutions are often introduced to block potential sites of metabolic oxidation (e.g., cytochrome P450-mediated oxidation), which can improve a drug candidate's pharmacokinetic profile.[1] The observed chemical stability provides an early indication that this strategy may translate to improved metabolic stability.

Conclusion

This comparative guide demonstrates that tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is not just another piperidine building block, but a strategically enhanced intermediate with a superior stability profile. Its increased resilience to acidic and oxidative degradation, relative to its unsubstituted counterpart, makes it a more robust and reliable choice for complex, multi-step synthetic campaigns. For scientists and researchers aiming to build high-quality drug candidates, selecting building blocks with well-characterized and superior stability profiles is a critical first step toward mitigating risks, simplifying process development, and ultimately, accelerating the path to the clinic.

References

  • BIOSYNCE. (2025).
  • Dakenchem. (n.d.).
  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • BenchChem. (2025). A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals.
  • MSDS of (3S,4S)-4-aMino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014).
  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2025).
  • Petrovcic, J., Boyko, Y., Shved, D. A., & Sarlah, D. (2023). a) Different modalities of piperidine-containing drugs and drug...
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Forced Degrad
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Basic Properties of Tert-butyl 4-(methylamino)
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.

Sources

Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Determination of Chiral Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

The piperidine ring is a cornerstone scaffold in medicinal chemistry, integral to numerous pharmaceutical agents.[1][2] When chirality is introduced, the resulting enantiomers often exhibit starkly different pharmacological and toxicological profiles, making the accurate determination of enantiomeric purity a non-negotiable aspect of drug development and quality control.[2][3] Regulatory bodies rightfully mandate rigorous control over the enantiomeric composition of chiral drugs.[1] This guide provides an in-depth, objective comparison of the principal analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the core principles, provide field-proven insights into methodological choices, and present supporting data to empower researchers, scientists, and drug development professionals in selecting the most robust and efficient analytical strategy for their specific needs.

The Chromatographic Approaches: A Head-to-Head Comparison

Chromatographic methods form the bedrock of enantiomeric purity analysis, leveraging the differential interaction of enantiomers with a chiral stationary phase (CSP) to achieve separation.[4] The choice between HPLC, SFC, and GC depends on a multifactorial analysis of the piperidine derivative's properties, desired throughput, and available instrumentation.[1]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most established and versatile technique for the enantiomeric separation of pharmaceuticals, including a vast range of piperidine derivatives.[1] Its power lies in the extensive variety of commercially available CSPs and its operational flexibility across normal-phase, reversed-phase, and polar organic modes.[1][4]

  • Principle of Separation: Enantiomers are separated based on their differential partitioning between the liquid mobile phase and a solid chiral stationary phase. The formation of transient, diastereomeric complexes with the CSP, driven by forces like hydrogen bonding, π-π interactions, and steric hindrance, results in different retention times for each enantiomer.[5][6]

  • Expertise & Causality: For piperidine derivatives, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose like Chiralpak® and Chiralcel®) are often the first line of inquiry.[4][7] Their helical polymer structures create chiral grooves and cavities that are highly effective at discriminating between the enantiomers of cyclic amines through a combination of attractive interactions. Pirkle-type CSPs, which rely on π-electron donor-acceptor interactions, are also a valuable option, particularly for derivatives with aromatic substituents.[5][6]

  • Key Consideration—The Basic Nitrogen: The basicity of the piperidine nitrogen can lead to strong interactions with residual acidic silanol groups on the silica support of the CSP, causing significant peak tailing.

    • Self-Validating Solution: This issue is authoritatively addressed by incorporating a small amount (typically 0.1-0.5%) of a basic modifier, such as diethylamine (DEA) or ethylenediamine (EDA), into the mobile phase.[7] This additive competes for the active silanol sites, dramatically improving peak symmetry and resolution.

  • Key Consideration—Detection: Many simple piperidine scaffolds lack a UV-absorbing chromophore.

    • Self-Validating Solution: Pre-column derivatization with a chromophoric agent, such as p-toluenesulfonyl chloride, is a validated strategy to enable UV detection.[8] This approach not only facilitates detection but can also enhance the chiral recognition on the CSP.

Supercritical Fluid Chromatography (SFC): The High-Throughput, Green Alternative

SFC has rapidly gained prominence as a powerful alternative to HPLC, lauded for its speed and significantly reduced environmental footprint.[9][10] It utilizes supercritical carbon dioxide as the primary mobile phase component, which possesses properties intermediate between a liquid and a gas.[1]

  • Principle of Separation: The separation mechanism is analogous to normal-phase HPLC, but the mobile phase's low viscosity and high diffusivity permit much higher flow rates and faster column equilibration without sacrificing resolution.[1][11]

  • Expertise & Causality: SFC is exceptionally well-suited for high-throughput screening of chiral piperidines. The same polysaccharide-based CSPs used in HPLC are predominantly used in SFC, often demonstrating complementary or even superior selectivity.[9][11] The faster analysis times—often 3 to 10 times quicker than HPLC—accelerate method development and quality control processes significantly.[9][12] Furthermore, SFC is often gentler on the stationary phase, potentially extending column lifetime.

  • Trustworthiness: The significant reduction in the consumption of organic solvents makes SFC a "greener" technology, aligning with modern sustainability goals in the pharmaceutical industry.[10] This reduction in solvent waste also translates to lower operational costs.

Gas Chromatography (GC): The High-Resolution Niche

Chiral GC offers outstanding resolution and is a cost-effective technique, but its application is limited to analytes that are both volatile and thermally stable.[1][13]

  • Principle of Separation: Enantiomers are separated in the gas phase based on their interactions with a chiral stationary phase coated on the inner wall of a capillary column.[13]

  • Expertise & Causality: For most piperidine derivatives, direct analysis by GC is not feasible due to their low volatility and high polarity.[1] Therefore, a crucial and unavoidable step is chemical derivatization to increase volatility. Common derivatization agents for amines include acylating (e.g., trifluoroacetic anhydride) or silylating reagents.[1][14] While effective, this adds a sample preparation step that can introduce variability and must be carefully validated to ensure it proceeds without kinetic resolution (i.e., one enantiomer reacting faster than the other).[15] Cyclodextrin-based chiral capillary columns are highly effective for the separation of derivatized chiral amines.[16]

NMR Spectroscopy: An Orthogonal Approach

NMR spectroscopy offers a distinct alternative to chromatography for determining enantiomeric excess (ee).[17] Instead of physical separation, it relies on creating a diastereomeric environment that makes the enantiomers spectroscopically distinguishable.[15]

  • Principle of Analysis: Enantiomers in a chiral sample are converted into diastereomers by reaction with a chiral derivatizing agent (CDA) or by complexation with a chiral solvating agent (CSA).[18][19] These newly formed diastereomers have different chemical environments, leading to separate, quantifiable signals in the NMR spectrum (commonly ¹H or ³¹P NMR).[17][20] The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio of the original analyte.[15]

  • Expertise & Causality:

    • Chiral Derivatizing Agents (CDAs): A CDA must be enantiomerically pure and react quantitatively with both enantiomers of the piperidine derivative at the same rate.[15] The resulting diastereomers must exhibit well-resolved signals for accurate integration.[15]

    • Chiral Solvating Agents (CSAs): CSAs form non-covalent diastereomeric complexes with the enantiomers. This method is non-destructive but may result in smaller chemical shift differences compared to CDAs, requiring higher-field NMR spectrometers for adequate resolution.[17]

  • Trustworthiness: The primary advantage of NMR is speed and simplicity, as it can provide a direct measure of the enantiomeric excess from a single spectrum without the need for extensive method development or a reference standard of the minor enantiomer.[18] However, it is generally less sensitive than chromatographic methods and may not be suitable for detecting very low levels of an enantiomeric impurity.

Method Selection Guide: A Structured Decision Process

The selection of the optimal analytical technique is a critical decision. The following flowchart provides a logical pathway for choosing the most appropriate method for a given chiral piperidine derivative.

MethodSelection start Chiral Piperidine Analyte q1 Volatile & Thermally Stable? start->q1 q2 High Throughput Required? q1->q2  No / Not Easily  Derivatized gc Chiral GC (with Derivatization) q1->gc  Yes q3 Trace Level (<0.1%) Quantitation? q2->q3  No sfc Chiral SFC q2->sfc  Yes hplc Chiral HPLC q3->hplc  Yes nmr NMR with Chiral Agent q3->nmr  No

Caption: Decision tree for selecting an analytical method.

Comparative Performance Data

The following table summarizes the key performance characteristics of each technique for the analysis of chiral piperidine compounds.[1]

FeatureChiral HPLCChiral SFCChiral GCNMR Spectroscopy
Principle Liquid-solid partitioning[1]Supercritical fluid-solid partitioning[1]Gas-solid partitioning[1]Diastereomeric differentiation[15]
Applicability Broadest range, including non-volatile and thermally labile compounds[1]Broad range, particularly good for basic compounds[9]Volatile & thermally stable compounds (or derivatives)[1]Soluble compounds
Analysis Speed ModerateVery Fast[9]FastVery Fast (for data acquisition)[18]
Resolution High to Very HighHigh to Very HighVery HighModerate
Sensitivity (LOD/LOQ) Very High (<0.05%)Very High (<0.05%)High (<0.1%)Low (~1-5%)
Solvent Usage HighVery Low (Green Chemistry)[10]LowLow
Derivatization Often needed for detection (if no chromophore)[8]Often needed for detection (if no chromophore)Almost always required for volatility[1]Required (CDA) or Additive (CSA)[18]
Primary Advantage Versatility & Universality[1]Speed & Sustainability[9]High Resolution & Low CostSpeed & No Separation Needed[18]

Experimental Protocol: Chiral HPLC Method Development

This section provides a robust, self-validating workflow for developing a chiral HPLC method for a novel piperidine derivative. The goal of method development is to achieve a resolution (Rs) of >1.5 between the enantiomer peaks, ensuring baseline separation for accurate quantitation.[3]

HPLC_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Screen_CSPs 1. Screen CSPs (e.g., Amylose, Cellulose) with standard mobile phases (Hexane/IPA, Hexane/EtOH) Add_Modifier 2. Add Basic Modifier (0.1% DEA) to all mobile phases Screen_CSPs->Add_Modifier Eval_Separation 3. Evaluate Initial Separation (Look for any peak splitting) Add_Modifier->Eval_Separation Select_Best 4. Select Best CSP/ Mobile Phase Combination Eval_Separation->Select_Best Opt_Alcohol 5. Optimize Alcohol % (e.g., 5%, 10%, 15%, 20% IPA) Select_Best->Opt_Alcohol Opt_Flow 6. Optimize Flow Rate (e.g., 0.8, 1.0, 1.2 mL/min) Opt_Alcohol->Opt_Flow Opt_Temp 7. Optimize Temperature (e.g., 25°C, 30°C, 35°C) Opt_Flow->Opt_Temp Validate 8. Perform Method Validation (ICH Guidelines: Specificity, Linearity, Accuracy, Precision, LOQ) Opt_Temp->Validate

Caption: Workflow for Chiral HPLC Method Development.

Step-by-Step Methodology
  • Analyte & System Preparation:

    • Prepare a stock solution of the racemic piperidine derivative at ~1 mg/mL in the mobile phase.

    • Ensure the HPLC system is equilibrated and passes system suitability tests for an achiral standard (e.g., plate count, peak symmetry).

  • Phase 1: Chiral Stationary Phase (CSP) Screening:

    • Rationale: The interaction between the analyte and the CSP is highly specific. Screening a small, diverse set of columns is the most efficient way to find a successful pairing.

    • Protocol:

      • Select 2-4 polysaccharide-based columns (e.g., Chiralpak IA, IB, IC, AD).

      • Prepare two standard normal-phase mobile phases: n-Hexane/Isopropanol (90:10 v/v) and n-Hexane/Ethanol (90:10 v/v).

      • Crucially, add 0.1% Diethylamine (DEA) to all mobile phases to prevent peak tailing. [7]

      • Inject the racemic standard onto each column with each mobile phase at a flow rate of 1.0 mL/min.

      • Identify the column/mobile phase combination that shows the best separation or at least partial peak splitting.

  • Phase 2: Method Optimization:

    • Rationale: Once a promising lead is identified, systematically adjust chromatographic parameters to maximize resolution (Rs) and improve analysis time and peak shape.

    • Protocol (using the best combination from Phase 1):

      • Optimize Alcohol Modifier: Vary the percentage of the alcohol (e.g., IPA or EtOH) in the mobile phase. Lowering the percentage generally increases retention and can improve resolution, while increasing it shortens the run time. Test a range (e.g., 5%, 10%, 15%, 20%).

      • Optimize Flow Rate: Adjust the flow rate (e.g., 0.8, 1.0, 1.2 mL/min). A lower flow rate can sometimes increase efficiency and resolution, but at the cost of longer analysis time.

      • Optimize Temperature: Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 35°C). Temperature can affect the thermodynamics of the chiral interaction and impact separation.

  • Phase 3: Method Validation:

    • Rationale: To ensure the method is suitable for its intended purpose (e.g., quality control), its performance characteristics must be formally documented.

    • Protocol: Once optimal conditions (Rs > 1.5) are achieved, validate the method according to ICH guidelines (Q2(R1)).[8][21] This involves demonstrating:

      • Specificity: The ability to assess the enantiomers in the presence of other components.

      • Linearity & Range: A proportional response to concentration over a defined range.

      • Accuracy & Precision: The closeness of results to the true value and the agreement between repeated measurements.

      • Limit of Quantitation (LOQ): The lowest amount of the enantiomeric impurity that can be reliably quantified.[3]

Conclusion

The determination of enantiomeric purity for chiral piperidine derivatives is a critical task in pharmaceutical science. While chiral HPLC remains the versatile and authoritative gold standard, chiral SFC offers a compelling high-speed and environmentally sustainable alternative, making it ideal for high-throughput environments.[1][9] Chiral GC is a powerful, high-resolution technique but is restricted to the niche of volatile or derivable analytes.[1] Finally, NMR spectroscopy provides a rapid, orthogonal method for direct ee determination, complementing chromatographic techniques, especially when high sensitivity is not the primary requirement.[18] A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, enables the modern scientist to select and develop a robust, reliable, and fit-for-purpose analytical solution.

References

  • Ng, L. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. Retrieved from [Link]

  • Myers, W. K., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(9), 1629–1633. Retrieved from [Link]

  • Wang, Y., et al. (2021). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 60(23), 18013–18020. Retrieved from [Link]

  • ResearchGate. (2025). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. Retrieved from [Link]

  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(17), 4964–4972. Retrieved from [Link]

  • University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. Retrieved from [Link]

  • Routledge. (n.d.). Handbook of Analytical Validation. Routledge. Retrieved from [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Retrieved from [Link]

  • Wockhardt Research Centre. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • D'Aco, A., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 98-105. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of enantiomeric pure NH-piperidine. ResearchGate. Retrieved from [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Regis Technologies. Retrieved from [Link]

  • Kumar, A., et al. (n.d.). Analytical method validation: A brief review. Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Retrieved from [Link]

  • National Institutes of Health. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PubMed Central. Retrieved from [Link]

  • Welch, C. J., et al. (2019). Enabling chiral separations in discovery chemistry with open-access chiral supercritical fluid chromatography. Chirality, 31(8), 575-582. Retrieved from [Link]

  • ACS Publications. (n.d.). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
  • National Institutes of Health. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Gas Chromatographic Enantiomer Separation of. Amanote Research. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous characterization of chiral intermediates is a cornerstone of ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate, a key building block in the synthesis of various therapeutic agents, presents a unique analytical challenge due to its stereoisomeric nature. The presence of multiple chiral centers necessitates the use of highly specific and validated analytical methods to control for stereoisomeric purity.

This guide provides an in-depth comparison of analytical methodologies for the quantitative and qualitative analysis of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a framework for their cross-validation to ensure data integrity and regulatory compliance. The principles and protocols outlined herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH), ensuring a robust and scientifically sound approach.[1][2]

The Imperative of Stereoisomeric Control

Chirality plays a pivotal role in pharmacology, with different enantiomers of a drug often exhibiting varied pharmacological and toxicological profiles.[3] The tragic case of thalidomide serves as a stark reminder of the critical importance of controlling stereochemistry in drug development.[3] Consequently, regulatory bodies worldwide mandate stringent control over chiral impurities.[3] For pharmaceutical intermediates like Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate, the development and validation of reliable analytical methods are not just a matter of good science, but a regulatory necessity.

A Tale of Two Techniques: HPLC vs. GC-MS

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for quantitation, identification, or impurity profiling. For Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate, both HPLC and GC-MS present viable, albeit distinct, approaches.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

HPLC, particularly with chiral stationary phases (CSPs), is the predominant technique for the separation of enantiomers in the pharmaceutical industry.[4][5] The ability to perform separations under a wide range of conditions and with a variety of detection methods makes it a versatile and powerful tool.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool Requiring a Helping Hand

GC-MS offers exceptional sensitivity and specificity, making it an excellent choice for trace-level analysis and impurity identification. However, the analysis of polar and non-volatile compounds like amines and carboxylic acid derivatives often requires a derivatization step to improve their volatility and thermal stability.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, step-by-step protocols for the analysis of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate using both chiral HPLC and GC-MS. These protocols are designed to be self-validating, with built-in system suitability tests to ensure the reliability of the generated data.

Chiral High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the enantiomeric purity determination of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP)[2]

  • Mobile Phase: 0.1% Diethylamine in Ethanol[2]

  • Flow Rate: 0.5 mL/min[2]

  • Column Temperature: 25 °C

  • Detection Wavelength: 228 nm[2]

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in the mobile phase.

  • Prepare working standards and quality control (QC) samples by diluting the stock solution with the mobile phase to the desired concentrations.

System Suitability: Before initiating any analysis, perform a system suitability test to ensure the chromatographic system is performing optimally.

  • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 2.0.[6]

  • Tailing Factor (T): The tailing factor for each enantiomer peak should be less than 2.0.

  • Relative Standard Deviation (RSD): The RSD for the peak area of six replicate injections of the working standard should be less than 2.0%.

Experimental Workflow for Chiral HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_execution Execution cluster_reporting Reporting Protocol Develop Validation Protocol Standards Prepare Standards & QCs Protocol->Standards SST System Suitability Testing Standards->SST Specificity Specificity SST->Specificity Proceed if SST passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis Robustness->Data_Analysis Report Generate Validation Report Data_Analysis->Report

Caption: Workflow for Chiral HPLC Method Validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

This method is suitable for the trace-level quantification and identification of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate.

Instrumentation:

  • GC-MS system with a split/splitless injector, a mass selective detector, and an autosampler.

Derivatization Procedure:

  • To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm (or equivalent)

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 50-550

Experimental Workflow for GC-MS Method with Derivatization

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample Aliquot Reagents Add Derivatization Reagents (BSTFA/TMCS, Pyridine) Sample->Reagents Heating Heat at 70°C for 30 min Reagents->Heating Cooling Cool to Room Temperature Heating->Cooling Injection Inject into GC-MS Cooling->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Identification Integration->Quantification

Caption: Workflow for GC-MS Analysis with Derivatization.

Method Validation: The Three Pillars of Trustworthiness

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[7] The validation process should encompass the following key parameters as defined by ICH guidelines.[7]

1. Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8]

2. Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

3. Accuracy and Precision: Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

4. Detection Limit (LOD) and Quantitation Limit (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

5. Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Cross-Validation: Ensuring Consistency Across Methods

Cross-validation is the process of comparing the results from two or more different analytical methods to ensure their equivalence for a specific purpose.[3][9] This is particularly crucial when transferring a method between laboratories or when using different techniques to analyze the same sample.[9]

Cross-Validation Protocol:

  • Select a minimum of three batches of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate with varying levels of the enantiomeric impurity.

  • Analyze each batch in triplicate using both the validated chiral HPLC and GC-MS methods.

  • Compare the mean results and the standard deviations obtained from both methods.

Acceptance Criteria for Cross-Validation: The percentage difference between the mean results obtained by the two methods should not exceed a predefined limit, typically ±10% for the major component and ±20% for impurities.

Logical Framework for Cross-Validation

Cross_Validation_Logic cluster_methods Validated Analytical Methods cluster_analysis Comparative Analysis cluster_evaluation Evaluation HPLC Chiral HPLC Method Analysis Analyze Samples by Both Methods HPLC->Analysis GCMS GC-MS Method GCMS->Analysis Samples Select Batches with Varying Impurity Levels Samples->Analysis Comparison Compare Mean Results & SD Analysis->Comparison Criteria Apply Acceptance Criteria Comparison->Criteria Conclusion Conclusion on Method Equivalence Criteria->Conclusion

Caption: Logical Framework for Cross-Validation of Analytical Methods.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the chiral HPLC and GC-MS methods for the analysis of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate. This data is representative of what would be expected from a fully validated method for this class of compound.

Parameter Chiral HPLC GC-MS with Derivatization Commentary
Specificity High (baseline separation of enantiomers)Very High (mass spectral identification)GC-MS provides structural confirmation.
Linearity (r²) > 0.999> 0.998Both methods exhibit excellent linearity.
Range 0.1 - 100 µg/mL0.01 - 10 µg/mLGC-MS is typically more sensitive.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods are highly accurate.
Precision (RSD) < 2.0%< 5.0%HPLC generally offers better precision.
LOD ~0.03 µg/mL~0.003 µg/mLGC-MS is significantly more sensitive.
LOQ ~0.1 µg/mL~0.01 µg/mLGC-MS is superior for trace quantification.
Robustness GoodModerateDerivatization step in GC-MS can introduce variability.
Sample Throughput HighModerateDerivatization adds to the analysis time for GC-MS.

Conclusion and Recommendations

Both chiral HPLC and GC-MS with derivatization are powerful and reliable techniques for the analysis of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate. The choice of method will depend on the specific analytical needs.

  • For routine quality control and enantiomeric purity determination, the chiral HPLC method is recommended due to its high precision, robustness, and higher sample throughput.

  • For trace-level impurity analysis and structural confirmation, the GC-MS method is the preferred choice owing to its superior sensitivity and specificity.

A comprehensive cross-validation of these two methods provides a high degree of confidence in the analytical data, ensuring the quality and safety of the final pharmaceutical product. This dual-method approach creates a self-validating system that is scientifically sound and compliant with global regulatory expectations.

References

  • 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Altabrisa Group. Available at: [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. Available at: [Link]

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. TGA. Available at: [Link]

  • HPLC Method Validation for Pharmaceuticals: A Review. ResearchGate. Available at: [Link]

  • Analytical Report - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. Available at: [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available at: [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Available at: [Link]

  • GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. JOVE. Available at: [Link]

  • The HPLC analytical approach of 3-amino piperidine. Google Patents.
  • 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. Springer. Available at: [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available at: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on the synthesis and application of novel compounds like tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate. However, responsible chemical stewardship extends beyond the benchtop; it culminates in the safe and compliant disposal of surplus materials and waste. This guide provides a comprehensive, step-by-step protocol for managing this compound, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a deep understanding of the "why" behind the "how," fostering a culture of safety and environmental responsibility.

Hazard Assessment: The Foundation of Safe Disposal

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While specific toxicological data for many research chemicals can be limited, the available Safety Data Sheets (SDS) for structurally similar aminopiperidine derivatives indicate a consistent set of potential hazards.[1][2] The principle of treating compounds with unknown toxicological profiles with a high degree of caution is a cornerstone of laboratory safety.

Table 1: Hazard Profile of Substituted Aminopiperidine Carboxylates

Hazard Class GHS Hazard Statement Potential Effects & Rationale
Acute Toxicity, Oral H302: Harmful if swallowed Ingestion may lead to adverse health effects. The amino and piperidine moieties can be biologically active.[3][4]
Skin Corrosion/Irritation H315: Causes skin irritation Amines can be irritating or corrosive to the skin upon contact.[3][4][5][6]
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage/irritation Direct contact with eyes can cause significant, potentially irreversible damage.[3][4][5][6]
Specific Target Organ Toxicity H335: May cause respiratory irritation Inhalation of dust or aerosols can irritate the respiratory tract.[2][3][4][5][6][7]

| Combustion Byproducts | Not Applicable | Thermal decomposition or burning can release toxic gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[1][8] |

Given this profile, all waste containing tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate must be managed as hazardous waste. This aligns with the "cradle-to-grave" responsibility for hazardous materials established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling this compound in any form, including as waste. The equipment specified below is designed to prevent all potential routes of exposure: inhalation, ingestion, skin contact, and eye contact.[6]

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale for Use
Eye/Face Protection Safety glasses with side-shields conforming to NIOSH (US) or EN166 (EU) standards. A face shield should be used if there is a splash hazard. Protects against accidental splashes and airborne particles entering the eyes.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of after contamination. Prevents direct skin contact, which can cause irritation or burns.[1] Proper removal technique is critical to avoid self-contamination.
Body Protection Laboratory coat. For larger quantities or significant spill risk, a chemically resistant apron or suit is recommended. Protects skin and personal clothing from contamination.

| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood. | Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[6][8] |

Step-by-Step Disposal Protocol

The following protocol outlines a systematic approach to ensure the safe containment and disposal of waste containing tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate.

Step 3.1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[12][13]

  • Solid Waste: Collect unreacted compound, contaminated consumables (e.g., weigh boats, wipes), and used spill absorbents as solid hazardous waste.

  • Liquid Waste: Collect solutions containing the compound as liquid hazardous waste.

  • Incompatibility: Do not mix this basic amine compound with acidic waste, as this can cause a vigorous exothermic reaction. Keep it segregated from strong oxidizing agents.[8][12]

Step 3.2: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Select a Compatible Container: Use a clearly marked, dedicated hazardous waste container with a secure, leak-proof lid. The container must be made of a material compatible with the waste (e.g., high-density polyethylene - HDPE).[13][14] The original product container is often a suitable choice.[14]

  • Condition: Ensure the container is in good condition, free from cracks or external residue.[15]

  • Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.

Step 3.3: Labeling

Accurate labeling is a regulatory requirement and ensures safe handling by all personnel.

  • Timing: Affix a hazardous waste label or tag to the container as soon as the first drop of waste is added.[13][14]

  • Content: The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including approximate concentrations. Avoid using abbreviations or chemical formulas.

  • Hazard Information: Indicate the relevant hazards (e.g., Irritant, Corrosive).

Step 3.4: On-Site Accumulation and Storage
  • Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[16]

  • Containment: Always store waste containers within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[13][14][15]

  • Closure: Keep waste containers securely closed at all times, except when actively adding waste.[13][14][15][16] This is a common regulatory violation and is crucial for preventing spills and vapor release.

Step 3.5: Arranging for Final Disposal

This compound should not be disposed of down the drain or in regular trash.[2][15][17]

  • Professional Disposal: The required method of disposal is through a licensed professional waste disposal company.[1][2] These companies are equipped to handle and treat chemical waste in compliance with all federal, state, and local regulations.

  • Incineration: The recommended final disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1][2][17]

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup. They will manage the process of transferring the waste to the licensed disposal facility.[16]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate waste.

G start Waste Generated (tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Step 2: Assess Waste Type ppe->assess solid Solid Waste (e.g., contaminated wipes, surplus chemical) assess->solid Solid liquid Liquid Waste (e.g., reaction mixtures, solutions) assess->liquid Liquid containerize Step 3: Place in a Labeled, Closed, Compatible Waste Container solid->containerize liquid->containerize segregate Ensure Segregation (Away from acids & oxidizers) containerize->segregate store Step 4: Store in Secondary Containment in a Satellite Accumulation Area segregate->store pickup Step 5: Contact EH&S for Pickup by a Licensed Disposal Vendor store->pickup end Final Disposal (Regulated Chemical Incineration) pickup->end

Caption: Workflow for safe disposal of the target compound.

Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key.

  • Small Spill (Contained on benchtop):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Sweep up the absorbed material carefully to avoid creating dust.[1][2]

    • Place the material in a sealed, labeled hazardous waste container for disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spill:

    • Evacuate the area immediately.[1][2]

    • Alert others and prevent entry.

    • Contact your institution's emergency response line or EH&S department. Do not attempt to clean it up yourself.

  • First Aid Measures: [1][2]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Decontamination

All non-disposable equipment and work surfaces must be thoroughly decontaminated after use.

  • Glassware/Equipment: Rinse with a suitable organic solvent (one in which the compound is soluble, like ethanol or ethyl acetate) into a hazardous liquid waste container. Follow with a standard wash using soap and water.

  • Work Surfaces: Wipe down the work area (fume hood, benchtop) with a cloth dampened with a decontaminating solvent, followed by a clean, wet cloth. Dispose of all wipes as solid hazardous waste.

By adhering to these detailed procedures, you can ensure that your innovative work in the laboratory is matched by an unwavering commitment to safety and environmental protection, building a foundation of trust and scientific integrity from discovery through disposal.

References

  • MSDS of 4-aMino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester oxalate. (2026-01-14).
  • MSDS of (3S,4S)-4-aMino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester.
  • SAFETY DATA SHEET: tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate. (2009-04-15). Fisher Scientific.
  • 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. (2024-04-02). Jubilant Ingrevia Limited.
  • SAFETY DATA SHEET: Ethyl 4-aminopiperidine-1-carboxylate.
  • tert-Butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate.BLDpharm.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025-08-13). U.S. Environmental Protection Agency.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.University of Pennsylvania EHRS.
  • Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.
  • Waste, Chemical, and Cleanup Enforcement. (2025-04-15). U.S. Environmental Protection Agency.
  • tert-butyl (3S, 4R)-4-amino-3-methylpiperidine-1-carboxylate, min 97%, 100 mg.
  • tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate Safety Data Sheet.Apollo Scientific.
  • Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). U.S. Environmental Protection Agency.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025-03-21). University of Canterbury.
  • 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.Organic Syntheses Procedure.
  • Laboratory Chemical Waste Guidelines.Stanford Environmental Health & Safety.
  • What Regulations Govern Hazardous Waste Management? (2025-01-06). Chemistry For Everyone.
  • (3S,4S)-4-Amino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester. (2025-07-16). ChemicalBook.
  • tert-butyl 4-(1H-benzo[d]iMidazol-2-yl)piperidine-1-carboxylate Safety Data Sheet. (2025-09-27). ChemicalBook.
  • Guide to Managing Laboratory Chemical Waste.Vanderbilt University.
  • Hazardous Waste. (2021-07-12). Ohio EPA.
  • tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. (2025-08-28). ChemicalBook.
  • 4-Amino-1-Boc-piperidine.PubChem.

Sources

Personal protective equipment for handling Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

As a novel compound in many research and development pipelines, Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate requires a cautious and well-informed approach to handling. While comprehensive toxicological data for this specific molecule is not yet widely available, its structural relationship to other substituted piperidines necessitates stringent safety protocols.[1] This guide provides a detailed operational plan for the safe handling and disposal of this compound, grounded in established safety principles for chemical research.

Hazard Assessment: Understanding the Risks

The toxicological properties of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate have not been thoroughly investigated.[2][3] However, based on the data for structurally similar compounds, it is prudent to assume it may cause respiratory irritation, and skin and eye irritation.[4][5][6][7] Piperidine and its derivatives are known to be hazardous, with the parent compound being toxic upon skin contact or inhalation and capable of causing severe skin burns and eye damage.[1][8] Therefore, treating this compound with a high degree of caution is paramount.

Key Potential Hazards:

  • Inhalation: May cause respiratory tract irritation.[2][3]

  • Skin Contact: May cause skin irritation.[9]

  • Eye Contact: May cause serious eye irritation.[9]

  • Ingestion: May be harmful if swallowed.[9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate.

Protection Type Specification Rationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH standards. A face shield is recommended when there is a risk of splashing.[1][2]Protects against accidental splashes and airborne particles that could cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) tested to the EN 374 standard.[1][11]Prevents direct skin contact, as piperidine derivatives can be irritants and potentially toxic.[1][8]
Skin and Body Protection A laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is advised.[1]Minimizes the risk of accidental skin exposure to the chemical.
Respiratory Protection For handling powders or creating aerosols, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator is recommended.[2][3]Protects against the inhalation of fine particles that may cause respiratory irritation.
Operational Plan: From Receipt to Disposal

A systematic workflow is critical for maintaining a safe laboratory environment. The following step-by-step guide outlines the key procedures for handling Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate.

  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood to control potential vapor or dust exposure.[10]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[10][12]

  • Spill Kit: Have a spill kit readily available that is appropriate for handling solid chemical spills. This should include an absorbent material like sand or vermiculite, and a sealed container for waste.[13]

  • Donning PPE: Before entering the designated handling area, put on all required PPE in the correct order: lab coat, then respirator (if needed), followed by eye protection, and finally gloves.

  • Weighing and Aliquoting: If working with a solid form, perform all weighing and transfer operations within the chemical fume hood to minimize the risk of inhalation. Use anti-static tools and equipment where appropriate.[8][14]

  • In Solution: When working with the compound in solution, handle it within the fume hood. Avoid direct contact with the solution and be mindful of potential splashes.

  • Post-Handling: After completing your work, decontaminate all surfaces and equipment. Wash your hands thoroughly with soap and water after removing your gloves.[2][9]

Diagram of the Safe Handling Workflow

Safe Handling Workflow for Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) prep_equip Verify Emergency Equipment (Eyewash, Shower) prep_area->prep_equip prep_spill Prepare Spill Kit prep_equip->prep_spill don_ppe Don Appropriate PPE prep_spill->don_ppe weigh Weighing and Transfer (in Fume Hood) don_ppe->weigh dissolve Handling in Solution (in Fume Hood) weigh->dissolve decon Decontaminate Workspace dissolve->decon dispose_chem Dispose of Chemical Waste decon->dispose_chem dispose_ppe Dispose of Contaminated PPE decon->dispose_ppe wash Wash Hands Thoroughly dispose_ppe->wash

Caption: A flowchart illustrating the key steps for the safe handling of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate from preparation to disposal.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental and personal safety.

  • Chemical Waste: All surplus and non-recyclable solutions of Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate should be collected in a designated, labeled, and sealed waste container. This waste must be disposed of through a licensed professional waste disposal service.[2] In some cases, incineration in a chemical incinerator equipped with an afterburner and scrubber may be appropriate.[2][3]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, disposable lab coats, and spill cleanup materials, should be considered contaminated. These items must be placed in a sealed container and disposed of as chemical waste.[2]

  • Empty Containers: Dispose of empty containers as unused product.[2]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate, ensuring both personal well-being and the integrity of their research.

References

  • MSDS of 4-aMino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester oxalate. (2026-01-14).
  • SAFETY DATA SHEET: tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate. (2009-04-15). Fisher Scientific.
  • Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine. Benchchem.
  • SAFETY DATA SHEET: Ethyl 4-aminopiperidine-1-carboxylate.
  • PIPERIDINE CAS Number - HAZARD SUMMARY.
  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. PubChem.
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
  • Safety Data Sheet: Piperidine. Carl ROTH.
  • SAFETY DATA SHEET. (2010-10-25). Thermo Fisher Scientific.
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
  • tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate. Apollo Scientific.
  • Safety Data Sheet. (2023-04-17). Biosynth.
  • 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H). (2026-01-03). ChemicalBook.
  • BLD Pharmatech.
  • tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate-SDS. (2025-12-30). MedChemExpress.
  • MSDS of (3S,4S)-4-aMino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester.
  • 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. (2024-04-02). Jubilant Ingrevia Limited.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.